3-Hydroxypropionic acid
Description
This compound is a natural product found in Phomopsis phaseoli, Drosophila melanogaster, and other organisms with data available.
This compound is a carboxylic acid. It is used in the production of various chemicals such as acrylates in industry. It can be produced by certain microbes. Its chemical structure is similar to L-serine.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-95-0 | |
| Record name | Poly(3-hydroxypropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198305 | |
| Record name | Hydracrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-66-2 | |
| Record name | 3-Hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydracrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydracrylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydracrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxypropionic Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthetic pathways for 3-hydroxypropionic acid (3-HP), a valuable platform chemical for producing a wide range of commodity and specialty chemicals. The content delves into the intricacies of each pathway, metabolic engineering strategies to enhance production, detailed experimental protocols for key assays and strain development, and a comparative analysis of production metrics across different microbial hosts.
Core Biosynthesis Pathways for this compound
The microbial production of 3-HP has been explored through several distinct metabolic routes, primarily categorized as the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.
Glycerol-Dependent Pathways
Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a common feedstock for 3-HP synthesis. The conversion of glycerol to 3-HP proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA) and can be categorized into two main pathways: CoA-dependent and CoA-independent.
The CoA-independent pathway is the more direct route, involving two key enzymatic steps.[1]
-
Glycerol Dehydration: Glycerol is first converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase (GDHt).
-
Oxidation: The resulting 3-HPA is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).
This pathway has been extensively studied and engineered in various microorganisms due to its simplicity.[1]
The CoA-dependent pathway, naturally found in some bacteria like Lactobacillus reuteri, involves a more complex series of reactions following the initial dehydration of glycerol.[1]
-
Glycerol Dehydration: Similar to the independent pathway, glycerol is converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase.
-
CoA-Acylation: 3-HPA is then converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase.
-
Phosphotransacetylation: 3-HP-CoA is subsequently converted to 3-hydroxypropionyl-phosphate.
-
ATP Generation: Finally, 3-HP is produced from 3-hydroxypropionyl-phosphate, a reaction that also generates ATP.
Malonyl-CoA Pathway
The malonyl-CoA pathway is a versatile route for 3-HP production from various carbon sources, including glucose, that can be metabolized to acetyl-CoA. This pathway is central to fatty acid biosynthesis and has been repurposed for 3-HP production.
-
Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).
-
Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by a bifunctional malonyl-CoA reductase (MCR). This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP.
β-Alanine Pathway
The β-alanine pathway provides an alternative route from central metabolism to 3-HP. This pathway utilizes aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.
-
Decarboxylation of Aspartate: L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase.
-
Transamination: β-alanine is then converted to malonate semialdehyde by a β-alanine aminotransferase.
-
Reduction: Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate dehydrogenase.
Quantitative Data on 3-HP Production
The following tables summarize the production of 3-HP in various engineered microorganisms, categorized by the biosynthetic pathway employed.
Table 1: 3-HP Production via Glycerol-Dependent Pathways
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Fermentation Mode |
| Klebsiella pneumoniae | Overexpression of native puuC (ALDH) | Glycerol | 83.8 | - | - | Fed-batch[2] |
| Escherichia coli | dhaB1234, gdrAB (K. pneumoniae), ydcW (K. pneumoniae) | Glycerol | 76.2 | 0.457 g/g | 1.89 | Fed-batch[1] |
| Escherichia coli | dhaB-dhaR (L. brevis), PSALDH (P. aeruginosa) | Glycerol | 57.3 | 0.88 g/g | 1.59 | Fed-batch |
| Corynebacterium glutamicum | Engineered glycerol pathway | Glucose, Xylose | 62.6 | - | - | Fed-batch[2] |
| Pseudomonas denitrificans | dhaB, gdrAB (K. pneumoniae), puuC (K. pneumoniae) | Glycerol, Glucose | 54.7 mmol/L | 67% (mol/mol) | - | Batch[3] |
Table 2: 3-HP Production via the Malonyl-CoA Pathway
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Mode |
| Escherichia coli | mcr (C. aurantiacus), accADBCb (E. coli), pntAB (E. coli) | Glucose | 2.14 mM | - | - | Shake flask[4] |
| Saccharomyces cerevisiae | CaMCR, mutated ACC1 | Glucose | ~10 | - | - | Fed-batch[5] |
Table 3: 3-HP Production via the β-Alanine Pathway
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (C-mol/C-mol) | Fermentation Time (h) | Fermentation Mode |
| Saccharomyces cerevisiae | panD (T. castaneum), yhxA (B. cereus), ydfG (E. coli) | Methanol | 21.4 | 0.15 g/g | 39 | Fed-batch |
| Saccharomyces cerevisiae | Novel β-alanine-pyruvate aminotransferase (B. cereus) | Glucose | 13.7 | 0.14 | 80 | Fed-batch[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 3-HP biosynthesis.
General Strain Construction Workflow
The following workflow outlines the general steps for constructing a recombinant microbial strain for 3-HP production.
-
Vector and Insert Preparation:
-
Amplify the gene of interest using PCR with primers that add desired restriction sites to the ends of the gene.
-
Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligase buffer. A typical molar ratio of insert to vector is 3:1.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α) via heat shock or electroporation.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate the plates overnight at 37°C.
-
-
Verification:
-
Perform colony PCR on selected colonies to screen for the presence of the insert.
-
Isolate plasmid DNA from positive colonies and confirm the construct by restriction digestion and Sanger sequencing.
-
-
gRNA Design and Plasmid Construction:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the gene to be knocked out.
-
Clone the gRNA sequence into a gRNA expression plasmid.
-
-
Donor DNA Preparation:
-
Synthesize or PCR-amplify a donor DNA fragment containing flanking homology arms (typically 50-500 bp) upstream and downstream of the target gene.
-
-
Transformation and Knockout:
-
Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into electrocompetent E. coli cells expressing the λ-Red recombinase system.
-
Plate the cells on selective media to isolate transformants.
-
-
Verification:
-
Screen for successful knockouts by colony PCR using primers that flank the target gene. The PCR product from a knockout mutant will be smaller than that from the wild-type.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
Enzyme Activity Assays
This assay measures the NADPH-dependent reduction of malonyl-CoA.
-
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.
-
Reagents:
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM MgCl₂
-
0.4 mM NADPH
-
0.15 mM Malonyl-CoA
-
Purified MCR enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.
-
Add the enzyme solution and pre-incubate at the optimal temperature for the enzyme (e.g., 57°C for MCR from C. aurantiacus).[7][8]
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
A coupled-enzyme assay is typically used to measure GDHt activity.[9]
-
Principle: GDHt converts a substrate (e.g., 1,2-propanediol) to an aldehyde, which is then reduced by a coupling enzyme (e.g., alcohol dehydrogenase) with the concomitant oxidation of NADH, which is monitored at 340 nm.
-
Reagents:
-
100 mM Buffer (e.g., potassium phosphate, pH 8.0)
-
Substrate (e.g., 1,2-propanediol)
-
Coenzyme B₁₂ (if required by the enzyme)
-
NADH
-
Coupling enzyme (e.g., yeast alcohol dehydrogenase)
-
Cell-free extract containing GDHt
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, NADH, and coupling enzyme.
-
Add the cell-free extract containing GDHt.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity based on the rate of NADH oxidation.
-
Fed-Batch Fermentation
The following is a representative protocol for high-density fed-batch fermentation of a recombinant E. coli strain for 3-HP production.
-
Inoculum Preparation:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of seed culture medium and grow to an OD₆₀₀ of 2-4.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (a defined mineral medium with a carbon source like glucose or glycerol) in the bioreactor and sterilize.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH).
-
Maintain DO above a certain level (e.g., 20%) by controlling the agitation and aeration rate.
-
-
Fed-Batch Phase:
-
When the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution.
-
The feeding strategy can be constant, stepwise, or exponential to maintain a desired growth rate.
-
Induce the expression of the 3-HP pathway genes with an inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD₆₀₀ of 20-30).
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD₆₀₀), substrate concentration, and 3-HP concentration using HPLC.
-
Metabolic Engineering Strategies for Enhanced 3-HP Production
To improve the titer, yield, and productivity of 3-HP, various metabolic engineering strategies have been employed. The general logic is to increase the flux towards 3-HP while minimizing the flux to competing pathways and reducing the accumulation of toxic intermediates.
Logic of Metabolic Engineering for the Malonyl-CoA Pathway
The following diagram illustrates the key metabolic engineering strategies to optimize the malonyl-CoA pathway for 3-HP production.
-
Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) and enzymes in the pathway leading to acetyl-CoA, such as the pyruvate dehydrogenase (PDH) complex, can increase the pool of malonyl-CoA available for 3-HP synthesis.
-
Enhancing Cofactor Availability: The reduction of malonyl-CoA to 3-HP by MCR is NADPH-dependent. Overexpressing enzymes like transhydrogenase (pntAB), which converts NADH to NADPH, can improve the availability of this essential cofactor.[4]
-
Blocking Competing Pathways: To channel more carbon towards 3-HP, competing pathways are often blocked. This includes downregulating or knocking out genes involved in fatty acid synthesis, which also consumes malonyl-CoA, and genes in the TCA cycle to increase the availability of acetyl-CoA.
By implementing these strategies, researchers can significantly enhance the efficiency of 3-HP production in engineered microorganisms. This guide provides a foundational understanding for further research and development in the biosynthesis of this important platform chemical.
References
- 1. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. Metabolic engineering of Escherichia coli BL21 strain using simplified CRISPR-Cas9 and asymmetric homology arms recombineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]
- 8. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Microbial Production of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical for the synthesis of a wide range of products, including biodegradable polymers and industrial chemicals.[1] This document details the key metabolic pathways, microbial chassis, experimental protocols, and quantitative production data to facilitate research and development in this field.
Core Metabolic Pathways for 3-HP Production
The microbial synthesis of 3-HP is primarily achieved through three main metabolic pathways, each with distinct advantages and challenges.
Glycerol-Dependent Pathways
Glycerol, a byproduct of biodiesel production, is a readily available and inexpensive feedstock for 3-HP production.[2] Two primary pathways exist for the conversion of glycerol to 3-HP: the coenzyme A (CoA)-dependent and the CoA-independent pathways.[2][3][4] Both pathways initiate with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[2][3]
-
CoA-Independent Pathway: In this more direct route, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][3][4] This pathway is the most commonly engineered for 3-HP production.[2][4]
-
CoA-Dependent Pathway: This pathway involves three enzymatic steps to convert 3-HPA to 3-HP via a 3-hydroxypropionyl-CoA intermediate, catalyzed by propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase.[3][5]
Malonyl-CoA Pathway
The malonyl-CoA pathway enables the production of 3-HP from glucose. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Subsequently, a bifunctional malonyl-CoA reductase (MCR) reduces malonyl-CoA to 3-HP via a malonate-semialdehyde intermediate.[6] This pathway is advantageous as it utilizes a central metabolic intermediate and avoids the need for coenzyme B12.[7]
β-Alanine Pathway
The β-alanine pathway also utilizes glucose as a feedstock. L-aspartate, derived from the TCA cycle intermediate oxaloacetate, is decarboxylated to β-alanine by L-aspartate-α-decarboxylase. β-alanine is then converted to malonate semialdehyde by a transaminase, which is subsequently reduced to 3-HP by a dehydrogenase.[8]
Microbial Chassis for 3-HP Production
Several microorganisms have been engineered for 3-HP production, with Escherichia coli and Klebsiella pneumoniae being the most extensively studied. Other promising hosts include Corynebacterium glutamicum, Saccharomyces cerevisiae, and Pseudomonas denitrificans.
| Microorganism | Key Advantages | Key Challenges |
| Escherichia coli | Well-characterized genetics and physiology, fast growth, robust for genetic manipulation.[2] | Lacks natural coenzyme B12 synthesis, requiring supplementation for glycerol-based pathways.[2] |
| Klebsiella pneumoniae | Natural ability to synthesize coenzyme B12, efficient glycerol utilization.[2] | Opportunistic pathogen, requiring careful handling and strain development for industrial applications.[2] |
| Corynebacterium glutamicum | GRAS (Generally Recognized As Safe) status, high tolerance to organic acids. | Can require extensive metabolic engineering to achieve high titers. |
| Saccharomyces cerevisiae | Robust industrial workhorse, high tolerance to acidic conditions.[9] | Lower reported titers compared to bacterial hosts. |
| Pseudomonas denitrificans | Natural producer of coenzyme B12 under aerobic conditions. | Can metabolize 3-HP, requiring knockout of degradation pathways. |
Quantitative Production Data
The following tables summarize key quantitative data for 3-HP production across different microbial platforms and pathways.
Table 1: 3-HP Production from Glycerol
| Microorganism | Key Engineering Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Optimized expression of aldehyde dehydrogenase, blocked byproduct pathways. | 83.8 | 0.59 | 1.16 | --INVALID-LINK-- |
| Escherichia coli | Expression of glycerol dehydratase and aldehyde dehydrogenase, optimized fermentation. | 71.9 | - | 1.8 | --INVALID-LINK-- |
| Escherichia coli | Modulation of glycerol metabolism, expression of a highly active aldehyde dehydrogenase. | 57.3 | 0.88 | 1.59 | --INVALID-LINK-- |
| Bacillus subtilis | Expression of glycerol dehydratase and aldehyde dehydrogenase, inactivation of glycerol kinase. | 22.9 | - | - | --INVALID-LINK-- |
Table 2: 3-HP Production from Glucose
| Microorganism | Pathway | Key Engineering Strategy | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Malonyl-CoA | Overexpression of acetyl-CoA carboxylase and malonyl-CoA reductase, knockout of byproduct pathways. | 48.8 | - | - | --INVALID-LINK-- |
| Corynebacterium glutamicum | β-Alanine | Strategic regulation of precursor supply. | 47.54 | 0.295 g/g | - | --INVALID-LINK-- |
| Saccharomyces cerevisiae | β-Alanine | Optimized expression of pathway enzymes. | 13.7 | 0.14 C-mol/C-mol | - | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of 3-HP.
Strain Construction
A general workflow for constructing a 3-HP producing strain is outlined below.
Protocol for Plasmid Construction (Malonyl-CoA Pathway in E. coli)
-
Gene Synthesis: Codon-optimize the malonyl-CoA reductase gene (mcr) from Chloroflexus aurantiacus for expression in E. coli and have it synthesized commercially.
-
Vector Preparation: Digest a suitable expression vector (e.g., pET-28a) and the synthesized mcr gene with appropriate restriction enzymes (e.g., NdeI and XhoI).
-
Ligation: Ligate the digested mcr gene into the linearized pET-28a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the mcr gene by restriction digestion and Sanger sequencing.
Protocol for Genome Editing (CRISPR/Cas9-mediated gene knockout in E. coli) [7]
-
gRNA Design: Design a guide RNA (gRNA) targeting the gene to be knocked out (e.g., ldhA).
-
Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid.
-
Transformation: Co-transform the Cas9-gRNA plasmid and a repair template (a short DNA oligo with homology arms flanking the knockout region) into the desired E. coli strain.
-
Selection and Screening: Select for transformants and screen for successful knockouts by colony PCR and sequencing of the target locus.
Fed-Batch Fermentation
Protocol for Fed-Batch Fermentation of Engineered E. coli for 3-HP Production
This protocol is adapted from established methods for high-density fermentation of recombinant E. coli.[10][11][12][13][14]
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, transfer the overnight culture to 100 mL of defined minimal medium in a shake flask and grow to an OD600 of 2-4.
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined minimal medium. Sterilize the bioreactor and medium.
-
Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 30% by controlling the agitation and aeration rate.
-
Fed-Batch Phase: Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated solution of the carbon source (e.g., 50% glucose or glycerol). The feeding rate can be controlled to maintain a specific growth rate.
-
Induction: When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the 3-HP pathway genes by adding an inducer (e.g., IPTG).
-
Production Phase: After induction, continue the fed-batch cultivation for 24-72 hours, maintaining the control of temperature, pH, and DO. For glycerol-based production, supplement the medium with coenzyme B12.
-
Sampling: Periodically take samples to measure cell density (OD600), substrate consumption, and 3-HP concentration.
Enzyme Activity Assays
Protocol for Glycerol Dehydratase Activity Assay [15][16]
This is a coupled-enzyme assay.
-
Cell Lysate Preparation: Harvest cells from a culture, wash with buffer, and lyse them using a bead beater or French press.[15] Centrifuge to remove cell debris and collect the supernatant (crude cell extract).
-
Assay Mixture: Prepare an assay mixture containing 1,2-propanediol (as a substrate alternative to glycerol to avoid rapid enzyme inactivation), coenzyme B12, a coupling enzyme (e.g., yeast alcohol dehydrogenase), and NADH in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).[16]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract to the assay mixture. Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH, which is proportional to the glycerol dehydratase activity.
Protocol for Aldehyde Dehydrogenase Activity Assay [17][18][19][20][21]
This is a colorimetric assay.
-
Cell Lysate Preparation: Prepare crude cell extract as described for the glycerol dehydratase assay.
-
Assay Mixture: Prepare an assay mixture containing acetaldehyde (as the substrate), NAD+, and a probe that reacts with the generated NADH to produce a colored product in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract. Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm) over time. The rate of color formation is proportional to the aldehyde dehydrogenase activity.
Analytical Methods
Protocol for Quantification of 3-HP by HPLC [1][8][22][23]
-
Sample Preparation: Centrifuge culture samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) in water is typically used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Quantification: Prepare a standard curve using known concentrations of 3-HP. Compare the peak area of the sample to the standard curve to determine the concentration of 3-HP. The retention time for 3-HP will vary depending on the specific column and conditions but is typically in the range of 1-6 minutes.[8][22]
Conclusion and Future Outlook
Significant progress has been made in the microbial production of 3-HP, with impressive titers achieved in several microorganisms. Future research should focus on further optimizing metabolic pathways through synthetic biology and metabolic engineering approaches, improving the tolerance of production hosts to 3-HP and process inhibitors, and developing more cost-effective fermentation and downstream processing technologies. The continued development of robust and efficient microbial cell factories will be crucial for the economically viable and sustainable production of this important platform chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. Iterative genome editing of Escherichia coli for this compound production (Journal Article) | OSTI.GOV [osti.gov]
- 4. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Production of this compound: An Update on the Current Status | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 12. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijbiotech.com [ijbiotech.com]
- 15. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. sciencellonline.com [sciencellonline.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
3-hydroxypropionic acid as a platform chemical
An In-depth Technical Guide to 3-Hydroxypropionic Acid as a Platform Chemical
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (3-HP) is a non-chiral, three-carbon hydroxy acid recognized by the U.S. Department of Energy as a top value-added, bio-based platform chemical.[1][2][3][4] Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for a wide array of commercially significant chemicals, including acrylic acid, 1,3-propanediol, and the biodegradable polymer poly(3-hydroxypropionate) (P(3HP)).[4][5][6] The growing demand for sustainable alternatives to petroleum-based products has intensified research into microbial production of 3-HP from renewable feedstocks like glycerol and glucose.[2][4][7][8] This guide provides a comprehensive technical overview of 3-HP, focusing on its biosynthetic pathways, production hosts, metabolic engineering strategies, and the experimental protocols essential for its study and production.
Biosynthetic Pathways for 3-HP Production
Microbial production of 3-HP is primarily achieved through three major metabolic pathways, which have been engineered into various host organisms. The choice of pathway often depends on the available carbon source and the genetic background of the host.
Glycerol-Based Pathway
The conversion of glycerol, a byproduct of biodiesel production, is a well-studied route to 3-HP.[7][9] This pathway begins with the conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[9] From 3-HPA, two routes exist:
-
CoA-Independent Pathway: This is the most direct route where 3-HPA is oxidized to 3-HP in a single step by an aldehyde dehydrogenase (ALDH).[9][10] This pathway is widely used in metabolic engineering due to its simplicity.[11]
-
CoA-Dependent Pathway: Found naturally in organisms like Lactobacillus reuteri, this pathway converts 3-HPA to 3-HP via two intermediates: 3-hydroxypropionyl-CoA (3-HP-CoA) and 3-hydroxypropionyl-phosphate. This multi-step conversion involves propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase, and it generates one molecule of ATP.[4][7][10]
Malonyl-CoA Pathway
This pathway produces 3-HP from glucose via the central metabolic intermediate acetyl-CoA.[6] It is the most extensively studied route for glucose-based 3-HP production.[6]
-
Acetyl-CoA Carboxylase (ACC) carboxylates acetyl-CoA to form malonyl-CoA, consuming one ATP.[6][12]
-
Malonyl-CoA Reductase (MCR) , a bifunctional enzyme, catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP through a malonate semialdehyde intermediate.[6][12]
A key advantage of this pathway is that it is redox-neutral and does not require the expensive coenzyme B12.[12]
β-Alanine Pathway
The β-alanine pathway also utilizes glucose as a feedstock. It involves the conversion of β-alanine to malonate semialdehyde, which is then reduced to 3-HP.[7] Key enzymes in this pathway include β-alanine aminotransferase and 3-hydroxypropionate dehydrogenase.[7] This pathway has been successfully established in yeast, which is advantageous due to its natural tolerance to acidic conditions.[1][2]
Production Hosts and Metabolic Engineering
Escherichia coli and Klebsiella pneumoniae are the most common bacterial hosts for 3-HP production, with K. pneumoniae holding the record for the highest reported titer at 83.8 g/L from glycerol.[11] Saccharomyces cerevisiae (yeast) is another prominent host, particularly for glucose-based production, due to its robustness and acid tolerance.[1][2]
Metabolic engineering strategies are crucial for achieving high titers and yields.[6] Common approaches are summarized below.
| Strategy | Objective & Rationale | Key Genes/Targets |
| Pathway Introduction | Establish a heterologous pathway for 3-HP synthesis in a host organism. | dhaB (Glycerol Dehydratase), gdrAB (Reactivase), puuC/gabD4 (ALDH), mcr (Malonyl-CoA Reductase) |
| Precursor Supply Enhancement | Increase the intracellular pool of key precursors like malonyl-CoA or NADPH. | Overexpress acc (Acetyl-CoA Carboxylase); Overexpress GAPN (NADP-dependent G3P Dehydrogenase) |
| Byproduct Elimination | Delete competing pathways to redirect carbon flux towards 3-HP. | Knock out genes for lactate (ldhA), acetate (pta), and ethanol production. |
| Cofactor Engineering | Balance the supply and demand of cofactors like NADPH and coenzyme B12. | Engineer B12 synthesis pathways in non-native hosts; optimize expression of NADPH-generating enzymes. |
| Host Tolerance Improvement | Enhance the host's tolerance to high concentrations of 3-HP, which can be toxic. | Adaptive Laboratory Evolution (ALE); Overexpression of global regulators like yieP. |
Quantitative Production Data
The following tables summarize notable 3-HP production metrics achieved in various engineered microorganisms.
Table 1: 3-HP Production from Glycerol
| Host Organism | Key Genetic Modifications | Fermentation | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Overexpression of puuC (ALDH), deletion of ldh and pta | Fed-batch | 83.8 | 0.52 | 1.16 | [8][11] |
| Escherichia coli | Introduction of GDHt and ALDH, central metabolism modification | Fed-batch | 71.9 | - | 1.8 | [8][9] |
| Escherichia coli W | Expression of dha operon and ald from A. brasilense | Fed-batch | 41.5 | 0.31 | - | [8] |
| Gluconobacter oxydans | Two-step process from 1,3-propanediol (derived from glycerol) | - | 60.5 | 0.50 | - | [8] |
Table 2: 3-HP Production from Glucose
| Host Organism | Pathway | Key Genetic Modifications | Fermentation | Titer (g/L) | Yield (g/g) | Reference |
| Corynebacterium glutamicum | Glycerol (intermediate) | Engineered glycerol pathway | Fed-batch | 54.8 | 0.49 | [13] |
| Escherichia coli | β-Alanine | Optimized downstream enzymes | Fed-batch | 31.1 | - | [12] |
| Escherichia coli | Malonyl-CoA | Overexpression of acc and mcr | Fed-batch | 10.08 | 0.18 | [8] |
| Saccharomyces cerevisiae | β-Alanine | Overexpression of 5 pathway genes | Fed-batch (pH 5.0) | 13.7 | - | [1][10] |
| Saccharomyces cerevisiae | Malonyl-CoA | Increased acetyl-CoA and NADPH supply | Fed-batch | ~10 | - | [1][10] |
Experimental Protocols
Fed-Batch Fermentation for 3-HP Production (Recombinant E. coli)
This protocol is a representative example for high-density cell culture to produce 3-HP.
-
Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.
-
Bioreactor Preparation: Prepare a 2 L bioreactor containing 750 mL of defined fermentation medium (e.g., F1 salts or MR medium supplemented with glucose, yeast extract, MgSO₄, and a trace metal solution).[3][14] Autoclave the vessel and medium.
-
Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD₆₀₀ of ~0.1.
-
Batch Phase (Growth): Maintain the culture at 37°C and pH 7.0 (controlled with NH₄OH).[3] Agitation should be set to maintain dissolved oxygen (DO) above 30%. Run until the initial glucose is depleted, indicated by a sharp rise in DO.
-
Fed-Batch Phase (Production):
-
Induce protein expression (e.g., with IPTG) if using an inducible promoter.
-
Begin feeding a highly concentrated solution of the carbon source (e.g., 500 g/L glycerol or glucose) at a controlled rate to maintain a growth-limiting condition.[15]
-
If required (e.g., for the glycerol pathway), supplement the feed with coenzyme B12.
-
Reduce the temperature to 30°C to improve protein folding and stability.
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.
-
Downstream Processing: Purification of 3-HP
This protocol outlines a general procedure for recovering 3-HP from fermentation broth.
-
Cell Removal: Centrifuge the fermentation broth (e.g., 10,000 x g for 15 min) or use microfiltration to remove microbial cells, yielding a clarified supernatant.[2]
-
Acidification: Lower the pH of the clarified broth to approximately 2.0-3.0 using a strong acid like H₂SO₄.[16] This converts the 3-hydroxypropionate salt to its acidic form, 3-HP, which is more amenable to extraction.
-
Water Removal (Optional but Recommended): Concentrate the acidified broth to increase the 3-HP concentration (e.g., to 30-70% by weight) via evaporation.[2] This significantly improves extraction efficiency.
-
Liquid-Liquid Extraction:
-
Transfer the concentrated, acidified broth to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or an alcohol like n-butanol).[2][17]
-
Shake vigorously, periodically venting the funnel to release pressure.[17]
-
Allow the layers to separate and drain the organic phase, which now contains the 3-HP.
-
Repeat the extraction on the aqueous phase 2-3 times to maximize recovery. Combine the organic extracts.[17]
-
-
Solvent Removal and Final Purification: Remove the organic solvent from the pooled extracts using a rotary evaporator. The resulting crude 3-HP can be further purified by vacuum distillation.[16]
Analytical Method: Quantification by HPLC
This method is suitable for quantifying 3-HP in fermentation samples.[5]
-
Sample Preparation:
-
Centrifuge a 1 mL sample of fermentation broth to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with mobile phase if the 3-HP concentration is expected to be outside the calibration range.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 5 mM H₂SO₄ or a phosphate buffer at low pH (e.g., pH 2.5) in water.[5]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35-50°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of 3-HP standards of known concentrations (e.g., 0.1 to 5 g/L) in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-HP in the samples by comparing their peak areas to the calibration curve.
-
Applications and Market Outlook
3-HP is a strategic platform chemical for producing a variety of high-value derivatives. Its bifunctionality allows for conversion into polymers, diols, and unsaturated acids.
The primary market driver for 3-HP is its use as a bio-based precursor to acrylic acid, which is used to make plastics, coatings, adhesives, and superabsorbent polymers.[5] The global this compound market was valued at approximately USD 713.8 million in 2023 and is projected to grow significantly, driven by the increasing demand for sustainable and biodegradable materials.[16] In the pharmaceutical sector, its structure makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[18]
Conclusion
This compound stands as a pivotal platform chemical for the transition to a bio-based economy. Significant progress in metabolic engineering has led to impressive production titers in microbial hosts, bringing industrial-scale bio-production closer to reality. Key challenges remain in optimizing pathway efficiency, improving host tolerance, and developing cost-effective downstream processing. Continued research in these areas, supported by robust analytical and fermentation protocols like those outlined in this guide, will be essential to unlock the full commercial potential of 3-HP.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013192450A1 - Purification of this compound from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 3. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis pathways and strategies for improving this compound production in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 12. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US20160031792A1 - Recovery of this compound - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
The Chemical Synthesis of 3-Hydroxypropionic Acid from Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of crude glycerol, a readily available byproduct of biodiesel production, into the value-added platform chemical 3-hydroxypropionic acid (3-HP) represents a significant opportunity in sustainable chemistry. 3-HP serves as a crucial building block for producing biodegradable polymers, acrylic acid, and other commercially important chemicals. This technical guide provides an in-depth overview of the primary chemical synthesis routes for producing 3-HP from glycerol, focusing on catalytic methodologies, experimental protocols, and quantitative performance data to aid researchers in this field.
Direct Catalytic Oxidation of Glycerol to this compound
The most direct chemical route to 3-HP from glycerol is through selective catalytic oxidation. This single-step process typically employs supported precious metal catalysts and molecular oxygen or hydrogen peroxide as the oxidant. The primary challenge in this approach lies in controlling the selectivity towards 3-HP, as over-oxidation to glyceric acid, tartronic acid, or C-C bond cleavage to form smaller acids (e.g., glycolic, formic) can readily occur.
Catalytic Systems and Performance
Supported gold (Au), platinum (Pt), and palladium (Pd) catalysts, as well as their bimetallic combinations, have been extensively studied for glycerol oxidation. The choice of metal, support material, and reaction conditions significantly influences both glycerol conversion and product selectivity. Alkaline conditions, typically achieved by adding a base like NaOH, are often necessary to promote the initial dehydrogenation of glycerol's hydroxyl groups.[1]
| Catalyst | Support | Oxidant | Temp. (°C) | Pressure | Base | Glycerol Conv. (%) | 3-HP Sel. (%) | Other Major Products |
| Au-Pt | Mg(OH)₂ | O₂ | Ambient | 1 bar | None | High | Moderate | Glyceric acid, Tartronic acid |
| Au | Carbon | O₂ | 60 | 3 bar | NaOH | ~90% | Low | Glyceric acid (main), Tartronic acid |
| Pt | Carbon | Air/O₂ | 60 | 1-3 bar | NaOH | Moderate | Low | Glyceric acid, C1 byproducts (CO₂, HCOOH) |
| Pt-Bi | Activated Carbon | O₂ | 80 | ~2 bar (30 psig) | None (initial pH 2) | 80% | Not specified | Dihydroxyacetone (DHA) |
| Au-Pd-Pt | TiO₂ | O₂ | 100 | 3 bar | None | High | Not specified | C3 products |
Note: "Selectivity" to 3-HP is often not explicitly reported as the primary product in many direct oxidation studies; glyceric acid is frequently the major product. The table reflects general findings from the literature.
Experimental Protocol: Direct Oxidation with Supported Gold Catalyst
This protocol is a generalized representation based on common methodologies for the base-promoted oxidation of glycerol using a supported gold catalyst.
1.2.1 Catalyst Preparation (Immobilization Method):
-
Prepare an aqueous solution of HAuCl₄.
-
Adjust the pH of the HAuCl₄ solution to a value between 7 and 9 using a NaOH solution.
-
Add the support material (e.g., activated carbon or TiO₂) to the gold solution and stir vigorously for 2-4 hours at room temperature.
-
Add a reducing agent, such as a freshly prepared aqueous solution of NaBH₄, dropwise while maintaining vigorous stirring.
-
Continue stirring for an additional 1-2 hours.
-
Filter the resulting catalyst, wash thoroughly with deionized water until the filtrate is free of chloride ions, and dry under vacuum at 60-80°C overnight.
1.2.2 Catalytic Oxidation Reaction:
-
Charge a high-pressure batch reactor (autoclave) with an aqueous solution of glycerol (e.g., 0.1-0.5 M).
-
Add the prepared supported gold catalyst (e.g., 1 wt% Au on carbon) to the glycerol solution.
-
Add a base, such as NaOH, to achieve a desired molar ratio of base to glycerol (e.g., 2:1 to 4:1). The addition of a base is often crucial for overcoming the rate-limiting step and preventing C-C bond cleavage.[1]
-
Seal the reactor and purge it several times with O₂ to remove air.
-
Pressurize the reactor with pure O₂ to the desired pressure (e.g., 3 bar).
-
Heat the reactor to the target temperature (e.g., 60-100°C) while stirring vigorously (e.g., 1000 rpm) to ensure efficient gas-liquid mass transfer.
-
Maintain the reaction for a set duration (e.g., 1-6 hours), periodically taking liquid samples for analysis.
-
After the reaction, cool the reactor to room temperature, depressurize it, and recover the catalyst by filtration.
1.2.3 Product Analysis:
-
Analyze the liquid products using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and detectors (e.g., UV and Refractive Index detectors).
-
Quantify the concentrations of glycerol, 3-HP, and other potential products (glyceric acid, dihydroxyacetone, glycolic acid, etc.) by comparing them against certified calibration standards.
Two-Step Chemical Synthesis via 3-Hydroxypropionaldehyde
An alternative route to 3-HP involves a two-step process: the dehydration of glycerol to an intermediate, primarily 3-hydroxypropionaldehyde (3-HPA), followed by the selective oxidation of 3-HPA to 3-HP. This pathway can potentially offer higher selectivity by separating the dehydration and oxidation steps.
Step 1: Dehydration of Glycerol to 3-Hydroxypropionaldehyde (3-HPA)
The selective dehydration of glycerol to 3-HPA is a key step. In chemical synthesis, this is typically achieved under acidic conditions. However, this reaction is challenging as a competing dehydration reaction can form acetol, and the desired 3-HPA intermediate is unstable, readily dehydrating further to the toxic compound acrolein, especially at higher temperatures.
Catalytic Systems:
-
Solid Acid Catalysts: Zeolites and other solid acids can catalyze the dehydration, but often favor the formation of acrolein.
-
Sub- or Supercritical Water: In the absence of a catalyst, reaction in hot compressed water can lead to dehydration, but controlling selectivity remains difficult.
Due to the instability of 3-HPA, most high-yield processes for its synthesis from glycerol are biocatalytic, using enzymes like glycerol dehydratase.[2] For a purely chemical route, the challenge lies in finding conditions that favor 3-HPA formation and allow for its immediate conversion or stabilization to prevent acrolein formation.
Step 2: Selective Oxidation of 3-HPA to this compound
Once 3-HPA is formed, it must be selectively oxidized to 3-HP. The aldehyde group is susceptible to oxidation to a carboxylic acid group while preserving the hydroxyl group.
Catalytic Systems:
-
Heterogeneous Catalysts: Supported noble metal catalysts (e.g., Pt, Pd, Au) can be effective for aldehyde oxidation.
-
Green Oxidants: The use of H₂O₂ as an oxidant in the presence of catalysts like selenium-containing compounds offers an environmentally friendly option.[3]
-
Aerobic Oxidation: Air or O₂ can be used as the oxidant, often requiring a catalyst such as a carboxylate salt to selectively convert peracid intermediates into the desired carboxylic acid, enhancing both safety and selectivity.[4]
Experimental Protocol: Two-Step Synthesis (Conceptual)
This protocol outlines a conceptual workflow for the two-step chemical synthesis. Step 2 is based on general methods for aldehyde oxidation, as specific protocols for 3-HPA are not well-documented in the chemical literature.
2.3.1 Step 1: Glycerol Dehydration (Illustrative):
-
Charge a reactor with an aqueous solution of glycerol.
-
Introduce a solid acid catalyst.
-
Heat the mixture under controlled temperature and pressure to favor the formation of 3-HPA.
-
Implement a strategy for in situ product removal or immediate transfer to the next step to minimize degradation to acrolein.
2.3.2 Step 2: 3-HPA Oxidation:
-
Transfer the 3-HPA-containing solution to a second reactor.
-
Add a suitable heterogeneous catalyst (e.g., supported Pt or a selenium-based catalyst).
-
Introduce the oxidant (e.g., bubble O₂ through the solution or add H₂O₂ stoichiometrically).
-
Maintain the reaction at a mild temperature (e.g., 25-60°C) with stirring until the conversion of 3-HPA is complete.
-
Filter the catalyst and analyze the liquid product for 3-HP concentration using HPLC as described in section 1.2.3.
Visualized Workflows and Pathways
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.
References
- 1. Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]
- 4. Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Metabolic Engineering of Escherichia coli for 3-Hydroxypropionic Acid Production: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of bioplastics and other commercially important chemicals.[1] The microbial production of 3-HP from renewable feedstocks presents a sustainable alternative to petroleum-based synthesis. Escherichia coli has emerged as a workhorse for 3-HP production due to its well-characterized genetics, rapid growth, and established fermentation processes. This technical guide provides a comprehensive overview of the metabolic engineering strategies employed to optimize 3-HP production in E. coli. We delve into the core metabolic pathways, present key quantitative data from various studies, detail relevant experimental protocols, and provide visual representations of the engineered pathways and workflows.
Core Metabolic Pathways for 3-HP Production in E. coli
Three primary metabolic pathways have been successfully engineered in E. coli for the production of 3-HP: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.
Glycerol-Dependent Pathway
The glycerol-dependent pathway is the most extensively studied and has yielded the highest reported titers of 3-HP in E. coli.[1] This pathway involves a two-step conversion of glycerol to 3-HP.
-
Step 1: Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[2] The genes encoding this enzyme, often sourced from Klebsiella pneumoniae, are introduced into E. coli, which does not naturally possess this capability.[3]
-
Step 2: Oxidation of 3-HPA: The intermediate 3-HPA, which is toxic to the cells, is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[4] Several ALDHs from different organisms have been tested to improve this conversion and mitigate the toxicity of 3-HPA.[2]
A significant challenge in this pathway is that E. coli does not naturally produce coenzyme B12, a necessary cofactor for glycerol dehydratase.[1] Therefore, coenzyme B12 must be supplemented in the fermentation medium, which adds to the process cost.[5]
Figure 1: Glycerol-Dependent Pathway for 3-HP Production.
Malonyl-CoA Pathway
The malonyl-CoA pathway utilizes glucose as a feedstock and leverages a central metabolite in fatty acid synthesis.[6] This pathway is particularly attractive as it does not require the costly coenzyme B12.[7]
-
Step 1: Carboxylation of Acetyl-CoA: Acetyl-CoA, derived from glucose via glycolysis, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6]
-
Step 2: Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP by a malonyl-CoA reductase (MCR), an enzyme typically sourced from organisms like Chloroflexus aurantiacus.[6][8] This step requires NADPH as a cofactor.[6]
Engineering efforts for this pathway often focus on overexpressing ACC and MCR, as well as enhancing the intracellular supply of acetyl-CoA and NADPH.[6][8]
Figure 2: Malonyl-CoA Pathway for 3-HP Production.
β-Alanine Pathway
The β-alanine pathway provides another route from central metabolites to 3-HP without the need for coenzyme B12.[9] This multi-step pathway starts from L-aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.
-
Step 1: Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by L-aspartate-α-decarboxylase (PanD).[10]
-
Step 2: Transamination of β-Alanine: β-alanine is then converted to malonic semialdehyde (MSA) by a β-alanine-pyruvate transaminase.[9][10]
-
Step 3: Reduction of MSA: Finally, malonic semialdehyde is reduced to 3-HP by a 3-hydroxyacid dehydrogenase, such as the product of the ydfG gene in E. coli.[9]
Optimization of this pathway has involved screening for more efficient enzymes, particularly PanD, from various microbial sources.[5][10]
Figure 3: β-Alanine Pathway for 3-HP Production.
Quantitative Data on 3-HP Production in Engineered E. coli
The following tables summarize key quantitative data from various studies on the metabolic engineering of E. coli for 3-HP production. This allows for a direct comparison of the different pathways and engineering strategies.
Table 1: 3-HP Production via the Glycerol-Dependent Pathway
| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) | Glycerol | 71.9 | - | 1.8 | [1][2][4] |
| E. coli | Introduction of GDHt and its reactivases, and an ALDH; central metabolism modifications | Glycerol | 76.2 | 0.457 | 1.89 | [3] |
| E. coli W | Overexpression of heterologous GDHt, reactivase, and ALDH | Glycerol | 41.5 | 0.31 | 0.86 | [11] |
| E. coli | Deletion of glpR (glycerol repressor), overexpression of glpF (glycerol facilitator) | Glycerol | 42.1 | 0.268 | - | [12] |
| E. coli | Deletion of tpiA, zwf, and yqhD to modify central metabolism | Glycerol | - | 33.9 C-mol% | - | [13] |
Table 2: 3-HP Production via the Malonyl-CoA Pathway
| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of malonyl-CoA reductase (mcr) | Glucose | 0.064 (0.71 mM) | - | - | [6] |
| E. coli | Overexpression of mcr and acetyl-CoA carboxylase (acc) | Glucose | 0.144 (1.6 mM) | - | - | [6] |
| E. coli | Overexpression of mcr, acc, and transhydrogenase (pntAB) | Glucose | 0.193 (2.14 mM) | - | - | [6] |
| E. coli | Coupling of malonyl-CoA and propionyl-CoA pathways | Glucose, Propionate | 1.94 | 0.39 | - | [14] |
| E. coli | Optimized fatty acid utilization pathways | Fatty Acids | 52 | 1.56 | - | [15] |
Table 3: 3-HP Production via the β-Alanine Pathway
| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of β-alanine pathway enzymes | Glucose | 31.1 | - | - | [9][16] |
| E. coli | Overexpression of pyruvate aminotransferase, 3-hydroxyacid dehydrogenase, L-aspartate-1-decarboxylase | Glucose | 0.79 | - | - | [17] |
| E. coli | Same as above, with additional overexpression of phosphoenolpyruvate carboxylase | Xylose | 29.1 | - | - | [17][18] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in the metabolic engineering of E. coli for 3-HP production.
Strain Construction and Genetic Modification
A typical workflow for constructing a 3-HP producing E. coli strain involves the following steps:
Figure 4: General Experimental Workflow for Engineering 3-HP Production.
Protocol 3.1.1: Plasmid Construction for Gene Overexpression
-
Gene Amplification: The genes of interest (e.g., dhaB123 and gdrAB from K. pneumoniae for glycerol dehydratase and its reactivase, and ydcW from K. pneumoniae for aldehyde dehydrogenase) are amplified from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.[3]
-
Vector Preparation: An expression vector (e.g., pTrc99A) is digested with the corresponding restriction enzymes.
-
Ligation: The purified PCR product and the linearized vector are ligated using T4 DNA ligase.
-
Transformation: The ligation mixture is transformed into a competent cloning host, such as E. coli DH5α.
-
Selection and Verification: Transformants are selected on antibiotic-containing LB agar plates. Plasmids are isolated from resistant colonies and verified by restriction digestion and DNA sequencing.
Protocol 3.1.2: Chromosomal Gene Deletion
-
Homology Arm Amplification: Upstream and downstream regions flanking the target gene (e.g., glpR) are amplified by PCR.[12]
-
Assembly PCR: The two homology arms and an antibiotic resistance cassette are joined by assembly PCR.
-
Electroporation and Recombination: The linear DNA fragment is electroporated into an E. coli strain expressing the λ-Red recombinase system. Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Verification: Gene deletion is confirmed by PCR using primers flanking the target gene locus.
Fed-Batch Fermentation
Protocol 3.2.1: Fed-Batch Culture for 3-HP Production from Glycerol
-
Seed Culture: A single colony of the engineered E. coli strain is inoculated into LB medium and grown overnight at 37°C.
-
Batch Phase: The seed culture is used to inoculate a bioreactor containing a defined minimal medium with an initial concentration of glycerol. The culture is grown at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0). Dissolved oxygen (DO) is maintained at a setpoint (e.g., 20%) by adjusting the agitation speed and airflow.[3]
-
Induction: When the optical density (OD600) reaches a certain value, gene expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside). Coenzyme B12 is also added for the glycerol-dependent pathway.
-
Fed-Batch Phase: After the initial glycerol is consumed, a feeding solution containing concentrated glycerol is fed into the bioreactor to maintain a low residual glycerol concentration. Different feeding strategies, such as pH-stat or continuous feeding, can be employed.[3]
-
Sampling and Analysis: Samples are taken periodically to measure cell density (OD600) and the concentration of 3-HP and other metabolites by HPLC.
Analytical Methods
Protocol 3.3.1: Quantification of 3-HP by HPLC
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is filtered through a 0.22 µm syringe filter.
-
HPLC Analysis: The filtered sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Aminex HPX-87H) and a UV or refractive index (RI) detector.
-
Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4) is typically used as the mobile phase.
-
Quantification: The concentration of 3-HP is determined by comparing the peak area to a standard curve prepared with known concentrations of 3-HP.
Conclusion and Future Outlook
Significant progress has been made in the metabolic engineering of E. coli for 3-HP production. The glycerol-dependent pathway has achieved the highest titers, demonstrating the potential for industrial-scale production.[1][3] However, the requirement for coenzyme B12 remains a cost-limiting factor. The malonyl-CoA and β-alanine pathways offer promising alternatives that circumvent this issue, although their titers are currently lower.[15][16]
Future research will likely focus on several key areas:
-
Pathway Optimization: Fine-tuning enzyme expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates.[19]
-
Cofactor Engineering: Enhancing the supply of NADPH for pathways like the malonyl-CoA route.[6]
-
Host Strain Engineering: Developing host strains with improved tolerance to 3-HP and other process stresses.[11]
-
Process Optimization: Further optimizing fermentation conditions and feeding strategies to maximize productivity and yield.[3]
By addressing these challenges, the microbial production of 3-HP in engineered E. coli can become an economically viable and sustainable alternative to conventional chemical synthesis, paving the way for a bio-based economy.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering of Escherichia coli for the Production of this compound and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli | PLOS One [journals.plos.org]
- 11. Production of this compound from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increased this compound production from glycerol, by modification of central metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupled synthetic pathways improve the production of this compound in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient production of 3-hydroxypropionate from fatty acids feedstock in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Improving this compound production in E. coli by in silico prediction of new metabolic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimum Rebalancing of the this compound Production Pathway from Glycerol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Producers of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the demand for sustainable and bio-based manufacturing processes grows, there is increasing interest in the natural production of 3-HP by microorganisms. This technical guide provides a comprehensive overview of the primary natural producers of 3-HP, their metabolic pathways, and the methodologies for their cultivation and the quantification of 3-HP.
Natural Producers of this compound
Several microorganisms have been identified as natural producers of 3-HP, primarily from glycerol. The most well-studied of these are bacteria, with Lactobacillus reuteri and Klebsiella pneumoniae being prominent examples. While some fungi and other bacteria may produce 3-HP as a metabolic intermediate, significant accumulation is less common. There is currently limited evidence for the natural production of 3-HP in plants.
Key Microbial Producers
-
Lactobacillus reuteri : This bacterium is a well-documented natural producer of 3-HP from glycerol. It possesses the necessary metabolic machinery, specifically the propanediol-utilization (pdu) operon, to convert glycerol into 3-HP.[1][2][3][4][5] L. reuteri is also capable of producing the essential cofactor, coenzyme B12, which is required for the initial step of glycerol conversion.[1]
-
Klebsiella pneumoniae : This bacterium is another significant natural producer of 3-HP from glycerol.[6][7][8][9][10] Like L. reuteri, K. pneumoniae can synthesize its own coenzyme B12, making it an attractive candidate for industrial production without the need for expensive supplementation.[6][11]
-
Chloroflexus aurantiacus : This photoheterotrophic bacterium utilizes a unique carbon fixation pathway, the 3-hydroxypropionate bicycle, where 3-HP is a key intermediate. While not a producer in the context of fermentation from sugars or glycerol, its metabolic pathways have been a source of inspiration for metabolic engineering efforts.
Metabolic Pathways for this compound Production
The natural production of 3-HP in microorganisms primarily occurs through the conversion of glycerol via two main pathways: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway.
Glycerol-Dependent Pathways
Both pathways share the initial conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.
-
CoA-Dependent Pathway: This pathway, prominently found in Lactobacillus reuteri, involves the conversion of 3-HPA to 3-HP through a series of CoA-activated intermediates.[1][2] The key enzymes in this pathway are:
-
Propionaldehyde dehydrogenase (PduP): Converts 3-HPA to 3-hydroxypropionyl-CoA.
-
Phosphotransacylase (PduL): Converts 3-hydroxypropionyl-CoA to 3-hydroxypropionyl-phosphate.
-
Propionate kinase (PduW): Converts 3-hydroxypropionyl-phosphate to 3-HP.
-
-
CoA-Independent Pathway: In this pathway, 3-HPA is directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). This pathway is a focus of metabolic engineering in organisms like Klebsiella pneumoniae.[7][9]
Quantitative Data on 3-HP Production
The following tables summarize the quantitative data on 3-HP production by natural and engineered microbial producers.
Table 1: 3-HP Production in Wild-Type and Engineered Lactobacillus reuteri
| Strain | Substrate | Cultivation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wild-type | Biodiesel-derived glycerol | Fed-batch | 14 | - | 0.25 | Dishisha et al., 2015[1] |
| RPRB3007 (engineered) | Glycerol | Resting cells | - | - | 0.179 | Dishisha et al., 2014[3] |
Table 2: 3-HP Production in Wild-Type and Engineered Klebsiella pneumoniae
| Strain | Substrate | Cultivation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| ΔdhaTΔyqhD (engineered) | Glycerol | Fed-batch | >28 | >0.4 | ~0.58 | Kwon et al., 2013[11] |
| Engineered | Glycerol | Fed-batch | 83.8 | 0.52 | 1.16 | Li et al., 2016[12] |
| JJQ02 (engineered) | Glycerol | Fed-batch (5-L) | 61.9 | 0.58 (mol/mol) | 1.63 | Jiang et al., 2018[13] |
| JJQ02 (engineered) | Glycerol | Fed-batch (300-L) | 54.5 | 0.43 (mol/mol) | 1.07 | Jiang et al., 2018[13] |
Experimental Protocols
Cultivation of Microbial Producers
1. Cultivation of Lactobacillus reuteri for 3-HP Production:
A two-step process is often employed for 3-HP production with L. reuteri.[14][15]
-
Step 1: Cell Growth:
-
Medium: A modified cultivation medium containing (per liter): 40.0 g yeast extract, 3.0 g dipotassium hydrogen phosphate, 3.0 g sodium acetate, 2.0 g ammonium citrate, 0.5 g magnesium sulfate, and 0.05 g manganese sulfate. The carbon source, such as 40.0 g/L lactose, is sterilized separately and added before inoculation.
-
Inoculum: A 10% (v/v) inoculum from an overnight culture is used.
-
Conditions: The culture is incubated at 37°C with an initial pH of 6.5. Static incubation is often used to create microaerophilic conditions.
-
-
Step 2: Glycerol Bioconversion:
-
Cell Preparation: Cells from the growth phase are harvested by centrifugation and washed.
-
Reaction Mixture: The resting cells are resuspended in a glycerol solution (e.g., 200-400 mM).
-
Conditions: The bioconversion is typically carried out at a controlled temperature (e.g., 30°C) and pH. A fed-batch strategy for glycerol addition is often used to avoid the accumulation of the toxic intermediate 3-HPA.
-
2. Cultivation of Klebsiella pneumoniae for 3-HP Production:
-
Medium: A defined medium is typically used, containing a carbon source (e.g., glycerol), a nitrogen source, salts, and trace elements.
-
Inoculum: An overnight culture is used to inoculate the main production culture.
-
Conditions: Fermentation is carried out in a bioreactor with controlled pH (around 7.0), temperature, and aeration. Microaerobic conditions are often optimal for 3-HP production.[12] A fed-batch strategy is commonly employed to maintain a sufficient glycerol concentration and achieve high cell densities and 3-HP titers.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 3-HP in fermentation broth.
1. Sample Preparation:
-
Centrifuge the fermentation sample to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
2. HPLC Analysis (Reversed-Phase):
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.01 N H₂SO₄ or dilute phosphoric acid) in water is common. The acidic mobile phase ensures that 3-HP is in its protonated form for better retention.
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is typical.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is used.
-
Quantification: A calibration curve is generated using standards of known 3-HP concentrations.
3. LC-MS/MS for Enhanced Specificity:
For complex matrices or low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[16][17]
-
Sample Preparation: Similar to HPLC, but may involve a derivatization step to improve ionization efficiency.
-
Chromatography: Reversed-phase or HILIC chromatography can be used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for specific quantification.
Conclusion
The natural production of this compound by microorganisms, particularly Lactobacillus reuteri and Klebsiella pneumoniae, presents a promising avenue for the sustainable manufacturing of this valuable platform chemical. Understanding the underlying metabolic pathways and optimizing cultivation and bioconversion processes are key to unlocking the full potential of these microbial cell factories. Continued research, including metabolic engineering and process optimization, will be crucial for achieving economically viable industrial-scale production of 3-HP from renewable feedstocks.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Flux analysis of the Lactobacillus reuteri propanediol-utilization pathway for production of 3-hydroxypropionaldehyde, this compound and 1,3-propanediol from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of poly(3-hydroxypropionate) from glycerol using engineered Klebsiella pneumoniae strain without vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Glucose-to-Glycerol Pathway in Klebsiella pneumoniae and Boosting this compound Production Through CRISPR Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered constitutive pathway in Klebsiella pneumoniae for this compound production and implications for decoupling glycerol dissimilation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering Glucose-to-Glycerol Pathway in Klebsiella pneumoniae and Boosting this compound Production Through CRISPR Interference [frontiersin.org]
- 10. [PDF] High Production of this compound in Klebsiella pneumoniae by Systematic Optimization of Glycerol Metabolism | Semantic Scholar [semanticscholar.org]
- 11. Production of this compound from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Culture conditions affect Lactobacillus reuteri DSM 17938 ability to perform glycerol bioconversion into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxypropionic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP), a three-carbon carboxylic acid, is a versatile and valuable platform chemical with significant potential in the production of a wide array of chemicals and biodegradable polymers. Its two reactive functional groups, a hydroxyl and a carboxyl group, make it a key building block for the synthesis of high-value compounds such as acrylic acid, 1,3-propanediol, and various polyesters. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its role in key metabolic pathways.
Physical and Chemical Properties
This compound is a viscous, non-chiral liquid at room temperature. It is highly soluble in water and soluble in polar organic solvents like ethanol and diethyl ether.[1] Key physical and chemical properties are summarized in the tables below. It is important to note that some physical properties, such as the melting point, have varying reported values, which may be attributed to the hygroscopic nature of the compound and the presence of impurities or water.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₃ | [2] |
| Molar Mass | 90.08 g/mol | [1] |
| Appearance | Viscous liquid, Syrupy substance | [1][3] |
| Melting Point | < 25 °C; 16.8 °C (estimate); 34-38 °C | [1][2][4] |
| Boiling Point | Decomposes upon distillation; 279.7 °C at 760 mmHg (estimate) | [1][2] |
| Density | 1.283 g/cm³; 1.066 g/mL at 25 °C | [2][5] |
| Refractive Index | 1.455; 1.4489 | [2][6] |
| Flash Point | 137.2 °C; >110 °C | [2][6] |
| Vapor Pressure | 0.000476 mmHg at 25 °C | [2][5] |
Table 2: Acidity and Solubility of this compound
| Property | Value | Source(s) |
| pKa | 4.87; 4.51 (at 25 °C); ~4.5 | [1][2] |
| Water Solubility | Very soluble; 270.1 g/L at 25 °C | [1][2][5] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [1][3][5] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Source(s) |
| ¹H NMR (in D₂O) | δ 3.83 (t, 2H), 2.61 (t, 2H) | [7][8] |
| ¹³C NMR (in D₂O) | δ 177.20 (C=O), 58.12 (CH₂-OH), 37.57 (CH₂-COOH) | [7] |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) | [9] |
| Mass Spectrometry (GC-MS of TMS derivative) | Key fragments (m/z): 147, 177, 219 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This method involves the hydration of acrylic acid in the presence of a base, followed by acidification.
Materials:
-
Acrylic acid
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Acrylic acid is added dropwise to the cold NaOH solution with continuous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solution is then acidified with sulfuric acid to a pH of approximately 2.
-
The aqueous solution is extracted multiple times with diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The ether is removed under reduced pressure to yield crude this compound.
This protocol outlines a general workflow for the production of 3-HP from glycerol using a metabolically engineered microorganism, such as Escherichia coli or Klebsiella pneumoniae.
Materials:
-
Glycerol (as carbon source)
-
Nutrient medium (e.g., Luria-Bertani broth supplemented with appropriate salts and trace elements)
-
Engineered microbial strain (e.g., E. coli expressing glycerol dehydratase and aldehyde dehydrogenase)
-
Bioreactor with pH, temperature, and dissolved oxygen control
-
Appropriate antibiotic for plasmid maintenance (if applicable)
Procedure:
-
Inoculum Preparation: A seed culture of the engineered microbial strain is grown overnight in a nutrient-rich medium.
-
Fermentation: The bioreactor containing the production medium with glycerol is inoculated with the seed culture.
-
Process Control: The fermentation is carried out at a controlled temperature (e.g., 37 °C) and pH (e.g., 7.0, maintained by the addition of a base like NaOH or NH₄OH). Dissolved oxygen levels are controlled to maintain optimal conditions for both cell growth and 3-HP production.
-
Fed-Batch Operation: A concentrated glycerol feed is supplied to the bioreactor to maintain a constant substrate level and achieve high cell densities and product titers.
-
Downstream Processing:
-
Cell Removal: The fermentation broth is centrifuged or microfiltered to remove the microbial cells.
-
Purification: The cell-free supernatant is subjected to further purification steps, which may include acidification, liquid-liquid extraction with a suitable organic solvent, and subsequent distillation or crystallization to obtain pure this compound.[4]
-
Analytical Methods
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the purified and dried this compound is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A known concentration of this compound (e.g., 0.01 M) is prepared in deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common method.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS instrument
Procedure:
-
Sample Drying: An aqueous sample containing 3-HP should be lyophilized or evaporated to dryness under a stream of nitrogen.
-
Derivatization:
-
Dissolve the dried sample in a known volume of anhydrous pyridine (e.g., 100 µL).
-
Add an equal volume of BSTFA with 1% TMCS (e.g., 100 µL).
-
Tightly cap the vial and heat at 60-70 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
GC Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Signaling and Metabolic Pathways
This compound is a key intermediate in several microbial metabolic pathways, which are of great interest for its biotechnological production from renewable feedstocks.
Glycerol Conversion to this compound
Glycerol, a byproduct of biodiesel production, is a common substrate for the microbial synthesis of 3-HP. The conversion proceeds through a two-step enzymatic process.
Conversion of glycerol to this compound.
Malonyl-CoA Pathway for this compound Production
Another significant biosynthetic route to 3-HP starts from acetyl-CoA, a central metabolite in many organisms. This pathway is particularly relevant for production from sugars like glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2013192450A1 - Purification of this compound from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 5. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process engineering for microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioproduction of this compound by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Catalytic Conversion of 3-Hydroxypropionic Acid to Acrylic Acid: Mechanisms, Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The conversion of 3-hydroxypropionic acid (3-HP), a promising bio-based platform chemical, to acrylic acid is a critical dehydration reaction that opens a sustainable route to a vital industrial monomer. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols for this transformation.
Core Reaction Mechanisms: A Tale of Two Pathways
The dehydration of this compound to acrylic acid can be achieved through two primary mechanistic routes: acid-catalyzed and base-catalyzed pathways. The choice of catalyst dictates the prevailing mechanism, influencing reaction conditions and outcomes.
Acid-Catalyzed Dehydration (E1 Mechanism)
In the presence of an acid catalyst, the dehydration of 3-HP is proposed to proceed via an E1 (Elimination, Unimolecular) mechanism. This multi-step pathway involves the formation of a carbocation intermediate.
Mechanism:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group on the β-carbon of 3-HP by an acid catalyst (H-A). This step converts the poor leaving group (-OH) into a good leaving group (-OH2+).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the β-position. This is the rate-determining step of the E1 mechanism.
-
Deprotonation and Alkene Formation: A weak base (which can be water or the conjugate base of the acid catalyst, A-) abstracts a proton from the α-carbon. The electrons from the C-H bond then form a π-bond between the α and β carbons, resulting in the formation of acrylic acid.
Figure 1: Proposed E1 mechanism for the acid-catalyzed dehydration of this compound.
Base-Catalyzed Dehydration (E1cB Mechanism)
Under basic conditions, the dehydration of 3-HP is thought to follow an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This pathway is particularly relevant for substrates with an acidic proton and a poor leaving group, which is the case for 3-HP. The presence of the carboxyl group increases the acidity of the α-protons.[1][2]
Mechanism:
-
Deprotonation and Carbanion Formation: A base removes a proton from the α-carbon (the carbon adjacent to the carboxyl group), forming a resonance-stabilized carbanion (enolate). This is typically a fast and reversible step.
-
Elimination of the Leaving Group: The lone pair of electrons on the carbanion expels the hydroxyl group from the β-carbon, forming a double bond and yielding acrylic acid. This is the rate-determining step of the E1cB mechanism.
Figure 2: Proposed E1cB mechanism for the base-catalyzed dehydration of this compound.
Quantitative Data on Catalytic Performance
| Catalyst | Catalyst Type | Temperature (°C) | 3-HP Conversion (%) | Acrylic Acid Yield (%) | Selectivity (%) | Reference |
| TiO₂ | Solid Acid | 230 | >99.9 | >95 | ~99 | [3] |
| Bentonite Clay (F-24) | Solid Acid | ~250 | High | High | - | [4] |
| Phosphoric Acid | Homogeneous Acid | 170 - 230 | - | - | - | [5] |
| Dodecylbenzenesulfonic Acid | Homogeneous Acid | 170 - 230 | - | - | - | [5] |
| Pentamethyldiethylenetriamine | Homogeneous Base | 170 - 230 | - | - | - | [5] |
Note: "High" indicates that the source mentions high conversion/yield without providing specific quantitative data.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a protocol for the dehydration of 3-HP using a solid acid catalyst in a fixed-bed reactor, based on a published study.[3]
Catalytic Dehydration of 3-HP to Acrylic Acid using a TiO₂ Catalyst
Objective: To convert an aqueous solution of this compound to acrylic acid via catalytic dehydration in a continuous flow fixed-bed reactor.
Materials and Equipment:
-
Aqueous solution of this compound (e.g., 8.00 mg/mL, pH 5.7)
-
Titanium dioxide (TiO₂) catalyst
-
Stainless steel tube (e.g., 300 mm x 7.8 mm)
-
Tube furnace or oven with temperature control
-
Quantitative pump (e.g., HPLC pump)
-
Condenser with a cold water bath
-
Fraction collector or collection vials
-
Analytical equipment for product analysis (e.g., HPLC)
Workflow:
Figure 3: Experimental workflow for the continuous catalytic dehydration of 3-HP.
Procedure:
-
Catalyst Bed Preparation:
-
Carefully pack the stainless steel tube with a pre-weighed amount of TiO₂ catalyst (e.g., 12 g). Ensure uniform packing to avoid channeling.
-
-
Reactor Assembly and Heating:
-
Place the packed tube into the oven or tube furnace.
-
Heat the reactor to the target reaction temperature (e.g., 230 °C) and allow it to stabilize.
-
-
Feed Preparation and Pumping:
-
Prepare the aqueous solution of 3-HP to the desired concentration and adjust the pH if necessary.
-
Preheat the 3-HP feed solution to a temperature close to the reaction temperature.
-
Using a quantitative pump, introduce the preheated 3-HP solution into the reactor at a constant and controlled flow rate (e.g., 1.5 mL/h). The flow rate will determine the residence time of the reactants in the catalyst bed.
-
-
Product Collection:
-
The gaseous effluent from the reactor, containing acrylic acid, water, and any unreacted 3-HP, is passed through a condenser cooled with a cold water bath.
-
Collect the condensed liquid product in fractions using a fraction collector or individual vials.
-
-
Analysis:
-
Analyze the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of acrylic acid and any remaining 3-HP.
-
Calculate the percentage conversion of 3-HP and the yield of acrylic acid based on the analytical results.
-
Concluding Remarks
The conversion of this compound to acrylic acid represents a key step towards a more sustainable chemical industry. Understanding the underlying acid- and base-catalyzed dehydration mechanisms is fundamental for the rational design of efficient catalysts and the optimization of reaction conditions. While solid acid catalysts like TiO₂ have demonstrated high yields, further research into catalyst development, detailed kinetic studies, and computational modeling will be instrumental in advancing this technology towards industrial-scale implementation. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in this important field.
References
- 1. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 2. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013192451A1 - Dehydration of this compound to acrylic acid - Google Patents [patents.google.com]
- 5. US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Properties of Poly(3-hydroxypropionate) (P3HP)
Introduction
Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible thermoplastic belonging to the polyhydroxyalkanoate (PHA) family of biopolyesters.[1][2][3][4][5] It has garnered significant interest as a promising alternative to petroleum-based plastics due to its excellent mechanical properties, including high flexibility, tensile strength, and rigidity.[2][6] Unlike many other PHAs, such as the brittle poly(3-hydroxybutyrate) (P(3HB)), P3HP exhibits greater ductility.[7][8] This guide provides a comprehensive overview of the current state of P3HP synthesis through metabolic engineering, its key properties, and the experimental protocols for its production and characterization.
Biosynthesis of Poly(3-hydroxypropionate) (P3HP)
No known wild-type microorganisms naturally produce P3HP homopolymers. Therefore, its synthesis relies on the construction of artificial metabolic pathways in recombinant host organisms, most commonly Escherichia coli and Klebsiella pneumoniae.[7] Several biosynthetic routes have been developed, primarily utilizing inexpensive and abundant carbon sources like glycerol and glucose.[2][6][7]
P3HP Synthesis from Glycerol
Glycerol, a major byproduct of biodiesel production, is an attractive feedstock for P3HP synthesis.[2][9] The most established pathway involves a three-step enzymatic conversion.
-
Dehydration of Glycerol: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. The glycerol dehydratase from Klebsiella pneumoniae (encoded by dhaB123) is often used and requires a reactivating factor (encoded by gdrAB) and coenzyme B12 for its activity.[1][3][6][9]
-
Oxidation of 3-HPA: The intermediate 3-HPA is oxidized to 3-hydroxypropionyl-CoA (3HP-CoA). This step is commonly catalyzed by a propionaldehyde dehydrogenase, such as PduP from Salmonella typhimurium.[1][3][6]
-
Polymerization: The 3HP-CoA monomers are polymerized into P3HP by a PHA synthase. The synthase from Cupriavidus necator (PhaC1) is widely employed for this final step.[1][3][6][9]
A significant challenge in using hosts like E. coli is their inability to synthesize coenzyme B12, making its supplementation necessary and increasing production costs.[9] To overcome this, engineered Klebsiella pneumoniae, a natural vitamin B12 producer, has been successfully used to produce P3HP from glycerol without external B12 addition.[9]
P3HP Synthesis from Glucose
Synthesizing P3HP from glucose, a more abundant carbon source, has also been achieved through various engineered pathways.[10][11]
This pathway channels carbon from central metabolism into P3HP synthesis.[2][7]
-
Acetyl-CoA to Malonyl-CoA: Acetyl-CoA, a central metabolic intermediate, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (e.g., AccABCD in E. coli).[4]
-
Malonyl-CoA to 3-HP: Malonyl-CoA is then reduced to 3-hydroxypropionate (3-HP) by a malonyl-CoA reductase (e.g., MCR from Chloroflexus aurantiacus).[2][4]
-
3-HP to 3HP-CoA: 3-HP is activated to 3HP-CoA by a CoA synthetase, such as propionyl-CoA synthetase (PrpE) from E. coli.[4]
-
Polymerization: Finally, PHA synthase (e.g., PhaC1) polymerizes the 3HP-CoA monomers.[4]
While feasible, P3HP yields from glucose via this pathway have been relatively low.[2][4]
An alternative route involves converting glucose into the intermediate glycerol first, which then enters the glycerol-based pathway described previously.[10][11]
-
Glucose to Glycerol: Genes from Saccharomyces cerevisiae, glycerol-3-phosphate dehydrogenase (gpd1) and glycerol-3-phosphatase (gpp2), are introduced to facilitate the formation of glycerol from glucose.[10][12]
-
Glycerol to P3HP: The synthesized glycerol is then channeled into the three-step pathway involving glycerol dehydratase, propionaldehyde dehydrogenase, and PHA synthase to produce P3HP.[10][12]
This approach allows for P3HP synthesis from glucose as the sole carbon source.[10][11]
P3HP Production Summary
The following table summarizes P3HP production achieved in various engineered microorganisms using different carbon sources.
| Host Organism | Carbon Source(s) | Key Genes Expressed | Titer (g/L) | P3HP Content (% of CDW) | Reference |
| E. coli | Glycerol | dhaB1 (C. butyricum), pduP (S. enterica), phaC1 (R. eutropha) | 1.4 | 12 | [2] |
| E. coli | Glycerol + Glucose | dhaB123 (K. pneumoniae), gdrAB (K. pneumoniae), pduP (S. typhimurium), phaC1 (C. necator) | 10.1 | 46.4 | [1][3][6] |
| K. pneumoniae | Glycerol | aldH (E. coli), prpE (E. coli), phaC (R. eutropha) | 0.24 | 12.7 | [9] |
| E. coli | Glucose | mcr (C. aurantiacus), prpE (E. coli), phaC1 (R. eutropha), accABCD (E. coli) | ~0.013 | 0.98 | [2][4] |
| E. coli | Glucose | gpd1, gpp2 (S. cerevisiae); dhaB123, gdrAB (K. pneumoniae); pduP (S. typhimurium); phaC (R. eutropha) | ~0.9 | 18 | [10][12] |
| S. blattae | Glycerol | prpE (E. coli), phaC1 (R. eutropha) | - | 9.8 | [2] |
CDW: Cell Dry Weight
Properties of Poly(3-hydroxypropionate) (P3HP)
P3HP possesses a unique combination of physical, thermal, and biodegradable properties that make it suitable for various applications, from packaging to medical devices.[2][7][13]
Physical and Mechanical Properties
P3HP is known for its high rigidity, ductility, and exceptional tensile strength.[6] Unlike the highly crystalline and brittle P(3HB), P3HP is more flexible.[7][8] The incorporation of 3HP monomers into other PHA copolymers, such as in poly(3-hydroxybutyrate-co-3-hydroxypropionate) or P(3HB-co-3HP), significantly improves their mechanical properties by reducing crystallinity and fragility.[13][14]
Thermal Properties
The thermal properties of P3HP distinguish it from other short-chain-length PHAs. It has a relatively low melting temperature and glass transition temperature, contributing to its flexibility.[7][15]
Biodegradability
As a member of the PHA family, P3HP is fully biodegradable, breaking down into carbon dioxide and water in various environments.[7][13] Its degradation is primarily carried out by microorganisms that secrete PHA depolymerases.[14] The rate of enzymatic degradation is influenced by factors such as the polymer's crystallinity and chemical structure.[13] Studies on P(3HB-co-3HP) copolymers have shown that the degradation rate can be higher than that of P(3HB) homopolymer, suggesting the 3HP units enhance biodegradability.[13]
Summary of P3HP Properties
The table below provides a summary of the key quantitative properties of P3HP homopolymer.
| Property | Value | Reference |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~77 °C | [7][15] |
| Glass Transition Temperature (Tg) | -20 °C to -22.4 °C | [7][15][16] |
| Fusion Enthalpy (ΔHf) | ~64 J/g | [7][15] |
| Mechanical Properties | ||
| Tensile Strength | High (comparable to other PHAs) | [2][6] |
| Elongation at Break | High (indicating ductility) | [6] |
Experimental Protocols
This section outlines generalized methodologies for the key experiments involved in P3HP production and analysis, based on protocols described in the literature.
General Protocol for P3HP Production in E. coli
This protocol describes a typical fed-batch fermentation process for producing P3HP from glycerol and glucose.
-
Strain and Plasmids:
-
Seed Culture Preparation:
-
Inoculate a single colony of the recombinant strain into a flask containing Luria-Bertani (LB) medium supplemented with appropriate antibiotics.
-
Incubate at 37°C with shaking (e.g., 200 rpm) overnight.
-
-
Fed-Batch Fermentation:
-
Transfer the seed culture to a fermenter containing a defined mineral salt medium.
-
Maintain fermentation conditions: Temperature at 37°C, pH controlled at 7.0 (using e.g., ammonia), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.
-
Initiate a feeding strategy when the initial carbon source is depleted. A concentrated solution of glycerol and glucose is fed into the fermenter.[1][6]
-
Induce gene expression at an appropriate cell density (e.g., OD600 of 10) by adding an inducer like IPTG.
-
If required for the specific glycerol dehydratase used, supplement the medium with vitamin B12.[2]
-
Continue fermentation for 48-96 hours.
-
-
Cell Harvesting and Polymer Extraction:
-
Harvest the cells by centrifugation.[17]
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).
-
To extract P3HP, suspend the dried cells in a solvent like chloroform and stir for 24 hours at room temperature.[17][18] This step dissolves the intracellular P3HP granules.
-
Separate the cell debris from the P3HP-containing chloroform solution by centrifugation or filtration.[17]
-
-
P3HP Purification:
-
Precipitate the P3HP from the chloroform solution by adding a non-solvent, such as cold methanol or ethanol (e.g., 10 volumes).[18]
-
Collect the precipitated white P3HP polymer by filtration.
-
Wash the polymer with the non-solvent and dry it under vacuum.
-
Key Characterization Methods
-
Gas Chromatography (GC):
-
Purpose: To determine the P3HP content within the biomass.
-
Methodology: Lyophilized cells are subjected to methanolysis in the presence of sulfuric acid and chloroform. This converts the P3HP into its methyl ester derivative (methyl 3-hydroxypropionate), which is then quantified by GC analysis.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mw) and polydispersity index (PDI) of the purified P3HP.
-
Methodology: The purified polymer is dissolved in a suitable solvent (e.g., chloroform) and analyzed by GPC against polystyrene standards.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Methodology: ¹H and ¹³C NMR spectra of the purified P3HP dissolved in a deuterated solvent (e.g., CDCl₃) are recorded to verify the expected proton and carbon signals of the 3-hydroxypropionate repeating unit.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).
-
Methodology: A small sample of the purified P3HP is heated and cooled at a controlled rate in a DSC instrument to measure the heat flow associated with thermal transitions.[19]
-
References
- 1. Biosynthesis of poly(3-hydroxypropionate) from glycerol by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic pathway for poly(3-hydroxypropionate) in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and biodegradation of 3-hydroxypropionate-containing polyesters [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Production of poly(3-hydroxypropionate) and poly(3-hydroxybutyrate-co-3-hydroxypropionate) from glucose by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Product Characterization Methods | SwRI [swri.org]
An In-depth Technical Guide on the Enzymatic Conversion of Glycerol to 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of a wide array of chemicals, including acrylic acid and biodegradable polymers.[1][2] The bio-based production of 3-HP from renewable feedstocks, particularly crude glycerol—a major byproduct of the biodiesel industry—presents an economically and environmentally attractive alternative to petroleum-based processes. This guide provides a comprehensive technical overview of the core enzymatic pathways, quantitative production data, and detailed experimental protocols for the bioconversion of glycerol to 3-HP.
Core Enzymatic Pathways
The microbial conversion of glycerol to 3-HP primarily proceeds through two distinct metabolic routes: a Coenzyme A (CoA)-independent pathway and a CoA-dependent pathway.[2] Both pathways share the initial conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA).[2]
CoA-Independent Pathway
The CoA-independent pathway is a two-step process and is the most commonly engineered route for 3-HP production in various microorganisms.[2][3]
-
Glycerol to 3-Hydroxypropionaldehyde (3-HPA): This initial dehydration reaction is catalyzed by a coenzyme B₁₂-dependent glycerol dehydratase (GDHt).[2] In Klebsiella pneumoniae, this enzyme is encoded by the dhaB gene cluster and requires a reactivase, encoded by gdrAB, to regenerate the active form of the enzyme.[2][4]
-
3-HPA to this compound (3-HP): The subsequent oxidation of 3-HPA to 3-HP is carried out by an aldehyde dehydrogenase (ALDH).[2][3] Various ALDHs have been utilized for this step, with the enzyme encoded by puuC in K. pneumoniae being a notable example.[5]
CoA-Dependent Pathway
The CoA-dependent pathway, extensively studied in Lactobacillus reuteri, involves a multi-step conversion of 3-HPA to 3-HP.[1][2]
-
Glycerol to 3-HPA: Similar to the CoA-independent pathway, this step is catalyzed by a coenzyme B₁₂-dependent glycerol dehydratase (encoded by pduCDE in L. reuteri).[1]
-
3-HPA to 3-HP: The conversion of 3-HPA to 3-HP proceeds through three enzymatic reactions:
Quantitative Data Presentation
The following tables summarize the production of 3-HP from glycerol in various native and engineered microorganisms, as well as the kinetic parameters of key enzymes involved in the conversion process.
Table 1: 3-HP Production from Glycerol in Various Microorganisms
| Microorganism | Genetic Modifications | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference(s) |
| Klebsiella pneumoniae | Overexpression of PuuC and DhaB, deletion of dhaT and yqhD | >28 | >0.40 | ~0.58 | [6] |
| Klebsiella pneumoniae | Optimized expression of PuuC, deletion of lactate synthesis pathways | 83.8 | 0.52 (mol/mol) | 1.16 | [1] |
| Escherichia coli | Expression of dhaB1234, gdrAB, and ydcW from K. pneumoniae | 76.2 | 0.457 | 1.89 | [4][7] |
| Escherichia coli | Deletion of glpK and yqhD, expression of dhaB-dhaR and PSALDH | 57.3 | 0.88 | 1.59 | [8] |
| Lactobacillus reuteri | Wild-type | 14 | - | - | [2] |
| Lactobacillus reuteri | Resting cells, fed-batch | 10.6 | - | - | [1] |
| Pseudomonas denitrificans | Expression of dhaB, gdrAB, and puuC from K. pneumoniae | 4.9 | 0.67 (mol/mol) | - | [5] |
| Bacillus subtilis | Expression of dhaB and puuC from K. pneumoniae, deletion of glpK | 10 | 0.70-0.80 | - | [3] |
Table 2: Kinetic Parameters of Key Enzymes in 3-HP Production
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Glycerol Dehydratase (GDHt) | Klebsiella pneumoniae | Glycerol | - | - | - | [9][10] |
| Glycerol Dehydrogenase (DhaD) | Klebsiella pneumoniae | Glycerol | 38 | - | - | [11][12] |
| Aldehyde Dehydrogenase (PuuC) | Klebsiella pneumoniae | 3-HPA | - | - | - | [13] |
| Aldehyde Dehydrogenase (YneI) | Klebsiella pneumoniae | 3-HPA | - | - | - | [14] |
| Aldehyde Dehydrogenase (YdcW) | Klebsiella pneumoniae | 3-HPA | - | - | - | [14] |
| Aldehyde Dehydrogenase (DhaS) | Bacillus subtilis | 3-HPA | 0.4 | - | - | [15] |
Note: A comprehensive set of kinetic parameters for all enzymes is not consistently available in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of enzymatic conversion of glycerol to 3-HP.
Glycerol Dehydratase (GDHt) Activity Assay
This protocol is adapted from a colorimetric method using 3-methyl-2-benzothiazolinone hydrazone (MBTH).
Materials:
-
Apoenzyme solution (cell-free extract)
-
Reaction Buffer: 80 mM HEPES, pH 8.2
-
Substrate: 1 M Glycerol
-
Coenzyme B₁₂ Solution: 0.12 mM
-
MBTH Solution: 28 mM 3-methyl-2-benzothiazolinone hydrazone in 375 mM glycine buffer, pH 2.7
-
FeCl₃ Solution: 0.2% (w/v)
Procedure:
-
Prepare the assay mixture by combining 60 µL of the apoenzyme solution, 100 µL of the reaction buffer, and 20 µL of the glycerol substrate in a microcentrifuge tube.
-
Initiate the reaction by adding 20 µL of the coenzyme B₁₂ solution and incubate at 37°C for 1 minute.
-
Terminate the reaction by adding 100 µL of the MBTH solution and incubating at 100°C for 3 minutes.
-
After cooling to room temperature, add 1.0 mL of the FeCl₃ solution.
-
Measure the absorbance of the resulting azine derivative at 670 nm using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of a known aldehyde.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is a spectrophotometric assay that measures the reduction of NAD⁺ to NADH.
Materials:
-
Enzyme solution (cell-free extract or purified enzyme)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
NAD⁺ Solution: 500 µM
-
Substrate: 0.5-10 mM 3-hydroxypropionaldehyde (3-HPA)
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺ solution, and 3-HPA substrate.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[7]
HPLC Quantification of Glycerol, 3-HPA, and 3-HP
This protocol outlines a general method for the analysis of fermentation broth samples.
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
HPLC Conditions:
-
Column: A suitable ion-exchange or reverse-phase column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection: Refractive Index (RI) detector for glycerol and UV detector (e.g., 210 nm) for 3-HPA and 3-HP.
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare standard curves for glycerol, 3-HPA, and 3-HP using known concentrations.
-
Quantify the concentrations in the samples by comparing their peak areas to the respective standard curves.
Fermentation Protocols
4.4.1 Klebsiella pneumoniae Fermentation
Medium Composition (per liter):
-
Glycerol: 40 g
-
Yeast Extract: 3 g
-
(NH₄)₂SO₄: 4 g
-
K₂HPO₄: 3 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 0.1 g
-
Trace element solution: 1.25 mL
Fermentation Conditions:
-
Temperature: 37°C
-
pH: Maintained at 7.0 with the addition of a base (e.g., NH₄OH).
-
Aeration: Micro-aerobic conditions are often optimal. This can be achieved by controlling the dissolved oxygen (DO) level at a low percentage (e.g., 5%) or by setting a specific agitation speed (e.g., 200-600 rpm) and aeration rate.[1]
-
Mode: Fed-batch fermentation is commonly employed to avoid substrate inhibition and accumulation of toxic intermediates.
4.4.2 Lactobacillus reuteri Fermentation (Resting Cell Bioconversion)
This is typically a two-step process involving a growth phase followed by a bioconversion phase.
Growth Phase:
-
Cultivate L. reuteri in a suitable growth medium (e.g., MRS broth) to the desired cell density.
-
Harvest the cells by centrifugation and wash them with a buffer.
Bioconversion Phase:
-
Resuspend the harvested cells in a glycerol solution (e.g., 200-400 mM).
-
Incubate under anaerobic conditions at a controlled temperature (e.g., 37°C) and pH (e.g., 6.0).
-
Monitor the conversion of glycerol to 3-HP over time. Fed-batch strategies can be used to maintain a low concentration of the toxic intermediate 3-HPA.[1]
Conclusion
The enzymatic conversion of glycerol to this compound represents a promising avenue for the sustainable production of this valuable platform chemical. Significant progress has been made in understanding the underlying metabolic pathways, engineering efficient microbial cell factories, and optimizing fermentation processes. The CoA-independent pathway, particularly in engineered E. coli and K. pneumoniae, has demonstrated high titers and productivities. Further research focusing on enzyme engineering to improve catalytic efficiency and substrate specificity, along with advanced metabolic engineering strategies to enhance precursor and cofactor supply, will be crucial for the industrial-scale production of 3-HP from glycerol. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to advance the development of this important bioprocess.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound from glycerol by recombinant Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of this compound from glycerol by modulation of glycerol metabolism in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of pH stability and activity of glycerol dehydratase from Klebsiella pneumoniae by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of the coenzyme B-12-dependent dehydratases of Klebsiella sp. and Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycerol Dehydrogenase Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycerol dehydrogenase plays a dual role in glycerol metabolism and 2,3-butanediol formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of Klebsiella pneumoniae aldehyde dehydrogenases increasing production of this compound from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Hydroxypropionaldehyde-specific aldehyde dehydrogenase from Bacillus subtilis catalyzes this compound production in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Yield of 3-Hydroxypropionic Acid from Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biological production of 3-hydroxypropionic acid (3-HP) from glucose. 3-HP is a highly valuable, versatile platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1] Its applications span the production of acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate).[1][2] The shift towards sustainable manufacturing has intensified research into microbial fermentation processes that utilize renewable feedstocks like glucose to produce 3-HP. This guide details the primary metabolic pathways, theoretical maximum yields, representative experimental protocols, and key factors influencing production efficiency.
Metabolic Pathways for 3-HP Biosynthesis from Glucose
The conversion of glucose to 3-HP in engineered microorganisms is primarily achieved through several distinct metabolic pathways. While different routes exist, the overall stoichiometric potential for the most efficient pathways is the conversion of one mole of glucose into two moles of 3-HP, making the process redox-neutral.[3] The maximum theoretical yield is therefore 1.0 g of 3-HP per gram of glucose.[4][5]
The Malonyl-CoA Pathway
This is one of the most extensively studied pathways for 3-HP production from glucose.[3] It leverages central carbon metabolism to convert glucose into acetyl-CoA, which is then carboxylated to form malonyl-CoA, a key precursor. A bifunctional malonyl-CoA reductase (MCR) enzyme, typically from Chloroflexus aurantiacus, then catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP.[3][6]
Key Enzymatic Steps:
-
Glycolysis: Glucose is converted to Pyruvate.
-
Pyruvate Dehydrogenase: Pyruvate is converted to Acetyl-CoA.
-
Acetyl-CoA Carboxylase (ACC): Acetyl-CoA is carboxylated to Malonyl-CoA. This step consumes ATP.[3]
-
Malonyl-CoA Reductase (MCR): Malonyl-CoA is reduced to Malonyl-semialdehyde, which is then further reduced to 3-HP. This process requires two molecules of NADPH.[7]
Overall Stoichiometry: C₆H₁₂O₆ + 2 CO₂ + 2 ATP + 4 NADPH → 2 C₃H₆O₃ + 2 ADP + 2 Pi + 4 NADP⁺ (Note: This simplified equation highlights key inputs; a full cellular model would account for ATP and NAD(P)H regeneration from glucose catabolism, leading to a net balanced reaction).
The β-Alanine Pathway
This pathway utilizes aspartate, an intermediate of the TCA cycle, as a precursor. Aspartate is decarboxylated to form β-alanine, which is then deaminated and reduced to yield 3-HP. This pathway has been successfully engineered in various hosts, including E. coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum.[3][8]
Key Enzymatic Steps:
-
Glycolysis & TCA Cycle Entry: Glucose is converted to Oxaloacetate.
-
Aspartate Aminotransferase: Oxaloacetate is transaminated to form L-Aspartate.
-
L-Aspartate-α-Decarboxylase (PanD): L-Aspartate is decarboxylated to produce β-Alanine.[3]
-
β-Alanine/Pyruvate Aminotransferase (BPAT): β-Alanine is converted to Malonate-semialdehyde.
-
Malonate-Semialdehyde Reductase (MSR): Malonate-semialdehyde is reduced to 3-HP, consuming NADPH.
Overall Stoichiometry: C₆H₁₂O₆ → 2 C₃H₆O₃
The Glycerol Pathway
While glycerol itself is a common substrate for 3-HP production, this pathway can also be engineered to proceed from glucose.[9] In this strategy, glucose is first converted to glycerol via the glycolytic intermediate dihydroxyacetone phosphate (DHAP). The glycerol is then dehydrated to the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), which is subsequently oxidized to 3-HP.[5][6]
Key Enzymatic Steps:
-
Glycolysis: Glucose is converted to Dihydroxyacetone phosphate (DHAP).
-
Glycerol-3-phosphate Dehydrogenase: DHAP is reduced to Glycerol-3-phosphate.
-
Glycerol-3-phosphatase: Glycerol-3-phosphate is dephosphorylated to Glycerol.[10]
-
Glycerol Dehydratase (GDHt): Glycerol is dehydrated to 3-Hydroxypropionaldehyde (3-HPA). This step requires a coenzyme B12 cofactor.[5]
-
Aldehyde Dehydrogenase (ALDH): 3-HPA is oxidized to 3-HP.[5]
Overall Stoichiometry: C₆H₁₂O₆ → 2 C₃H₆O₃
The Oxaloacetate Pathway
A novel and shorter pathway for 3-HP production has been developed in S. cerevisiae.[11] This route bypasses several steps by directly converting the TCA cycle intermediate oxaloacetate into a precursor that leads to 3-HP.
Key Enzymatic Steps:
-
Glycolysis: Glucose is converted to Pyruvate.
-
Pyruvate Carboxylase: Pyruvate is carboxylated to Oxaloacetate.[11]
-
Benzoylformate Decarboxylase: This enzyme acts on an intermediate to shorten the carbon chain.[11]
-
3-Hydroxyisobutyrate Dehydrogenase: Catalyzes the final reduction step to 3-HP.[11]
Quantitative Data Summary
The theoretical maximum yield provides a benchmark for evaluating the efficiency of different pathways and metabolic engineering strategies. Practical yields are often lower due to metabolic burden, cofactor imbalances, cell maintenance energy, and by-product formation.
Table 1: Theoretical Yield of 3-HP from Glucose by Pathway
| Pathway | Overall Stoichiometric Equation (Simplified) | Theoretical Yield (mol 3-HP / mol Glucose) | Theoretical Yield (g 3-HP / g Glucose) |
| Malonyl-CoA | C₆H₁₂O₆ → 2 C₃H₆O₃ | 2.0 | 1.0 |
| β-Alanine | C₆H₁₂O₆ → 2 C₃H₆O₃ | 2.0 | 1.0 |
| Glycerol | C₆H₁₂O₆ → 2 C₃H₆O₃ | 2.0 | 1.0 |
Table 2: Selected Reported Experimental Yields of 3-HP from Glucose
| Host Organism | Pathway | Titer (g/L) | Yield | Reference |
| Escherichia coli | Malonyl-CoA | 38.13 | 0.246 g/g | [12] |
| Escherichia coli | Glycerol | 52.73 | 0.59 mol/mol | [13] |
| Escherichia coli | β-Alanine | 31.1 | Not Specified | [3] |
| Saccharomyces cerevisiae | Malonyl-CoA | 71.09 | 0.23 g/g | [14] |
| Saccharomyces cerevisiae | β-Alanine | 13.7 | 0.14 Cmol/Cmol | [3] |
| Corynebacterium glutamicum | β-Alanine | 47.54 | 0.295 g/g | [8] |
| Yarrowia lipolytica | Malonyl-CoA | 16.23 | Not Specified | [7] |
Visualized Metabolic Pathways and Workflows
Metabolic Pathways
Generalized Experimental Workflow
References
- 1. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Corynebacterium glutamicum for the efficient production of this compound from glucose via the β-alanine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 10. Production of poly(3-hydroxypropionate) and poly(3-hydroxybutyrate-co-3-hydroxypropionate) from glucose by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A biosynthesis pathway for this compound production in genetically engineered Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient biosynthesis of this compound from glucose through multidimensional engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Isomeric Landscape of 3-Hydroxypropionic Acid: A Technical Guide for Researchers
An In-depth Guide to the Structural Isomers of C₃H₆O₃ and Their Scientific and Pharmaceutical Relevance
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, but its structural isomers—compounds sharing the molecular formula C₃H₆O₃—represent a diverse group of molecules with profound significance in biology, medicine, and synthetic chemistry. Understanding the distinct properties and functions of these isomers is critical for researchers in drug development, metabolic engineering, and materials science. This technical guide provides a detailed examination of the key structural isomers of 3-HP, focusing on their relevance, quantitative properties, and the experimental protocols used to study them. The primary isomers discussed are Lactic Acid, Glyceraldehyde, Dihydroxyacetone, Methoxyacetic Acid, and Methyl Glycolate.
Core Structural Isomers and Their Relevance
The shared formula C₃H₆O₃ gives rise to several functionally distinct molecules. Their relevance is dictated by the arrangement of their constituent atoms, leading to vastly different chemical properties and biological roles.
Lactic Acid (2-Hydroxypropanoic Acid)
Lactic acid is a chiral alpha-hydroxy acid of central importance in cellular metabolism. It is not merely a waste product of anaerobic glycolysis but is now recognized as a critical signaling molecule and metabolic fuel.[1]
-
Biological and Pharmaceutical Relevance:
-
Metabolism: L-Lactic acid is a key player in anaerobic respiration and the Cori cycle.[2] Elevated levels can indicate hypoxia or metabolic distress, a condition known as lactic acidosis, which can be induced by drugs like metformin.[2][3]
-
Signaling: L-Lactate is the primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1 or GPR81), a G-protein coupled receptor.[4][5] Activation of HCA1 in adipocytes inhibits lipolysis, while in the brain, it can modulate neuronal activity.[6][7]
-
Drug Formulation and Delivery: Due to its biocompatibility, it is used to produce water-soluble lactates from insoluble active ingredients and to create biodegradable polymers (polylactic acid, PLA) for sustained-release drug delivery systems.[8][9]
-
Chiral Synthesis: As an inexpensive and versatile chiral building block, lactic acid is invaluable in pharmaceutical manufacturing for producing stereochemically specific products.[8]
-
Glyceraldehyde
Glyceraldehyde is the simplest aldose, a three-carbon monosaccharide that serves as a fundamental intermediate in carbohydrate metabolism.
-
Biological and Pharmaceutical Relevance:
-
Glycolysis: Its phosphorylated form, Glyceraldehyde-3-Phosphate (G3P), is a pivotal intermediate in the glycolysis pathway, linking the preparatory and payoff phases of this central energy-yielding process.[10][11]
-
Metabolic Hub: G3P connects carbohydrate metabolism to other key pathways, including the Calvin cycle in plants and the synthesis of lipids and other biomolecules.[11][12]
-
Advanced Glycation End-products (AGEs): Glyceraldehyde can react non-enzymatically with proteins and nucleic acids to form AGEs, which are implicated in the pathophysiology of diabetes, neurodegeneration, and aging.[11][13]
-
Research and Synthesis: As a simple chiral molecule, it is a reference compound for defining stereochemistry in carbohydrate chemistry and is used in research on prebiotic chemistry and engineered metabolic pathways for biofuel production.[11]
-
Dihydroxyacetone (DHA)
Dihydroxyacetone is the simplest ketose and a structural isomer of glyceraldehyde. It is a key intermediate in metabolism and has found a major application in the cosmetics industry.
-
Biological and Pharmaceutical Relevance:
-
Metabolism: Like glyceraldehyde, DHA is an intermediate in carbohydrate metabolism. It can be phosphorylated by triose kinase to form dihydroxyacetone phosphate (DHAP), a key molecule in glycolysis that is readily interconverted with G3P.[14] DHAP also serves as a precursor for lipid biosynthesis.[15]
-
Cosmetic Science: DHA is the active ingredient in sunless tanning products.[15] It reacts with amino acids in the keratin of the stratum corneum via the Maillard reaction to produce brown-colored polymers called melanoidins, creating a temporary tan without UV exposure.[15]
-
Research Applications: DHA is studied for its role in metabolism, its potential effects on living cells at high concentrations, and as a versatile bio-based synthon for the synthesis of polymers and other chemicals.[14][15]
-
Methoxyacetic Acid (MAA)
Methoxyacetic acid is an ether carboxylic acid and a metabolite of the industrial solvent 2-methoxyethanol. Its relevance is primarily defined by its toxicity.
-
Biological and Pharmaceutical Relevance:
-
Toxicology: MAA is a potent reproductive and developmental toxicant.[4] Due to this reprotoxic potential, it is classified as a Substance of Very High Concern (SVHC).[4] Its toxicity is believed to stem from interference with essential metabolic pathways.
-
Mechanism of Action: MAA can inhibit mitochondrial function. Studies show it can inhibit the succinate oxidation rate in hepatic mitochondria and the ascorbate/TMPD oxidation rate in testicular mitochondria. In some cells, it induces the production of reactive oxygen species, leading to DNA damage and loss of mitochondrial membrane potential.
-
Anti-Cancer Research: Despite its toxicity, MAA has been shown to inhibit the growth of tumor cells in laboratory tests by inducing growth arrest and apoptosis, making its mechanism a subject of interest in cancer research.[4]
-
Methyl Glycolate (Methyl 2-hydroxyacetate)
Methyl glycolate is the methyl ester of glycolic acid. It is a versatile chemical intermediate used in the synthesis of a wide range of more complex molecules.
-
Biological and Pharmaceutical Relevance:
-
Chemical Synthesis: As a bifunctional molecule with both hydroxyl and ester groups, methyl glycolate is a valuable building block in organic synthesis. It can undergo reactions like hydrolysis, oxidation, and carbonylation.
-
Pharmaceutical Intermediates: It serves as a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including taxol and rapamycin.
-
Biodegradable Polymers: Methyl glycolate is a key raw material for producing biodegradable polymers like polyglycolic acid (PGA), a material with applications in medicine and eco-friendly plastics.
-
Platform Chemical: It is considered a platform molecule for the sustainable production of other valuable chemicals, including ethylene glycol and ethanol, potentially from renewable biomass sources.
-
Quantitative Data Presentation
The physical and chemical properties of these isomers are summarized below for easy comparison.
Table 1: General Properties of C₃H₆O₃ Isomers
| Property | This compound | Lactic Acid | Glyceraldehyde | Dihydroxyacetone | Methoxyacetic Acid | Methyl Glycolate |
| Molecular Weight ( g/mol ) | 90.08 | 90.08 | 90.08 | 90.08 | 90.08 | 90.08 |
| Appearance | Viscous liquid/Solid | Syrupy liquid | Crystalline solid | Crystalline powder | Colorless liquid[4] | Colorless liquid |
| Melting Point (°C) | <25 | 16.8 | 145 | 75-80 | 7 - 9[4] | N/A |
| Boiling Point (°C) | 143 (12 mmHg) | 122 (12 mmHg) | Decomposes | Decomposes | 202 - 204[4] | 149 - 151 |
| Density (g/cm³) | ~1.2 | 1.206 | 1.463 | ~1.3 | 1.177 | 1.167 |
| pKa | 4.51 | 3.86 | ~13.7 | ~13.0 | 3.57[4] | ~13.2 |
| Water Solubility | Miscible | Miscible | Soluble | Very Soluble | Freely Soluble[6] | Miscible |
Note: Data compiled from various sources. N/A indicates data is not applicable or commonly reported.
Table 2: Toxicity Data for Methoxyacetic Acid
| Parameter | Value/Observation | Reference(s) |
| Classification | Reproductive Toxicant Category 1B; Harmful if swallowed. | |
| Oral LD₅₀ (Rat) | 1000–1500 mg/kg bw | |
| Mechanism | Inhibition of mitochondrial function; Induction of oxidative stress and DNA damage. | |
| In Vitro Effect | Inhibits state 3 succinate oxidation in hepatic mitochondria at concentrations >5 mM. |
Experimental Protocols
Protocol: Colorimetric Quantification of L-Lactate in Cell Culture Supernatant
This protocol is based on a lactate dehydrogenase (LDH) coupled enzymatic reaction, where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which is measured spectrophotometrically.
Materials:
-
Cell culture supernatant (sample)
-
L-Lactate standard solution (e.g., 20 mM stock)
-
Assay Buffer: 0.2 M Tris-Base, pH 8.2
-
Reagents: β-NAD⁺, INT (iodonitrotetrazolium chloride), 1-Methoxy-PMS (phenazine methosulfate), L-LDH enzyme (from rabbit muscle)
-
Stop Solution: 1 M Acetic Acid
-
96-well clear flat-bottom plate
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Sample Preparation: Collect cell culture medium. Centrifuge at 300 x g for 2-5 minutes to pellet any detached cells. Use the resulting supernatant for the assay. If high lactate concentrations are expected, dilute the supernatant in fresh culture medium.
-
Standard Curve Preparation: Prepare a serial dilution of the L-Lactate stock solution in the same culture medium as the samples to create standards (e.g., 0, 0.375, 0.75, 1.5, 3, 6, 12 mM).
-
Assay Plate Setup: Pipette 50 µL of each standard and sample supernatant into separate wells of the 96-well plate. It is recommended to run all samples and standards in triplicate.
-
Reaction Mixture Preparation: Prepare the reaction mixture immediately before use. For a 96-well plate, combine Assay Buffer, β-NAD⁺, INT, L-LDH, and 1-Methoxy-PMS. (Example formulation for 5 mL: 4.25 mL Tris-Base, 500 µL β-NAD⁺ solution, 250 µL INT solution, 1 µL L-LDH, 1.1 µL 1-Methoxy-PMS).
-
Reaction Initiation: Add 50 µL of the reaction mixture to each well containing standards and samples.
-
Incubation: Incubate the plate in the dark at room temperature (or 37°C) for 30-60 minutes. The incubation time can be optimized based on signal intensity.
-
Reaction Termination: Add 50 µL of 1 M Acetic Acid to each well to stop the reaction and stabilize the colored product.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 mM lactate) from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the linear regression equation from the curve to calculate the lactate concentration in the samples.
Protocol: Assessment of Mitochondrial Toxicity via Membrane Potential Assay
This protocol describes a general method to assess a compound's potential to induce mitochondrial toxicity by measuring the mitochondrial membrane potential (MMP) using a fluorescent dye like JC-10. This method is relevant for studying compounds like Methoxyacetic Acid.[1]
Materials:
-
Human cell line (e.g., HepG2 or other relevant cell type)
-
Test compound (e.g., Methoxyacetic Acid)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) as a positive control for depolarization
-
JC-10 dye
-
Culture medium and PBS
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with filters for green (~525 nm) and red/orange (~590 nm) emission
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methoxyacetic Acid) and the positive control (FCCP) in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 1 to 24 hours), depending on the experimental design.
-
Dye Loading: After incubation, remove the treatment medium. Wash the cells gently with PBS or medium. Add fresh medium containing the JC-10 dye to each well.
-
Dye Incubation: Incubate the plate according to the dye manufacturer's instructions (typically 15-60 minutes at 37°C) to allow the dye to accumulate in the mitochondria.
-
Measurement: After incubation, measure the fluorescence using a plate reader. Read both green fluorescence (indicating monomeric dye in depolarized mitochondria) and red/orange fluorescence (indicating aggregated dye in healthy, polarized mitochondria).
-
Data Analysis: The primary metric is the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Normalize the ratios of treated cells to the negative control cells. Plot the normalized ratio against the compound concentration to determine the dose-response relationship.
Mandatory Visualizations
Logical Relationship of C₃H₆O₃ Isomers
Metabolic Pathway: Role in Glycolysis
Signaling Pathway: Lactate Activation of HCA1 Receptor
Experimental Workflow: Mitochondrial Toxicity Screening
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity | PLOS Biology [journals.plos.org]
- 3. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of GPR81 by lactate drives tumour-induced cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. HCAR1 hydroxycarboxylic acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fed-Batch Fermentation of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of 3-hydroxypropionic acid (3-HP) using fed-batch fermentation. 3-HP is a valuable platform chemical with broad applications in the chemical and pharmaceutical industries. These guidelines are intended for researchers, scientists, and drug development professionals working on optimizing microbial production of 3-HP.
Introduction
Fed-batch fermentation is a widely employed strategy to achieve high-titer production of 3-HP by mitigating substrate and product inhibition, controlling cell growth, and maintaining optimal production conditions. This document outlines various fed-batch strategies, microbial chassis, and key operational parameters for successful 3-HP production.
Key Biosynthetic Pathways for 3-HP Production
Several metabolic pathways have been engineered in various microorganisms for the production of 3-HP. The three primary pathways are the glycerol pathway, the β-alanine pathway, and the malonyl-CoA pathway.
Caption: Major biosynthetic pathways for this compound (3-HP) production.
Data Presentation: Comparative Performance of Fed-Batch Strategies
The following tables summarize quantitative data from various studies on fed-batch fermentation for 3-HP production, categorized by the microbial host.
Table 1: 3-HP Production in Engineered Escherichia coli
| Strain | Carbon Source(s) | Feeding Strategy | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Glycerol | Continuous | 76.2 | 0.457 g/g | 1.89 | [1] |
| Engineered E. coli | Glycerol, Glucose | Not Specified | 56.4 | Not Specified | Not Specified | [2] |
| Engineered E. coli | Glycerol, Glucose | Optimized | 17.2 | Not Specified | Not Specified | [2] |
| Engineered E. coli | Glycerol | Fed-batch | 71.9 | Not Specified | 1.8 | [3][4] |
| E. coli W | Glycerol | Fed-batch | 41.5 | 0.31 g/g | 0.86 | [5] |
| Engineered E. coli | Glucose | Fed-batch | 42.8 | 0.4 mol/mol | 0.6 | [6] |
Table 2: 3-HP Production in Other Engineered Microorganisms
| Strain | Carbon Source(s) | Feeding Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Glucose | pH-stat | 102.61 | Not Specified | Not Specified | [3] |
| Klebsiella pneumoniae | Not Specified | Optimized | 83.8 | Not Specified | 1.16 | [4][7][8] |
| Corynebacterium glutamicum | Glucose, Xylose | Not Specified | 54.8 | Not Specified | Not Specified | [3] |
| Corynebacterium glutamicum | Glucose | Not Specified | 47.54 | 0.295 | Not Specified | [9] |
| Corynebacterium glutamicum | Glucose, Xylose | Fed-batch | 62.6 | 0.51 | Not Specified | [7][10] |
| Saccharomyces cerevisiae | Glucose | Controlled fed-batch | 13.7 | Not Specified | Not Specified | [11] |
| Acetobacter sp. CIP 58.66 | 1,3-propanediol | pH-controlled | 69.76 | 1.02 mol/mol | 2.80 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in 3-HP production using fed-batch fermentation.
General Fed-Batch Fermentation Workflow
The following diagram illustrates a typical workflow for setting up and running a fed-batch fermentation experiment for 3-HP production.
Caption: A generalized workflow for fed-batch fermentation of 3-HP.
Protocol 1: High-Density Fed-Batch Fermentation of Engineered E. coli with Glycerol
This protocol is based on the strategy for achieving high-titer 3-HP production from glycerol.
1. Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into a flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200-250 rpm for 10-12 hours.
-
Use this seed culture to inoculate a larger volume of defined medium for the pre-culture, grown under similar conditions.
2. Bioreactor and Medium:
-
Prepare a 5-L bioreactor with an initial working volume of 2 L of a defined medium. A typical medium composition includes:
-
(NH₄)₂SO₄: 2 g/L
-
KH₂PO₄: 2 g/L
-
Yeast extract: 5 g/L
-
Trace metal solution
-
-
Sterilize the bioreactor and medium at 121°C for 20 minutes.
-
Aseptically add a sterile glycerol solution to an initial concentration of 20 g/L.
3. Fed-Batch Fermentation:
-
Batch Phase:
-
Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.1.
-
Control the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).
-
Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.
-
-
Fed-Batch Phase:
-
Once the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the feeding strategy.
-
Continuous Feeding: Feed a concentrated solution of glycerol (e.g., 500 g/L) at a constant rate to maintain a low glycerol concentration in the bioreactor, thus avoiding overflow metabolism.
-
pH-Stat Feeding: Alternatively, a pH-stat feeding strategy can be employed where the feed solution is added automatically when the pH rises above a set point (e.g., 7.02), indicating substrate depletion.[3]
-
DO-Stat Feeding: A DO-stat strategy involves feeding fresh substrate when the DO level spikes, which also signals substrate limitation.
-
Throughout the fed-batch phase, continue to monitor and control temperature, pH, and DO.
-
4. Sampling and Analysis:
-
Take samples periodically to measure cell density (OD₆₀₀), and concentrations of glycerol and 3-HP.
-
Analyze 3-HP concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae with Glucose
This protocol is adapted for yeast, which has a higher tolerance to acidic conditions.[11]
1. Inoculum Preparation:
-
Grow a pre-culture of the engineered S. cerevisiae strain in a synthetic complete medium with glucose at 30°C with shaking.
2. Bioreactor and Medium:
-
Prepare a bioreactor with a defined minimal medium containing glucose as the carbon source, along with necessary salts, vitamins, and trace elements.
-
Sterilize the bioreactor and medium.
3. Fed-Batch Fermentation:
-
Batch Phase:
-
Inoculate the bioreactor and cultivate at 30°C.
-
Control the pH at 5.0 using KOH or NaOH.[11]
-
Maintain aerobic conditions by sparging with air and controlling agitation.
-
-
Fed-Batch Phase:
-
After the initial glucose is consumed, start a carbon-limited fed-batch phase.
-
Feed a concentrated glucose solution at a pre-determined exponential rate to control the specific growth rate. This prevents the formation of ethanol via the Crabtree effect.
-
A two-stage pH control strategy can also be implemented, with a higher pH during the growth phase and a lower pH during the production phase to reduce the cost of base addition.[9]
-
4. Sampling and Analysis:
-
Monitor cell growth, glucose consumption, and 3-HP production throughout the fermentation using methods similar to those described for E. coli.
Conclusion
The successful production of 3-HP via fed-batch fermentation depends on a combination of factors including the choice of microbial host, the specific biosynthetic pathway, and the optimization of the fermentation process. The protocols and data presented here provide a foundation for developing and refining fed-batch strategies to achieve high-titer, high-yield, and high-productivity manufacturing of 3-HP. Further optimization may involve fine-tuning the media composition, feeding profiles, and aeration strategies.[9]
References
- 1. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioproduction of this compound by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient this compound production by Acetobacter sp. CIP 58.66 through a feeding strategy based on pH control - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Hydroxypropionic Acid: A Guide to Analytical Methods
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with wide-ranging applications in the production of biodegradable polymers and other specialty chemicals. Accurate and reliable quantification of 3-HP is crucial for monitoring production processes, ensuring product quality, and advancing research and development in biotechnology and drug development. This document provides detailed application notes and protocols for the primary analytical methods used for 3-HP quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC) for 3-HP Quantification
HPLC is a widely adopted technique for the analysis of 3-HP due to its robustness, specificity, and sensitivity. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods can be employed, typically coupled with Ultraviolet (UV) detection.
Application Note: HPLC-UV Analysis of 3-HP
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3-HP, which is a polar organic acid, RP-HPLC is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[1] In this setup, polar compounds like 3-HP elute relatively quickly.[1] HILIC is an alternative that uses a polar stationary phase and is particularly suitable for highly polar analytes that have poor retention on RP columns.[1] Detection is typically achieved using a UV detector, as the carboxylic acid group in 3-HP absorbs UV light at low wavelengths (around 210 nm).
Applications:
-
Monitoring 3-HP concentrations in fermentation broths.
-
Quality control of 3-HP production processes.
-
Analysis of 3-HP in biological samples for metabolic studies.
-
Quantification of 3-HP and its esters in chemical synthesis reactions.[1]
Experimental Protocol: RP-HPLC-UV for 3-HP Quantification
1. Sample Preparation:
-
Fermentation Broth: Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Biological Samples (e.g., plasma, urine): Protein precipitation is often necessary. Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be filtered and diluted.
2. HPLC-UV System and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.01 M sulfuric acid or 10 mM H2SO4) and an organic solvent like acetonitrile. A typical mobile phase could be 95:5 (v/v) 0.01 M H2SO4:acetonitrile.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 30-55 °C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a stock solution of 3-HP in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared samples.
-
Determine the peak area of 3-HP in the sample chromatogram.
-
Calculate the concentration of 3-HP in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-HP Quantification
GC-MS offers high sensitivity and specificity for the quantification of 3-HP, particularly in complex matrices. A key step in GC-MS analysis of 3-HP is derivatization to increase its volatility.
Application Note: GC-MS Analysis of 3-HP
Principle: GC separates volatile compounds in the gas phase. Since 3-HP is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the polar hydroxyl and carboxyl groups into less polar, more volatile moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on the mass-to-charge ratio of the fragments.
Applications:
-
Trace-level quantification of 3-HP in biological fluids.
-
Metabolomic studies involving organic acids.
-
Confirmation of 3-HP identity in complex samples.
Experimental Protocol: GC-MS for 3-HP Quantification
1. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples like fermentation broth, a liquid-liquid extraction (LLE) can be performed to transfer 3-HP into an organic solvent.
-
Drying: The organic extract must be completely dried, as silylation reagents are sensitive to moisture.
-
Derivatization (Silylation):
-
To the dried sample residue, add a silylation reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
2. GC-MS System and Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. An example program could be: start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
3. Calibration and Quantification:
-
Prepare calibration standards of 3-HP and subject them to the same derivatization procedure as the samples.
-
Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized 3-HP against the concentration.
-
Quantify 3-HP in the samples using this calibration curve.
Enzymatic Assay for 3-HP Quantification
Enzymatic assays provide a highly specific and often rapid method for quantifying 3-HP, particularly in biological samples where high selectivity is required.
Application Note: Enzymatic Assay of 3-HP
Principle: This method utilizes the enzyme 3-hydroxypropionate dehydrogenase (3-HPDH), which specifically catalyzes the oxidation of 3-HP to malonate semialdehyde.[3] This reaction requires the cofactor nicotinamide adenine dinucleotide (NAD+), which is concomitantly reduced to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[3] The amount of NADH produced is directly proportional to the initial amount of 3-HP in the sample.
Applications:
-
High-throughput screening of microbial strains for 3-HP production.
-
Rapid analysis of 3-HP in crude cell extracts or fermentation broths.
-
Specific quantification of 3-HP in the presence of structurally similar compounds.
Experimental Protocol: Spectrophotometric Enzymatic Assay for 3-HP
1. Reagents and Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0).
-
NAD+ solution (e.g., 10 mM).
-
3-hydroxypropionate dehydrogenase (3-HPDH) enzyme solution.
-
3-HP standard solutions for calibration.
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates or cuvettes.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Tris-HCl buffer.
-
NAD+ solution.
-
Sample or 3-HP standard.
-
-
Incubate the plate at a controlled temperature (e.g., 30-37 °C) for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the 3-HPDH enzyme solution to each well.
-
Immediately monitor the increase in absorbance at 340 nm over time (kinetic assay) or measure the final absorbance after the reaction has reached completion (endpoint assay).
3. Calibration and Quantification:
-
Prepare a series of 3-HP standards of known concentrations.
-
Perform the assay with the standards to generate a calibration curve by plotting the rate of NADH formation (for a kinetic assay) or the final absorbance change (for an endpoint assay) against the 3-HP concentration.
-
Determine the concentration of 3-HP in the samples by comparing their reaction rates or final absorbance values to the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the described analytical methods for 3-HP quantification. The values are compiled from various literature sources and may vary depending on the specific instrumentation, conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS | Enzymatic Assay |
| Linear Range | Typically in the µg/mL to mg/mL range. | Can extend to the ng/mL range, especially with SIM. | Dependent on enzyme kinetics, typically in the µM to mM range. |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~1-10 ng/mL | ~1-5 µM |
| Limit of Quantification (LOQ) | ~5-30 µg/mL | ~5-30 ng/mL | ~5-15 µM |
| Recovery | Generally >95% for simple matrices. | Can be variable (80-110%) depending on the efficiency of extraction and derivatization. | Typically high (>95%) as minimal sample preparation is often required. |
| Precision (%RSD) | <5% | <10% | <5% |
| Specificity | Good, but can be affected by co-eluting compounds. | Excellent, provides structural confirmation. | Excellent, due to high enzyme specificity. |
| Throughput | Moderate | Low to moderate, due to derivatization and longer run times. | High, suitable for 96-well plate format. |
Note on Signaling Pathways: The analytical methods described do not directly involve signaling pathways. However, the quantification of 3-HP is critical for studying and engineering metabolic pathways for its biosynthesis in microorganisms. The core of these pathways often involves the conversion of central metabolites like glycerol or malonyl-CoA to 3-HP through a series of enzymatic reactions.
References
Application Note: Quantitative Analysis of 3-Hydroxypropionic Acid and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical and a key intermediate in several metabolic pathways.[1][2] In clinical research, 3-HP and its associated metabolites, such as methylmalonic acid (MMA) and propionylcarnitine (C3), are crucial biomarkers for inborn errors of metabolism, including propionic acidemia and methylmalonic acidemia.[3][4] Accurate and sensitive quantification of these analytes in biological matrices is essential for disease diagnosis, monitoring, and the development of therapeutic interventions.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and throughput.[3][5]
This application note provides detailed protocols for the simultaneous or individual analysis of 3-HP, MMA, and propionylcarnitine in biological samples using LC-MS/MS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data.
Metabolic Pathway of Propionate and Associated Biomarkers
The metabolism of propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, is a critical cellular process. Deficiencies in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase lead to the accumulation of specific biomarkers. An increase in propionylcarnitine (C3) is a primary marker for these disorders.[4] Propionic acidemia is characterized by the accumulation of this compound, while methylmalonic acidemia results in elevated levels of methylmalonic acid.[4]
Figure 1: Simplified metabolic pathway of propionate metabolism.
Experimental Protocols
Sample Preparation: Protein Precipitation for 3-HP and MMA in Plasma/Serum
This protocol is a simple and effective method for removing proteins from plasma or serum samples.[6]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d3-MMA)
-
0.5% Formic acid in methanol (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PVDF)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold 0.5% formic acid in methanol to precipitate proteins.[6]
-
Vortex the mixture for 10 seconds at 3000 rpm.[6]
-
Centrifuge at 4000 rpm for 10 minutes at 10 °C.[6]
-
Transfer 250 µL of the supernatant to a syringe filter vial.[6]
-
Filter the supernatant into an LC-MS vial for analysis.
Sample Preparation: Dried Blood Spot (DBS) Extraction for 3-HP, MMA, and Propionylcarnitine
This method is suitable for newborn screening applications where DBS samples are the primary matrix.
Materials:
-
Dried blood spot punches (3 mm)
-
Internal standard solution (containing d3-MMA, d3-Propionylcarnitine) in methanol
-
96-well microplate
-
Plate shaker
-
Centrifuge with plate rotor
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase A)
Procedure:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Seal the plate and vortex briefly before placing it in the autosampler.
LC-MS/MS Analysis
The following are general conditions that may require optimization for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | 3-HP & MMA Analysis | Propionylcarnitine Analysis |
| Column | C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)[7] | C18 or C8 Column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.4% Formic Acid in Water[8] | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (50/50) with 0.4% Formic Acid[8] | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient to resolve MMA from succinic acid.[9] Example: 10% B for 1.5 min, ramp to 30% B over 1 min, hold for 1.5 min, then re-equilibrate.[8] | Gradient elution to separate from other acylcarnitines. |
| Flow Rate | 200 µL/min[8] | 300-500 µL/min |
| Injection Volume | 5 µL[8] | 10 µL |
| Column Temp | 25 °C[8] | 40 °C |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative for 3-HP and MMA, Positive for Propionylcarnitine
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 3-HP, MMA, and propionylcarnitine.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| This compound | 89.0 | 71.0 | Negative |
| Methylmalonic Acid | 117.0 | 73.0 | Negative |
| d3-Methylmalonic Acid | 120.0 | 76.0 | Negative |
| Propionylcarnitine | 218.2 | 85.1 | Positive |
| d3-Propionylcarnitine | 221.2 | 85.1 | Positive |
Table 2: Performance Characteristics
| Analyte | Linearity Range | LLOQ | LOD | Reference |
| This compound | 10 - 400 µM | 20 µM | 15 µM | [4][8] |
| Methylmalonic Acid | 2.5 - 100 µM | 2.5 µM | 1.5 µM | [4][8] |
| Propionylcarnitine | 0.25 - 8 nmol/ml | 0.25 nmol/ml | Not Reported | [10] |
Experimental Workflow
The overall workflow for the analysis of these biomarkers involves several key stages, from sample receipt to final data reporting.
Figure 2: General experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of this compound and its key metabolites, methylmalonic acid and propionylcarnitine. These protocols can be adapted for various research and clinical applications, enabling accurate and reliable measurement of these important biomarkers. Careful optimization of sample preparation and LC-MS/MS parameters is crucial for achieving the best performance in a specific laboratory setting.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 7. "LC-MS/MS Method Development for the Quantitation of Methylmalonic Acid" by Daniel Joseph Biocini [scholarworks.sjsu.edu]
- 8. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Engineering Klebsiella pneumoniae for Enhanced 3-Hydroxypropionic Acid Production: A Guide to Genetic Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of genetic engineering strategies aimed at improving the yield of 3-hydroxypropionic acid (3-HP) in Klebsiella pneumoniae. 3-HP is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial chemicals. K. pneumoniae is a promising chassis for bio-based 3-HP production due to its natural ability to metabolize glycerol, a common and inexpensive feedstock. These notes detail key genetic modifications, present comparative production data, and offer step-by-step experimental protocols for the successful engineering of high-yield 3-HP producing strains.
Metabolic Pathway for 3-HP Production from Glycerol
The native pathway for glycerol dissimilation in K. pneumoniae can be metabolically engineered to favor the production of 3-HP. The core pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH). Key engineering strategies focus on enhancing the flux through this pathway while minimizing the formation of competing byproducts.
Caption: Engineered metabolic pathway for 3-HP production from glycerol in K. pneumoniae.
Key Genetic Engineering Strategies
Improving 3-HP yield in K. pneumoniae necessitates a multi-faceted approach involving the overexpression of key enzymes and the elimination of competing metabolic pathways.
Overexpression of Aldehyde Dehydrogenase (ALDH)
The conversion of the toxic intermediate 3-HPA to 3-HP is a critical and often rate-limiting step. Overexpression of a suitable ALDH is paramount for high-yield 3-HP production. Both native and heterologous ALDHs have been successfully employed. A common strategy is to overexpress the endogenous puuC gene from K. pneumoniae or the aldH gene from E. coli using a strong inducible promoter, such as the tac promoter.[1]
Deletion of Competing Byproduct Pathways
To channel the carbon flux from glycerol towards 3-HP, it is essential to knock out genes involved in the synthesis of major byproducts. Key gene targets for deletion include:
-
dhaT : Encodes for 1,3-propanediol oxidoreductase, which converts 3-HPA to 1,3-propanediol (1,3-PDO), a major competing product.[2]
-
yqhD : Another oxidoreductase that can contribute to 1,3-PDO formation.[2]
-
ldhA : Encodes for lactate dehydrogenase, responsible for lactic acid formation.[3]
-
pta-ackA operon : Involved in the production of acetic acid.[4]
-
poxB : Encodes for pyruvate oxidase, another route to acetate formation.[4]
Enhancing Cofactor (NAD⁺) Regeneration
The ALDH-catalyzed oxidation of 3-HPA to 3-HP requires NAD⁺ as a cofactor.[5] Ensuring a sufficient supply of NAD⁺ is crucial for maintaining high ALDH activity.[5] While direct engineering of NAD⁺ regeneration pathways specifically for 3-HP production is an area of ongoing research, minimizing NADH-consuming byproduct pathways, such as 1,3-PDO and lactic acid formation, indirectly helps maintain a higher NAD⁺/NADH ratio.
Quantitative Data on Engineered Strains
The following table summarizes the performance of various genetically engineered K. pneumoniae strains for 3-HP production, highlighting the impact of different genetic modifications.
| Strain / Genetic Modification | 3-HP Titer (g/L) | 3-HP Yield (mol/mol glycerol) | Productivity (g/L/h) | Reference |
| Overexpression of puuC | Not specified | Not specified | Not specified | [1] |
| ΔldhA ΔdhaT + overexpression of E. coli aldH | 61.9 | 0.58 | 1.63 | [3] |
| Combinatorial deletion of byproduct pathways + overexpression of puuC | 66.91 | 0.71 | 1.12 | [6] |
| Systematic optimization of glycerol metabolism, blocking lactic and acetic acid synthesis + puuC overexpression | 83.8 | 0.54 | Not specified | [1] |
| Metabolic and fermentation engineering, including enzyme and pathway optimization | 110.70 | Not specified | Not specified | [4] |
| ΔdhaT ΔyqhD + overexpression of E. coli aldH and glycerol dehydratase complex | 4.01 | Not specified | Not specified | [2] |
| Engineered glucose-to-glycerol pathway with CRISPRi knockdown of gapA and budA (glucose feedstock) | 1.77 | Not specified | Not specified | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic engineering of K. pneumoniae for enhanced 3-HP production.
Protocol for Gene Knockout using CRISPR-Cas9
The CRISPR-Cas9 system enables efficient and scarless genome editing in K. pneumoniae.[9][10] This protocol outlines the general steps for deleting a target gene.
Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout in K. pneumoniae.
Materials:
-
K. pneumoniae host strain
-
CRISPR-Cas9 system plasmids (e.g., pCasKP and pSGKP)[9]
-
Primers for sgRNA construction and verification
-
Oligonucleotides for donor DNA assembly
-
LB medium and agar plates
-
Appropriate antibiotics for plasmid selection
-
Electroporator and cuvettes
-
PCR reagents and thermal cycler
-
DNA sequencing service
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design a 20-bp sgRNA sequence targeting a region within the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease.
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
Clone the annealed sgRNA duplex into the sgRNA expression plasmid (e.g., pSGKP).
-
-
Donor DNA Construction:
-
Design a donor DNA template consisting of two ~500 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene.
-
Amplify the homology arms from K. pneumoniae genomic DNA by PCR.
-
Join the two homology arms, creating the scarless deletion template. This can be done using overlap extension PCR or Gibson Assembly.
-
It is often beneficial to clone the donor DNA into the sgRNA expression plasmid.
-
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of K. pneumoniae into 5 mL of LB broth and grow overnight at 37°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow to an OD₆₀₀ of 0.4-0.6.
-
Chill the culture on ice for 30 minutes and then centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (e.g., 1 mL) of 10% glycerol. Aliquot and store at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of competent cells on ice.
-
Add the Cas9 expression plasmid (e.g., pCasKP) and the sgRNA/donor DNA plasmid to the cells.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Electroporate using appropriate settings for K. pneumoniae.
-
Immediately add 1 mL of SOC medium and recover at 37°C for 1-2 hours.
-
-
Selection and Screening:
-
Plate appropriate dilutions of the recovered culture onto LB agar plates containing the necessary antibiotics for plasmid selection.
-
Incubate at 37°C overnight.
-
Pick individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion in positive clones by Sanger sequencing of the PCR product.
-
Protocol for Gene Overexpression
This protocol describes the overexpression of a target gene, such as an aldehyde dehydrogenase, from a plasmid vector.
Materials:
-
Engineered K. pneumoniae strain (e.g., with byproduct pathways deleted)
-
Expression vector with a strong inducible promoter (e.g., pET or pTAC series)
-
Primers for amplifying the gene of interest
-
Restriction enzymes and T4 DNA ligase, or Gibson Assembly mix
-
Competent E. coli for cloning (e.g., DH5α)
-
Competent K. pneumoniae for expression
-
LB medium with appropriate antibiotics
-
Inducer (e.g., IPTG for tac promoter)
Procedure:
-
Plasmid Construction:
-
Amplify the coding sequence of the gene to be overexpressed (e.g., puuC) from the genomic DNA of the source organism using PCR with primers that add appropriate restriction sites or Gibson Assembly overlaps.
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes, or prepare them for Gibson Assembly.
-
Ligate the gene into the expression vector or assemble using Gibson Assembly.
-
Transform the ligation/assembly product into competent E. coli for plasmid propagation and verification.
-
Verify the correct insertion by restriction digest and Sanger sequencing.
-
-
Transformation into K. pneumoniae:
-
Isolate the verified expression plasmid from E. coli.
-
Transform the plasmid into the desired electrocompetent K. pneumoniae strain following the electroporation protocol described in section 4.1.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
-
Protein Expression:
-
Inoculate a single colony of the recombinant K. pneumoniae into a starter culture with the selective antibiotic and grow overnight.
-
Inoculate a larger culture with the starter culture to a starting OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the culture.
-
Continue to incubate the culture under desired conditions (e.g., for 4-16 hours at a reduced temperature like 30°C to improve protein solubility).
-
The cells are now ready for use in fermentation or for enzyme activity assays.
-
Protocol for Fed-Batch Fermentation
Optimizing fermentation conditions is critical to achieve high titers of 3-HP.[4][11] This protocol outlines a general fed-batch fermentation process.
Caption: Workflow for a fed-batch fermentation process for 3-HP production.
Materials:
-
Engineered K. pneumoniae strain
-
Bioreactor (e.g., 5-L) with pH, temperature, and dissolved oxygen (DO) control
-
Fermentation medium (a defined minimal medium is often used to reduce byproduct formation)
-
Glycerol feed solution (concentrated)
-
Base for pH control (e.g., NH₄OH or NaOH)
-
Antifoam agent
-
HPLC for analyzing 3-HP and glycerol concentrations
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony into a flask containing fermentation medium and growing it overnight at 37°C with shaking.
-
Use the seed culture to inoculate a pre-culture to a larger volume and grow until the mid-exponential phase.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in the bioreactor and sterilize it.
-
Calibrate the pH and DO probes.
-
Set the initial process parameters: temperature at 37°C, pH at 7.0, and initial agitation and aeration rates.
-
-
Batch Phase:
-
Inoculate the bioreactor with the pre-culture (e.g., to an initial OD₆₀₀ of 0.1-0.2).
-
Allow the culture to grow in batch mode, consuming the initial glycerol in the medium.
-
Control the pH at 7.0 by the automated addition of base.
-
Control the DO level (e.g., at 20-30% saturation) by cascading the agitation speed and/or airflow rate.
-
-
Fed-Batch Phase:
-
When the initial glycerol is nearly depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glycerol solution.
-
The feeding rate can be controlled to maintain a low residual glycerol concentration, which can help to avoid the accumulation of inhibitory byproducts.
-
If using an inducible expression system, add the inducer at the beginning of the fed-batch phase or after a certain cell density is reached.
-
-
Sampling and Analysis:
-
Take samples periodically from the bioreactor to measure cell density (OD₆₀₀) and the concentrations of 3-HP, glycerol, and major byproducts using HPLC.
-
Continue the fermentation until 3-HP production ceases or reaches a desired level.
-
Conclusion
The genetic engineering of Klebsiella pneumoniae has proven to be a highly effective strategy for the overproduction of 3-HP from glycerol. A systematic approach that combines the overexpression of a highly active aldehyde dehydrogenase with the deletion of major byproduct pathways is crucial for success. The application of advanced genome editing tools like CRISPR-Cas9 facilitates the rapid and efficient construction of production strains. Finally, optimizing the fermentation process through controlled fed-batch strategies is essential to unlock the full potential of these engineered microbes and achieve industrially relevant titers of 3-HP.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of poly(3-hydroxypropionate) from glycerol using engineered Klebsiella pneumoniae strain without vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Contemplating this compound Biosynthesis in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological investigations of the influences of byproduct pathways on this compound production in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Engineering Glucose-to-Glycerol Pathway in Klebsiella pneumoniae and Boosting this compound Production Through CRISPR Interference [frontiersin.org]
- 8. Engineering Glucose-to-Glycerol Pathway in Klebsiella pneumoniae and Boosting this compound Production Through CRISPR Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 and CRISPR-Assisted Cytidine Deaminase Enable Precise and Efficient Genome Editing in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome Editing in Klebsiella pneumoniae Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Synthesis of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of acrylic acid, 1,3-propanediol, and biodegradable polymers.[1][2][3][4][5] The microbial synthesis of 3-HP from renewable feedstocks presents a sustainable alternative to traditional chemical synthesis methods.[2][4][6] This document provides detailed application notes and protocols for the microbial production of 3-HP, focusing on key metabolic pathways, engineered microorganisms, and experimental procedures.
Core Concepts: Metabolic Pathways for 3-HP Biosynthesis
Three primary metabolic pathways have been engineered in various microbial hosts for the production of 3-HP: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.
Glycerol-Dependent Pathway
This pathway converts glycerol to 3-HP via a two-step enzymatic reaction. The first step involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[7] Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[1][3] This pathway is attractive due to the increasing availability of crude glycerol as a byproduct of biodiesel production.[7]
A key consideration for this pathway is the requirement for coenzyme B12, which is not naturally produced by some common industrial microorganisms like Escherichia coli.[8] Therefore, engineering strategies often involve either supplementing the culture medium with vitamin B12 or co-expressing the B12 biosynthesis pathway.[8] Alternatively, microorganisms that naturally synthesize coenzyme B12, such as Klebsiella pneumoniae and Lactobacillus reuteri, are excellent candidates for this pathway.[1][3][9]
Malonyl-CoA Pathway
The malonyl-CoA pathway utilizes a central metabolic intermediate, malonyl-CoA, as the precursor for 3-HP synthesis. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[10] Malonyl-CoA is then reduced to 3-HP by a bifunctional malonyl-CoA reductase (MCR).[10][11][12] This pathway is advantageous as it can utilize various carbon sources that can be converted to acetyl-CoA, such as glucose and acetate.[13][14]
A critical aspect of this pathway is balancing the expression of the key enzymes and managing the supply of the cofactor NADPH, which is required by MCR.[11][15] Engineering efforts often focus on overexpressing ACC and MCR, as well as engineering cofactor regeneration systems.[12][15]
β-Alanine Pathway
The β-alanine pathway is another versatile route for 3-HP production from common carbon sources. In this pathway, L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase. β-alanine is then converted to malonic semialdehyde by a β-alanine-pyruvate aminotransferase.[16] Finally, malonic semialdehyde is reduced to 3-HP by 3-hydroxypropionate dehydrogenase.[5][17] This pathway has been successfully implemented in both bacteria and yeast.[5][18]
Key engineering strategies for this pathway involve the overexpression of the heterologous genes encoding the pathway enzymes and optimizing the supply of the precursor L-aspartate.[17][18]
Data Presentation: Performance of Engineered Microorganisms
The following tables summarize the performance of various engineered microbial systems for 3-HP production, categorized by the metabolic pathway employed.
Table 1: 3-HP Production via the Glycerol-Dependent Pathway
| Microorganism | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Overexpression of PuuC (aldehyde dehydrogenase), deletion of ldhA and pta | Glycerol | 83.8 | 0.54 | 1.16 | [19][20] |
| Escherichia coli | Overexpression of dhaB123 and gdrAB (K. pneumoniae), ydcW (K. pneumoniae) | Glycerol | 76.2 | 0.457 | 1.89 | [21] |
| Escherichia coli | Deletion of glpK and yqhD, overexpression of dhaB-dhaR (L. brevis) and PSALDH (P. aeruginosa) | Glycerol | 57.3 | 0.88 | 1.59 | [22] |
| Pseudomonas denitrificans | Overexpression of dhaB and gdrAB (K. pneumoniae), and puuC (K. pneumoniae) | Glycerol + Glucose | 4.9 | 0.67 (mol/mol) | - | [1][23] |
Table 2: 3-HP Production via the Malonyl-CoA Pathway
| Microorganism | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Overexpression of mcr (C. aurantiacus), accADBCb, and pntAB | Glucose | 42.8 | 0.4 (mol/mol) | 0.6 | [15] |
| Corynebacterium glutamicum | Overexpression of mcr (C. aurantiacus) | Acetate | 17.1 | 0.10 | 0.14 | [24] |
| Escherichia coli | Overexpression of mcr (C. aurantiacus), acs, deletion of iclR, addition of cerulenin | Acetate | 3.0 | 0.33 | - | [13] |
| Saccharomyces cerevisiae | Overexpression of acetyl-CoA carboxylase and malonyl-CoA reductase | Glucose | ~10 | - | - | [5][8] |
Table 3: 3-HP Production via the β-Alanine Pathway
| Microorganism | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (C-mol/C-mol) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | Overexpression of panD (T. castaneum), BAPAT (B. cereus), and HPDH (E. coli) | Glucose | 13.7 | 0.14 | 0.17 | [18] |
| Escherichia coli | Introduction of β-alanine pathway, replacement of sdhC promoter | Glucose | 31.1 | - | - | [17] |
| Komagataella phaffii | Overexpression of panD (T. castaneum), yhxA (B. cereus), and ydfG (E. coli) | Methanol | 21.4 | 0.15 (g/g) | 0.48 | [25] |
| Saccharomyces cerevisiae | Overexpression of pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase | Glucose | 18.1 | - | - | [6] |
Experimental Protocols
Protocol 1: General Strain Cultivation and Fermentation
This protocol provides a general framework for the cultivation of engineered microorganisms for 3-HP production. Specific parameters should be optimized for each strain and pathway.
1. Media Preparation:
-
Seed Culture Medium (e.g., LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.
-
Fermentation Medium (Minimal Salt Medium): This will vary depending on the host organism. A common base includes:
-
Carbon source (e.g., 20 g/L glucose or glycerol)
-
Nitrogen source (e.g., (NH₄)₂SO₄)
-
Phosphate source (e.g., KH₂PO₄, K₂HPO₄)
-
Trace elements solution
-
Antibiotics as required for plasmid maintenance.
-
For the glycerol pathway in E. coli, supplement with Vitamin B12 (e.g., 10 µM).[8]
-
2. Inoculum Preparation:
-
Inoculate a single colony from a fresh agar plate into a test tube containing 5 mL of seed culture medium.
-
Incubate at 37°C (for E. coli and K. pneumoniae) or 30°C (for S. cerevisiae) with shaking at 200-250 rpm for 8-12 hours.
-
Transfer the seed culture to a shake flask containing a larger volume of seed medium (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches a desired value (e.g., 2-4).
3. Bioreactor Fermentation:
-
Aseptically transfer the inoculum to the sterile bioreactor containing the fermentation medium. The initial OD₆₀₀ is typically between 0.1 and 0.5.
-
Control the fermentation parameters:
-
Temperature: 37°C for E. coli and K. pneumoniae, 30°C for S. cerevisiae.
-
pH: Maintain at a setpoint (e.g., 7.0) by automated addition of a base (e.g., NH₄OH or NaOH) and an acid (e.g., H₃PO₄).
-
Dissolved Oxygen (DO): Maintain a specific DO level (e.g., 20-40% of air saturation) by controlling the agitation speed and aeration rate. For some processes, microaerobic conditions are preferred.[2]
-
-
Induction: If using an inducible promoter system (e.g., IPTG-inducible), add the inducer when the culture reaches a specific cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Fed-batch Strategy: To achieve high cell density and high product titers, a fed-batch strategy is often employed. A concentrated feed solution containing the carbon source is fed into the bioreactor to maintain a low but non-limiting substrate concentration.
-
Sampling: Periodically take samples to measure cell density (OD₆₀₀), substrate consumption, and 3-HP concentration.
Protocol 2: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for quantifying 3-HP in fermentation broth.
1. Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector or a refractive index (RI) detector.
-
Column: A suitable column for organic acid analysis, such as a C18 column or a specific organic acid analysis column.
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄ or 0.05% phosphoric acid in water).[26]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40-60°C.
-
Detection:
-
UV Detector: Set the wavelength to 210 nm.
-
RI Detector: Maintain a stable baseline according to the manufacturer's instructions.
-
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a series of standard solutions of 3-HP of known concentrations in the fermentation medium.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the 3-HP concentration by comparing the peak area to the calibration curve.
For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[27][28]
Protocol 3: Quantification of 3-Hydroxypropionaldehyde (3-HPA)
The intermediate 3-HPA is toxic to cells, and its accumulation should be monitored.[1]
1. Colorimetric Method:
-
The concentration of 3-HPA can be determined by a colorimetric method involving its dehydration to acrolein, which then reacts with tryptophan to form a purple complex.[26]
-
The absorbance of the complex is measured spectrophotometrically.
2. HPLC Method:
-
A specific HPLC method can also be developed for the quantification of 3-HPA.[29] This is often preferred for its higher specificity compared to colorimetric methods.[29]
Concluding Remarks
The microbial synthesis of 3-HP is a rapidly advancing field. The choice of the metabolic pathway, microbial host, and fermentation strategy depends on the available feedstock, desired production scale, and economic considerations. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and optimize their own 3-HP production processes. Further research in metabolic engineering, synthetic biology, and process optimization will continue to improve the efficiency and commercial viability of bio-based 3-HP production.
References
- 1. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 4. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]
- 6. A biosynthesis pathway for this compound production in genetically engineered Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enhancement of this compound production from glycerol by using a metabolic toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of this compound from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Production of this compound via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Conversion of Acetate to this compound by Engineered Escherichia coli [mdpi.com]
- 14. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 15. Bioproduction of this compound by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Establishing a synthetic pathway for high-level production of this compound in Saccharomyces cerevisiae via β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] High Production of this compound in Klebsiella pneumoniae by Systematic Optimization of Glycerol Metabolism | Semantic Scholar [semanticscholar.org]
- 20. High Production of this compound in Klebsiella pneumoniae by Systematic Optimization of Glycerol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced production of this compound from glycerol by modulation of glycerol metabolism in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Production of this compound from glycerol by recombinant Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 25. Engineering the synthetic β-alanine pathway in Komagataella phaffii for conversion of methanol into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Insights into this compound biosynthesis revealed by overexpressing native glycerol dehydrogenase in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. static.igem.org [static.igem.org]
- 28. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of 3-Hydroxypropionic Acid to Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic conversion of 3-hydroxypropionic acid (3-HP) into acrylates, valuable platform chemicals in various industries. The document outlines different catalytic systems, including solid acid catalysts like titanium dioxide (TiO₂) and bentonite clay, as well as liquid-phase acid catalysis.
Introduction
This compound (3-HP), a bio-based platform chemical, can be efficiently converted to acrylic acid and its esters (acrylates) through catalytic dehydration.[1][2] This process is a promising renewable alternative to the conventional petrochemical route for acrylate production.[1] The dehydration of 3-HP involves the removal of a water molecule to form a carbon-carbon double bond, yielding acrylic acid.[3] Various catalytic systems have been explored for this conversion, each with its own set of advantages and optimal reaction conditions. This document details the protocols for several key catalytic methods.
Catalytic Systems and Data
The choice of catalyst is crucial for achieving high conversion of 3-HP and selectivity towards acrylates. Below is a summary of quantitative data from studies using different catalysts.
Titanium Dioxide (TiO₂) Catalyzed Dehydration
Titanium dioxide has been demonstrated as an effective and green catalyst for the dehydration of 3-HP.[1]
Table 1: Effect of Substrate Flow Rate on TiO₂-Catalyzed Dehydration of 3-HP [1]
| Substrate Flow Rate (mL/h) | 3-HP Conversion (%) | Acrylic Acid Yield (%) |
| 1.5 | >99.9 | 99.0 ± 5.1 |
| 3.0 | 95.2 ± 3.8 | 92.3 ± 4.2 |
| 6.0 | 89.7 ± 2.5 | 85.1 ± 3.1 |
Reaction Conditions: 230 °C, 8.00 mg/mL 3-HP solution, 12 g TiO₂ catalyst.
Bentonite Clay Catalyzed Dehydration
Bentonite clay is another solid catalyst that can be used for the dehydration of 3-HP in a fixed-bed reactor.[3]
Table 2: Typical Reaction Conditions for Bentonite Clay Catalyzed Dehydration [3]
| Parameter | Value |
| Catalyst | Bentonite Clay (e.g., F-24 from BASF) |
| Reactor Type | Fixed-bed |
| Temperature | ~250 °C |
| Feed | Aqueous 3-HP solution (e.g., 250-300 g/L) |
| Inhibitor | MEHQ (~200 ppm) |
Note: Specific conversion and yield data under these exact conditions require experimental determination.
Liquid-Phase Acid Catalysis
The dehydration of 3-HP can also be performed in the liquid phase using acidic catalysts.[4]
Table 3: Reaction Parameters for Liquid-Phase Dehydration of 3-HP [4][5]
| Parameter | Value |
| Catalyst | High-boiling inorganic or organic acids (e.g., phosphoric acid, dodecylbenzenesulfonic acid) |
| Temperature | 120 to 300 °C (preferably 170 to 230 °C) |
| Phase | Liquid |
| Polymerization Inhibitor | Phenothiazine, hydroquinone, or hydroquinone monomethyl ether |
Note: The efficiency of this method is influenced by the continuous removal of the aqueous acrylic acid product.[5]
Experimental Protocols
The following are detailed protocols for the catalytic conversion of 3-HP to acrylates using the aforementioned catalytic systems.
Protocol for TiO₂-Catalyzed Dehydration in a Fixed-Bed Reactor
This protocol is adapted from a study demonstrating high-yield conversion of 3-HP to acrylic acid.[1]
Materials:
-
This compound (3-HP) solution (e.g., 8.00 mg/mL in water)
-
Titanium dioxide (TiO₂) catalyst
-
Stainless steel tube (e.g., 300 x 7.8 mm)
-
Quantitative pump
-
Oven or tube furnace
-
Cold water bath for condensation
-
Collection vials
Procedure:
-
Pack the stainless steel tube with 12 g of TiO₂ catalyst.
-
Place the packed tube in an oven or tube furnace and heat to the reaction temperature of 230 °C.
-
Pre-heat the 3-HP solution to the reaction temperature.
-
Feed the pre-heated 3-HP solution into the reaction tube using a quantitative pump at the desired flow rate (e.g., 1.5 mL/h).
-
Condense the eluate containing the acrylic acid product in a cold water bath.
-
Collect the product in fractions for analysis.
-
Analyze the collected fractions for 3-HP conversion and acrylic acid yield using appropriate analytical techniques (e.g., HPLC).
Protocol for Preparation of Acid-Activated Bentonite Clay Catalyst
This protocol describes a general method for the acid activation of bentonite clay.[6]
Materials:
-
Bentonite clay
-
Mineral acid (e.g., sulfuric acid or hydrochloric acid)
-
Distilled water
-
Beaker or flask
-
Heating and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Create a slurry of finely divided bentonite clay in water.
-
Add the mineral acid to the slurry. The weight ratio of acid to dry clay can range from 20% to 100%.
-
Heat the mixture to a temperature between 70 °C and 100 °C with stirring for a specified duration (e.g., 3 hours).
-
After the acid treatment, filter the clay and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the activated bentonite clay in an oven.
Protocol for Liquid-Phase Dehydration Using an Acid Catalyst
This protocol outlines a general procedure for the liquid-phase dehydration of 3-HP.[4][5]
Materials:
-
Aqueous this compound (3-HP)
-
High-boiling acid catalyst (e.g., phosphoric acid)
-
Inert organic solvent (optional)
-
Polymerization inhibitor (e.g., hydroquinone monomethyl ether)
-
Reaction vessel with a distillation setup
-
Heating and stirring apparatus
Procedure:
-
Charge the reaction vessel with the aqueous 3-HP solution, the acid catalyst, and the polymerization inhibitor. An inert organic solvent can also be added.[4]
-
Heat the mixture to the desired reaction temperature (e.g., 180-220 °C) with continuous stirring.
-
Continuously remove the aqueous acrylic acid as it is formed via distillation.
-
Monitor the reaction progress by analyzing the composition of the distillate.
-
Upon completion, the collected acrylic acid can be further purified.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic conversion of 3-HP to acrylates in a fixed-bed reactor system.
Signaling Pathway: Acid-Catalyzed Dehydration of 3-HP
The diagram below depicts the proposed mechanism for the acid-catalyzed dehydration of this compound to acrylic acid.
References
- 1. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013192451A1 - Dehydration of this compound to acrylic acid - Google Patents [patents.google.com]
- 4. US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid - Google Patents [patents.google.com]
- 5. EP3044198A1 - Method of dehydrating this compound to form acrylic acid - Google Patents [patents.google.com]
- 6. US3148158A - Process of preparing acid activated clay catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for the Downstream Processing and Purification of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with wide-ranging applications in the production of polymers, acrylates, and other specialty chemicals. As the biotechnological production of 3-HP from renewable resources continues to gain traction, efficient and scalable downstream processing and purification strategies are critical for obtaining high-purity 3-HP from complex fermentation broths. This document provides detailed application notes and experimental protocols for the primary methods used in the purification of 3-HP, including reactive extraction, precipitation, ion exchange chromatography, and membrane filtration.
General Downstream Processing Workflow
The purification of 3-HP from a fermentation broth is a multi-step process designed to remove biomass, proteins, salts, and other impurities. A typical workflow begins with the removal of cells and particulate matter, followed by one or more purification steps to isolate and concentrate the 3-HP.
Caption: A generalized workflow for the downstream processing of this compound.
I. Reactive Extraction
Reactive extraction is a highly selective method for recovering carboxylic acids from aqueous solutions. It involves the use of an extractant (a tertiary amine) dissolved in an organic diluent, which reacts with the 3-HP to form a complex that is soluble in the organic phase.
Quantitative Data
| Parameter | Value | Conditions |
| Extraction Yield | 89% | Model binary medium with TOA and Aliquat 336[1] |
| 62% | Real complex medium with TOA and Aliquat 336[1] | |
| 91-93% | 1 g/L 3-HP, pH 3.2, TOA/Aliquat 336 in n-decanol | |
| Distribution Coefficient (K_D) | 13.0 | pH 3, 10% v/v TOA and 10% v/v Aliquat 336 in n-decanol[2][3][4] |
| 3.0 | 1 g/L 3-HP, pH 3.2, 20% TOA in n-decanol |
TOA: Tri-n-octylamine; Aliquat 336: Tricaprylylmethylammonium chloride
Experimental Protocol: Reactive Extraction of 3-HP
Caption: Workflow for the reactive extraction of 3-HP.
Methodology:
-
Preparation of Aqueous Phase: Start with clarified fermentation broth, from which cells and other solid debris have been removed by centrifugation or microfiltration. Adjust the pH of the broth to a range of 3.0-4.0 using a suitable acid (e.g., H₂SO₄).
-
Preparation of Organic Phase: Prepare a 20% (v/v) solution of tri-n-octylamine (TOA) in a suitable diluent such as n-decanol. For enhanced extraction, a mixture of TOA and Aliquat 336 (e.g., 10% v/v each) can be used.[2][3][4]
-
Extraction: Mix the aqueous and organic phases at a 1:1 volume ratio in a sealed vessel. Agitate the mixture vigorously for 30-60 minutes at room temperature to facilitate the transfer of 3-HP into the organic phase.
-
Phase Separation: Separate the two phases. This can be achieved by centrifugation or by allowing the mixture to settle in a separatory funnel. The upper organic phase contains the 3-HP-amine complex.
-
Back-Extraction (Stripping): To recover the 3-HP from the organic phase, perform a back-extraction using a stripping agent. A common method is to use a sodium hydroxide (NaOH) solution, which will convert the 3-HP back to its salt form and transfer it to a new aqueous phase.
-
Further Processing: The resulting aqueous solution of sodium 3-hydroxypropionate can then be further purified or acidified to obtain free 3-HP.
II. Precipitation
Precipitation is a straightforward method for recovering 3-HP from the fermentation broth by forming an insoluble salt. Calcium salts of 3-HP are commonly used for this purpose.
Quantitative Data
| Parameter | Value | Conditions |
| Solubility of Ca(3-HP)₂ | 450 g/L (at room temperature) | Aqueous solution |
| Purity after Precipitation & Acidification | >90% | General process description[4] |
Experimental Protocol: Precipitation of 3-HP as Calcium Salt
Caption: Workflow for the precipitation of 3-HP as a calcium salt.
Methodology:
-
Precipitation: To the clarified fermentation broth, add a precipitating agent such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).
-
pH Adjustment: Adjust the pH of the mixture to above 8.0 to ensure the complete conversion of 3-HP to its salt form. Stir the mixture to facilitate the reaction and precipitation of calcium 3-hydroxypropionate.
-
Separation: Collect the precipitate by filtration.
-
Washing: Wash the collected precipitate with cold water to remove soluble impurities.
-
Acidification: Resuspend the washed precipitate in water and acidify the slurry with an acid such as sulfuric acid (H₂SO₄) to a pH below 4.5. This will precipitate the calcium as calcium sulfate (gypsum) and release the free 3-HP into the aqueous solution.[5]
-
Final Separation: Remove the calcium sulfate precipitate by filtration to obtain an aqueous solution of 3-HP, which can then be further concentrated and polished.
III. Ion Exchange Chromatography
Ion exchange chromatography (IEX) is a powerful technique for purifying charged molecules like 3-HP from a complex mixture. It separates molecules based on their net charge by using a charged stationary phase.
Quantitative Data
| Parameter | Value | Conditions |
| Purity | High | General principle for organic acids[3][6][7][8][9] |
| Recovery | Dependent on elution conditions | General principle for organic acids |
Experimental Protocol: Anion Exchange Chromatography for 3-HP Purification
Caption: Workflow for the purification of 3-HP using anion exchange chromatography.
Methodology:
-
Resin Selection and Column Packing: Select a suitable anion exchange resin (e.g., a quaternary ammonium-based strong anion exchanger). Pack the resin into a chromatography column.
-
Equilibration: Equilibrate the column with a starting buffer at a pH above the pKa of 3-HP (approximately 4.5), which ensures that the 3-HP is negatively charged. The buffer should have a low ionic strength.
-
Sample Loading: Load the clarified and pH-adjusted fermentation broth onto the column. The negatively charged 3-HP will bind to the positively charged resin.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound 3-HP from the column. This can be achieved by either increasing the salt concentration of the buffer (gradient or step elution) or by decreasing the pH of the buffer to below the pKa of 3-HP, which neutralizes its charge.
-
Fraction Collection and Analysis: Collect fractions as the 3-HP is eluted and analyze them for 3-HP concentration and purity. Pool the fractions containing high-purity 3-HP for further processing.
IV. Membrane Filtration
Membrane filtration techniques such as nanofiltration and electrodialysis can be used for the concentration and purification of 3-HP.
-
Nanofiltration (NF): This pressure-driven membrane process can be used to separate 3-HP from larger molecules like sugars and proteins, as well as from divalent ions.
-
Electrodialysis (ED): This process uses an electric potential to move ions across ion-exchange membranes, allowing for the separation and concentration of charged species like the 3-hydroxypropionate anion.
Quantitative Data
| Technique | Parameter | Value | Conditions |
| Nanofiltration | Recovery Rate | Varies with membrane and operating conditions | General for organic acids[10][11][12][13][14] |
| Purity | Moderate to high | General for organic acids | |
| Electrodialysis | Desalination Rate | Up to 99% for some ions | General for organic acids[15] |
| Recovery of 3-HP | Dependent on current density and membrane type | General for organic acids |
Experimental Protocol: Nanofiltration for 3-HP Concentration
Methodology:
-
Membrane Selection: Choose a nanofiltration membrane with a molecular weight cut-off (MWCO) that allows for the passage of water and monovalent ions while retaining 3-HP and other larger molecules.
-
System Setup: Set up a cross-flow nanofiltration system with the selected membrane.
-
Filtration: Pump the clarified fermentation broth through the system at a defined transmembrane pressure. The permeate will be enriched in water and some salts, while the retentate will become more concentrated in 3-HP.
-
Diafiltration (Optional): To further purify the 3-HP, a diafiltration step can be included, where water is added to the retentate to wash out remaining permeable impurities.
-
Product Recovery: The final concentrated and purified 3-HP solution is collected from the retentate side.
Experimental Protocol: Electrodialysis for 3-HP Desalination and Concentration
Methodology:
-
System Setup: Assemble an electrodialysis stack with alternating cation and anion exchange membranes.
-
Process Streams: Prepare three process streams: the diluate (the fermentation broth containing 3-HP), the concentrate (a solution to receive the concentrated ions), and the electrode rinse solution.
-
Operation: Apply a direct current across the stack. The 3-hydroxypropionate anions will migrate from the diluate, across the anion exchange membrane, and into the concentrate stream.
-
Product Recovery: The diluate stream will be depleted of 3-HP and other ions, while the concentrate stream will become enriched in sodium 3-hydroxypropionate. This concentrated salt solution can then be further processed, for example, by bipolar membrane electrodialysis to convert the salt back to the free acid.[2]
Conclusion
The choice of a downstream processing strategy for this compound depends on various factors, including the desired final purity, the scale of production, and economic considerations. Reactive extraction offers high selectivity, while precipitation is a simpler, more direct method. Ion exchange chromatography provides high-resolution purification, and membrane filtration techniques are promising for concentration and desalination. Often, a combination of these methods will be employed to achieve the desired product quality in an efficient and cost-effective manner.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011002892A2 - Process for separating and recovering this compound - Google Patents [patents.google.com]
- 3. chromtech.com [chromtech.com]
- 4. WO2013192450A1 - Purification of this compound from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 5. US20160031792A1 - Recovery of this compound - Google Patents [patents.google.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iajps.com [iajps.com]
- 9. [PDF] Recovery of this compound from organic phases after reactive extraction with amines in an alcohol-type solvent | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. deepdyve.com [deepdyve.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. jps.usm.my [jps.usm.my]
- 14. mdpi.com [mdpi.com]
- 15. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time 3-Hydroxypropionic Acid Monitoring using a Whole-Cell Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. As microbial production of 3-HP gains traction as a sustainable alternative to chemical synthesis, the need for real-time monitoring of its production during fermentation becomes critical for process optimization and control. This document provides detailed application notes and protocols for the development and utilization of a whole-cell biosensor for the real-time monitoring of 3-HP.
The biosensor is based on a genetically engineered microorganism that produces a fluorescent reporter protein in response to the presence of 3-HP. This system allows for a non-invasive, continuous measurement of 3-HP concentration, providing valuable insights into the dynamics of the fermentation process.
Principle of the Biosensor
The 3-HP whole-cell biosensor is built upon a transcriptional regulatory system. The core components are a 3-HP responsive transcription factor and its cognate promoter. In the presence of 3-HP, the transcription factor binds to the promoter, activating the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP). The resulting fluorescence intensity is proportional to the intracellular concentration of 3-HP, which in turn correlates with the extracellular concentration in the fermentation broth.
Two primary transcription factor-based systems have been successfully employed for 3-HP biosensor development:
-
MmsR/PmmsA system from Pseudomonas denitrificans : The LysR-type transcriptional regulator MmsR, in the presence of 3-HP, activates the PmmsA promoter.
-
HptdR/PhpTD system from Halomonas bluephagenesis : The transcription factor HptdR regulates the expression from the PhpTD promoter in a 3-HP dependent manner.
This document will focus on the construction and application of a biosensor based on the MmsR/PmmsA system in Escherichia coli.
Data Presentation
The performance of various 3-HP biosensors from the literature is summarized in the table below to facilitate comparison.
| Biosensor System | Host Organism | Reporter | Dynamic Range (3-HP) | Fold Change | Reference |
| MmsR/PmmsA | P. denitrificans | GFP | 0.01 - 100 mM | ~100 | [1] |
| MmsR/PmmsA | E. coli | GFP | Not specified | >50 (at 25 mM 3-HP) | [2] |
| HptdR/PhpTD | H. bluephagenesis | sfGFP | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Construction of the 3-HP Biosensor Plasmid
This protocol describes the assembly of the 3-HP biosensor plasmid using Gibson Assembly. The plasmid will contain the mmsR gene under the control of a constitutive promoter and the gfp gene under the control of the 3-HP inducible PmmsA promoter.
Materials:
-
E. coli DH5α (for cloning)
-
pBbB5k plasmid backbone (or a similar medium-copy plasmid)
-
Genomic DNA from Pseudomonas denitrificans (for amplifying mmsR and PmmsA)
-
GFP gene sequence (e.g., from a commercial plasmid)
-
Phusion High-Fidelity DNA Polymerase
-
DpnI restriction enzyme
-
Gibson Assembly Master Mix
-
LB agar plates with appropriate antibiotic (e.g., kanamycin)
-
QIAprep Spin Miniprep Kit
Procedure:
-
Primer Design: Design primers with ~20-40 bp overlaps for the following fragments:
-
Fragment 1 (Plasmid Backbone): Amplify the pBbB5k plasmid backbone, excluding the original promoter and reporter gene.
-
Fragment 2 (Constitutive Promoter): Amplify a constitutive promoter (e.g., PJ23100) with overlaps to the plasmid backbone and the mmsR gene.
-
Fragment 3 (mmsR gene): Amplify the mmsR gene from P. denitrificans genomic DNA with overlaps to the constitutive promoter and the PmmsA promoter.
-
Fragment 4 (PmmsA promoter): Amplify the PmmsA promoter from P. denitrificans genomic DNA with overlaps to the mmsR gene and the gfp gene.
-
Fragment 5 (gfp gene): Amplify the gfp gene with overlaps to the PmmsA promoter and the plasmid backbone.
-
-
PCR Amplification: Perform PCR to amplify each of the five fragments using Phusion High-Fidelity DNA Polymerase.
-
DpnI Digestion: Treat the amplified plasmid backbone with DpnI to remove the template plasmid.
-
Gel Purification: Run all PCR products on an agarose gel and purify the bands of the correct size using a gel extraction kit.
-
Gibson Assembly:
-
Transformation:
-
Transform competent E. coli DH5α cells with the Gibson Assembly reaction product.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony PCR and Sequencing:
-
Perform colony PCR on the resulting colonies to screen for the correct assembly.
-
Inoculate positive colonies in liquid LB medium and isolate the plasmid DNA using a miniprep kit.
-
Verify the sequence of the assembled plasmid by Sanger sequencing.
-
Protocol 2: Characterization of the 3-HP Biosensor
This protocol details the characterization of the biosensor's response to different concentrations of 3-HP using a microplate reader.
Materials:
-
E. coli strain carrying the 3-HP biosensor plasmid
-
M9 minimal medium supplemented with 0.4% glucose and appropriate antibiotic
-
3-HP stock solution (e.g., 1 M, filter-sterilized)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Overnight Culture: Inoculate a single colony of the biosensor strain into 5 mL of M9 medium and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture to an OD600 of 0.1 in fresh M9 medium.
-
Induction:
-
In a 96-well plate, prepare a serial dilution of 3-HP in M9 medium. Final concentrations should range from 0 to 100 mM.
-
Add the sub-cultured biosensor cells to each well. The final volume in each well should be 200 µL.
-
Include a well with cells in M9 medium without 3-HP as a negative control.
-
-
Incubation: Incubate the plate in the microplate reader at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to determine cell growth.
-
Measure the GFP fluorescence (Excitation: 485 nm, Emission: 515 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with M9 medium only) from all fluorescence readings.
-
Normalize the fluorescence by dividing the fluorescence value by the OD600 value for each well to get the specific fluorescence.
-
Plot the specific fluorescence as a function of the 3-HP concentration to generate a dose-response curve.
-
Protocol 3: Real-Time Monitoring of 3-HP Production in a Bioreactor
This protocol outlines a method for real-time monitoring of 3-HP production during a fermentation process using the developed biosensor. This setup involves continuous culture in a bioreactor coupled with a flow-through system for fluorescence measurement.
Materials:
-
3-HP producing E. coli strain co-transformed with the 3-HP biosensor plasmid
-
Bioreactor with pH, temperature, and dissolved oxygen control
-
Peristaltic pump
-
Flow-through fluorescence cuvette or a flow cytometer
-
Data acquisition system
Procedure:
-
Bioreactor Setup:
-
Prepare the bioreactor with the appropriate fermentation medium.
-
Inoculate the bioreactor with the 3-HP producing biosensor strain.
-
Set the desired fermentation parameters (temperature, pH, aeration, etc.).
-
-
Continuous Monitoring Setup:
-
Use a peristaltic pump to continuously draw a small stream of the culture from the bioreactor.
-
Pass the culture through a flow-through fluorescence cuvette placed in a fluorometer or inject it into a flow cytometer.
-
Return the culture to the bioreactor to maintain the culture volume (optional, depending on the setup).
-
-
Data Acquisition:
-
Continuously record the fluorescence signal and the OD600 of the culture.
-
Correlate the real-time fluorescence data with offline measurements of 3-HP concentration (e.g., using HPLC) to build a calibration curve.
-
-
Data Analysis:
-
Use the calibration curve to convert the real-time fluorescence data into 3-HP concentration.
-
Plot the 3-HP concentration and cell density over time to monitor the fermentation process in real-time.
-
Mandatory Visualizations
Caption: Signaling pathway of the MmsR-based 3-HP biosensor.
Caption: Workflow for biosensor construction, characterization, and real-time monitoring.
Conclusion
The whole-cell biosensor described in these application notes provides a powerful tool for the real-time monitoring of 3-HP production in microbial fermentations. By following the detailed protocols, researchers can construct, characterize, and implement this biosensor to gain valuable insights into their bioprocesses, leading to improved yields and productivity. The provided diagrams and data tables serve as a quick reference to aid in the understanding and application of this technology.
References
Metabolic Flux Analysis of 3-Hydroxypropionic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial chemicals. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for 3-HP production. To optimize microbial strains for industrial-scale production, a deep understanding of cellular metabolism is crucial. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating and quantifying the carbon flux through metabolic pathways. By tracing the flow of 13C-labeled substrates into intracellular metabolites, 13C-MFA provides a detailed snapshot of the metabolic state of the cell, enabling the identification of bottlenecks and the rational design of metabolic engineering strategies to enhance 3-HP production.
These application notes provide a comprehensive overview and detailed protocols for performing 13C-MFA to analyze 3-HP production in microbial hosts such as Escherichia coli and yeast.
Core Principles of 13C-Metabolic Flux Analysis
The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate (e.g., [U-13C]-glucose) into the cell culture and allow the cells to reach a metabolic and isotopic steady state. During this time, the 13C label is incorporated into various intracellular metabolites. The distribution of 13C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). By comparing the experimentally measured MIDs with the MIDs predicted by a metabolic model, the intracellular metabolic fluxes can be estimated.
Key Metabolic Pathways for 3-HP Production
The malonyl-CoA pathway is a commonly engineered pathway for 3-HP production in various microorganisms. This pathway involves the carboxylation of acetyl-CoA to malonyl-CoA, followed by the reduction of malonyl-CoA to 3-HP.
Figure 1: Simplified diagram of the malonyl-CoA pathway for 3-HP production.
Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment follows a well-defined workflow, from the initial labeling experiment to the final flux estimation.
Figure 2: General experimental workflow for 13C-Metabolic Flux Analysis.
Detailed Experimental Protocols
Protocol 1: 13C-Labeling of Microbial Cultures
Objective: To label intracellular metabolites by culturing cells with a 13C-labeled substrate until an isotopic steady state is reached.
Materials:
-
Microbial strain of interest (e.g., E. coli, S. cerevisiae)
-
Defined culture medium
-
13C-labeled substrate (e.g., [U-13C6]-glucose)
-
Unlabeled substrate
-
Shaking incubator or bioreactor
Procedure:
-
Prepare a defined culture medium with a known concentration of the carbon source. For the labeling experiment, replace the unlabeled carbon source with the 13C-labeled substrate. A common labeling strategy is to use a mixture of 20% [U-13C6]-glucose and 80% unlabeled glucose.
-
Inoculate the culture medium with a fresh overnight culture of the microbial strain.
-
Incubate the culture under optimal growth conditions (e.g., temperature, pH, aeration) in a shaking incubator or bioreactor.
-
Monitor cell growth by measuring the optical density (OD) at 600 nm.
-
Harvest the cells during the exponential growth phase to ensure that they are in a metabolic steady state.
Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Cold extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)
-
Centrifuge
-
Liquid nitrogen
-
Lyophilizer or vacuum concentrator
Procedure for Suspension Cultures (e.g., E. coli, yeast):
-
Rapidly withdraw a known volume of the cell culture.
-
Immediately quench the metabolic activity by mixing the culture with at least 2 volumes of the cold quenching solution.
-
Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.
-
Perform three freeze-thaw cycles by freezing the cell suspension in liquid nitrogen and thawing on ice to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
Objective: To derivatize the extracted metabolites to make them volatile for GC-MS analysis and to determine their mass isotopomer distributions.
Materials:
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
-
GC-MS system
Procedure:
-
Derivatization: a. Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine. b. Incubate the mixture at 30°C for 90 minutes. c. Add MTBSTFA with 1% t-BDMCS to the mixture. d. Incubate at 60°C for 30 minutes to complete the derivatization.
-
GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites. c. Operate the mass spectrometer in scan mode to acquire the mass spectra of the eluting compounds. d. Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library. e. Determine the mass isotopomer distributions (MIDs) for each identified metabolite by analyzing the relative abundances of the different mass isotopologues.
Data Presentation
Quantitative data from 13C-MFA studies on 3-HP production are crucial for comparing the metabolic performance of different strains and cultivation conditions.
Table 1: Example of Metabolic Flux Distribution in a 3-HP Producing E. coli Strain
| Metabolic Reaction | Flux (mmol/gDCW/h) - Wild Type | Flux (mmol/gDCW/h) - Engineered Strain |
| Glucose uptake | 10.0 | 12.0 |
| Glycolysis (Pyruvate) | 18.0 | 22.0 |
| Pentose Phosphate Pathway | 3.0 | 2.5 |
| TCA Cycle (Citrate) | 5.0 | 3.0 |
| Acetyl-CoA to Malonyl-CoA | 0.5 | 4.0 |
| Malonyl-CoA to 3-HP | 0.0 | 3.5 |
| Biomass | 1.0 | 1.2 |
Table 2: Comparison of 3-HP Production in Different Engineered Strains
| Strain | Genotype | 3-HP Titer (g/L) | 3-HP Yield (g/g glucose) | 3-HP Productivity (g/L/h) |
| Strain A | Wild Type | 0 | 0 | 0 |
| Strain B | Overexpression of MCR | 2.5 | 0.15 | 0.05 |
| Strain C | Overexpression of MCR and ACC | 8.0 | 0.35 | 0.17 |
| Strain D | Strain C + Deletion of competing pathway | 15.0 | 0.45 | 0.31 |
Logical Relationships in 13C-MFA
The core of 13C-MFA lies in the logical relationship between the experimentally measured data and the estimated metabolic fluxes, which is mediated by a computational model.
Figure 3: Logical relationship between metabolic fluxes and measured data in 13C-MFA.
Conclusion
13C-Metabolic Flux Analysis is an indispensable tool for the quantitative analysis of microbial metabolism. The application notes and protocols provided here offer a comprehensive guide for researchers to employ 13C-MFA for the rational engineering of microbial strains for enhanced this compound production. By accurately mapping the flow of carbon through the cellular metabolic network, scientists can identify key targets for genetic modification, leading to improved titers, yields, and productivities of this valuable platform chemical.
Application Notes and Protocols for Whole-Cell Immobilization in 3-Hydroxypropionic Acid (3-HP) Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the immobilization of whole-cell biocatalysts for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Immobilization enhances catalyst stability, reusability, and process efficiency, making it a critical technology for the industrial-scale biosynthesis of 3-HP.
Introduction to Whole-Cell Immobilization for 3-HP Production
Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymatic machinery for converting substrates into desired products like 3-HP. Immobilization confines these cells within or on a solid support matrix, which offers several advantages over using free cells. These benefits include simplified product separation, enhanced operational stability, and the potential for continuous processing. Common immobilization techniques include entrapment, adsorption, and covalent bonding. The choice of method depends on the microorganism, the specific bioconversion process, and the desired characteristics of the immobilized biocatalyst.
Metabolic Pathways for 3-HP Production
The biosynthesis of 3-HP in commonly used microbial hosts like Escherichia coli and Corynebacterium glutamicum is primarily achieved through two main metabolic routes: the glycerol-dependent pathway and the malonyl-CoA pathway.
Glycerol-Dependent Pathway in E. coli
In recombinant E. coli, 3-HP can be produced from glycerol. This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase.[1][2]
Figure 1: Glycerol-dependent pathway for 3-HP production in E. coli.
Malonyl-CoA Pathway in Corynebacterium glutamicum
The malonyl-CoA pathway is another significant route for 3-HP synthesis. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by a bifunctional malonyl-CoA reductase.[3][4][5]
Figure 2: Malonyl-CoA pathway for 3-HP production.
Experimental Protocols for Whole-Cell Immobilization
Entrapment in Sodium Alginate
Entrapment in calcium alginate gels is a widely used, simple, and mild immobilization technique that is well-suited for maintaining cell viability.[6][7]
Materials:
-
Microbial cell culture (e.g., recombinant E. coli)
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Sterile distilled water or appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Syringe with a needle (e.g., 22G)
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Protocol:
-
Cell Preparation:
-
Harvest microbial cells from the culture broth by centrifugation (e.g., 5000 rpm for 10 minutes).[8]
-
Wash the cell pellet with sterile distilled water or a suitable buffer to remove residual media components.
-
Resuspend the cell pellet in a small volume of buffer to create a dense cell suspension.
-
-
Preparation of Sodium Alginate Solution:
-
Cell Entrapment:
-
Mix the prepared cell suspension with the sodium alginate solution at a desired ratio (e.g., 1:2 v/v of cell suspension to alginate solution).[8]
-
Homogenize the mixture by gentle stirring.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a 0.1-0.2 M CaCl₂ solution in a beaker and place it on a magnetic stirrer with gentle agitation.[8]
-
Draw the cell-alginate mixture into a syringe.
-
Extrude the mixture dropwise into the CaCl₂ solution from a fixed height. Spherical beads will form upon contact as the calcium ions cross-link the alginate.
-
Allow the beads to harden in the CaCl₂ solution for at least 20-30 minutes.[10]
-
-
Washing and Storage:
-
Separate the beads from the CaCl₂ solution using a sterile strainer.
-
Wash the beads with sterile distilled water or buffer to remove excess calcium chloride and unentrapped cells.
-
The immobilized cells are now ready for use in biocatalysis or can be stored in a suitable buffer at 4°C.
-
Figure 3: Workflow for whole-cell immobilization by entrapment in sodium alginate.
Adsorption on Porous Carriers
Adsorption involves the physical attachment of microbial cells to the surface of a porous support material through weak interactions such as van der Waals forces and electrostatic interactions.[11]
Materials:
-
Microbial cell suspension
-
Porous carrier material (e.g., activated carbon, silica gel, porous glass beads)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Shaker or incubator
Protocol:
-
Carrier Preparation:
-
Wash the porous carrier material with distilled water to remove any impurities.
-
Sterilize the carrier by autoclaving.
-
Equilibrate the carrier with the appropriate sterile buffer.
-
-
Immobilization:
-
Add the prepared carrier material to the microbial cell suspension in a sterile flask.
-
Incubate the mixture under gentle agitation (e.g., 100-150 rpm) for a specified period (e.g., 2-4 hours) at a suitable temperature to allow for cell adsorption.
-
-
Washing:
-
After incubation, carefully decant the supernatant containing unadsorbed cells.
-
Wash the carrier with immobilized cells gently with a sterile buffer to remove loosely attached cells.
-
-
Usage:
-
The carrier with the adsorbed cells is now ready for use in the biocatalytic process.
-
Covalent Bonding to Activated Supports
Covalent bonding provides a strong attachment of cells to a support, minimizing cell leakage. This method often involves the use of cross-linking agents like glutaraldehyde.[12][13]
Materials:
-
Microbial cell suspension
-
Support material with functional groups (e.g., amino-functionalized silica)
-
Glutaraldehyde solution (e.g., 2.5% v/v)
-
Buffer solutions (e.g., phosphate buffer, pH 7.0)
Protocol:
-
Support Activation:
-
Suspend the amino-functionalized support in a buffer solution.
-
Add glutaraldehyde solution and incubate with gentle shaking to activate the support.
-
Wash the activated support thoroughly with buffer to remove excess glutaraldehyde.
-
-
Immobilization:
-
Add the prepared cell suspension to the activated support.
-
Incubate the mixture under gentle agitation for a specified time to allow for the formation of covalent bonds between the support and the cell surface proteins.
-
-
Washing:
-
Separate the support with immobilized cells from the suspension.
-
Wash the immobilized cells extensively with buffer to remove any unbound cells and residual reagents.
-
-
Usage:
-
The covalently bound cells are ready for biocatalysis.
-
Quantitative Data on Immobilized Whole-Cell Biocatalysis of 3-HP
The performance of immobilized whole-cell biocatalysts can be evaluated based on parameters such as titer, productivity, yield, and reusability. The following table summarizes some reported quantitative data for 3-HP production using immobilized cells.
| Microorganism | Immobilization Method | Substrate | Titer (g/L) | Productivity (g/L/h) | Reusability | Reference |
| Recombinant E. coli | Entrapment in alginate beads | 3-Hydroxypropionitrile | 184.7 | 36.9 | Retained 70% activity after 74 batches | [14] |
| Lactobacillus reuteri | Cryostructuring (PEI/PVA) | Glycerol | 3.3 | Not Reported | Stable for multiple batches | [15] |
Conclusion
Whole-cell immobilization is a powerful strategy for enhancing the efficiency and robustness of 3-HP biocatalysis. Entrapment in sodium alginate is a simple and effective method for many applications. The choice of immobilization technique and the specific protocol should be optimized based on the microbial strain and the desired process parameters. The data and protocols presented here provide a valuable starting point for researchers and professionals in the field of biocatalysis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 5. Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Entrapment in Alginate Gel [user.eng.umd.edu]
- 7. Cell Immobilization With Calcium Alginate [user.eng.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. jssm.umt.edu.my [jssm.umt.edu.my]
- 10. US5766907A - Method for immobilization of whole microbial cells in calcium alginate capsules - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Hydroxypropionic Acid (3-HP) Fermentation using Crude Glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, through the fermentation of crude glycerol. The information is tailored for professionals in research, scientific, and drug development fields, offering insights into microbial strains, fermentation strategies, and purification processes.
Introduction
This compound (3-HP) is a versatile three-carbon platform chemical with broad applications in the production of polymers, resins, and as a precursor to commodity chemicals like acrylic acid.[1][2] The increasing availability of crude glycerol, a primary byproduct of biodiesel production, has made it an attractive and low-cost feedstock for the sustainable and bio-based production of 3-HP.[1][2] This document outlines the key considerations and methodologies for utilizing crude glycerol in 3-HP fermentation, from upstream substrate preparation to downstream product purification.
Microbial Strains and Metabolic Pathways
Several microorganisms have been successfully engineered or utilized for the conversion of glycerol to 3-HP. The most common production hosts include Klebsiella pneumoniae, Escherichia coli, and Lactobacillus reuteri.[1][3] The biosynthetic conversion of glycerol to 3-HP primarily follows two metabolic routes: the Coenzyme A (CoA)-dependent and the CoA-independent pathways.
The CoA-independent pathway is the most widely studied for microbial 3-HP production from glycerol due to its shorter pathway and fewer metabolic intermediates.[4] This pathway involves two key enzymatic steps:
-
Glycerol Dehydration: Coenzyme B12-dependent glycerol dehydratase (GDHt) converts glycerol to 3-hydroxypropionaldehyde (3-HPA).
-
Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes 3-HPA to 3-HP.
The CoA-dependent pathway , naturally found in organisms like Lactobacillus reuteri, involves the conversion of 3-HPA to 3-HP via a 3-hydroxypropionyl-CoA intermediate.[1][3]
Metabolic Pathway of Glycerol to this compound
Caption: CoA-independent pathway for 3-HP production from glycerol.
Data Presentation: Fermentation Performance
The following tables summarize the quantitative data from various studies on 3-HP production from glycerol, providing a comparative view of different microbial systems and fermentation strategies.
| Microorganism | Strain Type | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Engineered | Crude Glycerol | Fed-batch | 61.9 | 0.58 (mol/mol) | 1.63 | [5] |
| Klebsiella pneumoniae | Engineered | Pure Glycerol | Fed-batch | 83.8 | 0.52 | 1.16 | [1] |
| Escherichia coli | Engineered | Pure Glycerol | Fed-batch | 76.2 | 0.457 | 1.89 | [6][7] |
| Escherichia coli | Engineered | Crude Glycerol | Fed-batch | 67.62 | 0.86 (mol/mol) | 1.41 | [8] |
| Escherichia coli | Engineered | Pure Glycerol | Fed-batch | 41.5 | 0.31 | 0.86 | [9] |
| Pseudomonas denitrificans | Recombinant | Pure Glycerol | Batch | 4.9 | 0.67 (mol/mol) | - | [10] |
| Lactobacillus reuteri | Wild-type | Biodiesel Glycerol | Batch | 14.0 | - | - | [2][3] |
| Bacillus subtilis | Engineered | Pure Glycerol | Batch (Shake Flask) | 10.0 | - | - | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of 3-HP from crude glycerol.
Protocol 1: Pretreatment of Crude Glycerol
Crude glycerol from biodiesel production contains impurities such as methanol, salts, soaps, and free fatty acids, which can inhibit microbial growth and fermentation performance.[11] Pretreatment is crucial to remove these inhibitory substances.
Materials:
-
Crude glycerol
-
Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Diatomaceous earth (optional, as a filter aid)
-
Filter paper or filtration unit
-
Beakers, magnetic stirrer, and pH meter
Procedure:
-
Acidification:
-
Place the crude glycerol in a beaker on a magnetic stirrer.
-
Slowly add phosphoric acid or sulfuric acid to the glycerol while stirring to reduce the pH to approximately 2.0-4.0.[12][13] This step helps to precipitate soaps as free fatty acids.
-
Allow the mixture to stand for several hours to allow for phase separation. Three layers will typically form: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of precipitated salts.[11][12]
-
Carefully decant the glycerol layer.
-
-
Neutralization:
-
Adjust the pH of the decanted glycerol to the desired level for fermentation (typically 6.5-7.0) by slowly adding a concentrated NaOH solution while monitoring with a pH meter.
-
-
Adsorption (Optional but Recommended):
-
Filtration:
-
Filter the treated glycerol through filter paper to remove the activated carbon and any remaining solid impurities. The use of a filter aid like diatomaceous earth can improve filtration efficiency.
-
The resulting pretreated glycerol is ready to be used in the fermentation medium.
-
Protocol 2: Inoculum Preparation
A healthy and active inoculum is critical for a successful fermentation.
Materials:
-
Selected microbial strain (e.g., engineered E. coli)
-
Luria-Bertani (LB) or other suitable rich medium
-
Shake flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Primary Culture:
-
Aseptically inoculate a single colony of the microbial strain from a fresh agar plate into a shake flask containing a suitable rich medium (e.g., LB broth).
-
Incubate the flask at the optimal temperature and agitation speed for the strain (e.g., 37°C and 200 rpm for E. coli) for 8-12 hours.
-
-
Secondary Culture (Seed Culture):
-
Transfer an appropriate volume of the primary culture into a larger shake flask containing the fermentation medium (without the high initial glycerol concentration).
-
Incubate under the same conditions until the culture reaches the mid-exponential growth phase, typically determined by measuring the optical density (OD) at 600 nm.
-
This seed culture is now ready to inoculate the main fermenter.
-
Protocol 3: Fed-Batch Fermentation
Fed-batch fermentation is a common strategy to achieve high cell densities and high product titers by overcoming substrate inhibition and catabolite repression.[4][6]
Materials:
-
Bioreactor (e.g., 5-L fermenter)
-
Pretreated crude glycerol
-
Fermentation medium (see below for a typical composition)
-
Inoculum culture
-
Feeding solution (concentrated pretreated glycerol)
-
pH control agents (e.g., NH₄OH or NaOH)
-
Antifoaming agent
Typical Fermentation Medium Composition (per liter):
-
Pretreated crude glycerol: 20-40 g[8]
-
Yeast extract: 5 g
-
Tryptone: 10 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 13.9 g[8]
-
KH₂PO₄: 5.3 g[8]
-
MgSO₄·7H₂O: 0.5 g[8]
-
Trace metal solution: 10 mL[8]
-
Vitamin B₁₂ (if the strain cannot synthesize it, e.g., E. coli): 10 µM
Procedure:
-
Bioreactor Preparation:
-
Prepare and sterilize the bioreactor containing the initial fermentation medium.
-
-
Inoculation:
-
Aseptically inoculate the fermenter with the prepared seed culture (e.g., 5-10% v/v).
-
-
Batch Phase:
-
Maintain the fermentation parameters at their optimal setpoints:
-
Temperature: 37°C
-
pH: 6.5-7.0 (controlled by the automated addition of a base)
-
Dissolved Oxygen (DO): Maintained at a specific level (e.g., 10-20% of air saturation) by controlling the agitation speed and aeration rate. Microaerobic conditions have been shown to be favorable in some cases.[1]
-
-
-
Fed-Batch Phase:
-
Once the initial glycerol is nearly consumed (which can be monitored by offline analysis), start the feeding of a concentrated pretreated glycerol solution.
-
The feeding strategy can be a continuous feed, an intermittent pulse feed, or a pH-stat based feed where the feed is added in response to a pH increase.[4][6]
-
Maintain the glycerol concentration in the fermenter at a low level to avoid inhibition.
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), glycerol consumption, and 3-HP production using HPLC.
-
Protocol 4: Analytical Method - 3-HP Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 3-HP in fermentation broth.
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 or a suitable ion-exchange column
-
Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)
-
3-HP standard solution
-
Syringe filters (0.22 µm)
-
Fermentation broth samples
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample with the mobile phase if the 3-HP concentration is expected to be high.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Typical operating conditions:
-
Flow rate: 0.5-1.0 mL/min
-
Column temperature: 40-60°C
-
Detector: UV at 210 nm or RI
-
-
Inject the prepared sample and standards.
-
Identify and quantify the 3-HP peak based on the retention time and peak area compared to the standard curve.[15]
-
Protocol 5: Downstream Processing - 3-HP Purification
Purification of 3-HP from the fermentation broth is essential for its use in downstream applications. This typically involves multiple steps to remove cells, proteins, salts, and other impurities.[16][17][18]
Materials:
-
Fermentation broth
-
Centrifugation or microfiltration equipment
-
Ultrafiltration equipment
-
Evaporator or distillation unit
-
Ion-exchange chromatography columns and resins
-
Organic solvents for extraction (optional)
Procedure:
-
Solid-Liquid Separation (Clarification):
-
Concentration and Removal of Macromolecules:
-
Water and Salt Removal:
-
Purification:
-
Ion-Exchange Chromatography: This is a powerful technique to separate 3-HP from other organic acids and charged impurities based on their charge characteristics.
-
Solvent Extraction: An alternative or complementary step where 3-HP is extracted from the aqueous phase into an organic solvent.
-
-
Final Polishing:
-
Further purification steps like crystallization or a final distillation may be employed to achieve high-purity 3-HP.
-
Mandatory Visualizations
Experimental Workflow for 3-HP Production
Caption: General workflow for 3-HP production from crude glycerol.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of this compound from glycerol by recombinant Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 13. advancebiofuel.in [advancebiofuel.in]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 17. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 18. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 19. biomanufacturing.org [biomanufacturing.org]
- 20. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming 3-Hydroxypropionic Acid Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming 3-hydroxypropionic acid (3-HP) toxicity in host strains during experiments.
Troubleshooting Guides
This section addresses common issues encountered during the production of 3-HP and provides step-by-step guidance to resolve them.
Issue 1: Low cell growth and viability in the presence of 3-HP.
-
Question: My host strain (e.g., E. coli, S. cerevisiae) exhibits poor growth or dies off when 3-HP concentration increases. What are the possible causes and solutions?
-
Answer: 3-HP toxicity is a significant challenge for commercial production, often becoming inhibitory at concentrations above 200 mM.[1][2] The toxic effects are primarily due to the accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA) and the intracellular acidification caused by 3-HP itself.[2][3][4]
Troubleshooting Steps:
-
Assess 3-HPA Accumulation: 3-HPA is highly reactive and cytotoxic.[3][4][5] Measure the extracellular and intracellular concentrations of 3-HPA. If high levels are detected, focus on increasing the efficiency of its conversion to 3-HP.
-
Solution: Enhance the activity of aldehyde dehydrogenase (ALDH), the enzyme responsible for converting 3-HPA to 3-HP. This can be achieved by:
-
Screening for and expressing a more efficient ALDH. For example, GabD4 from Cupriavidus necator has shown high activity.[6]
-
Using site-directed mutagenesis to improve the kinetic properties of the existing ALDH.[6]
-
Optimizing the expression level of the ALDH gene, for instance, by using a stronger promoter.[5]
-
-
-
Evaluate Intracellular pH: 3-HP, as an organic acid, can lower the intracellular pH, thereby inhibiting cellular processes.[3]
-
Solution: Bolster the host's acid tolerance mechanisms.
-
-
Consider Adaptive Laboratory Evolution (ALE): ALE is a powerful technique to develop strains with improved tolerance to 3-HP.
-
Protocol: See the detailed experimental protocol for ALE below.
-
Example: An ALE-evolved E. coli W strain demonstrated tolerance up to 400 mM 3-HP in minimal media and 800 mM with yeast extract supplementation.[1] This tolerance was largely attributed to a mutation in the global regulator yieP.[1][9]
-
-
Issue 2: Reduced 3-HP titer and productivity despite good initial cell growth.
-
Question: My culture grows well initially, but the rate of 3-HP production is low, or it plateaus prematurely. What could be the limiting factors?
-
Answer: Low titers and productivity can stem from several factors, including precursor and cofactor limitations, metabolic imbalances, and feedback inhibition.
Troubleshooting Steps:
-
Analyze Precursor Supply: The production of 3-HP via different pathways requires specific precursors (e.g., malonyl-CoA, β-alanine).
-
Solution: Engineer the host's central metabolism to increase the flux towards the desired precursor.
-
-
Assess Cofactor Availability (NADPH/NADH): The synthesis of 3-HP is a reductive process that requires reducing equivalents like NADPH or NADH.
-
Investigate By-product Formation: The carbon flux might be diverted to competing pathways, leading to the formation of by-products such as acetate and 1,3-propanediol.[12]
-
Solution: Knock out genes responsible for by-product formation. For example, deleting genes involved in acetate production in E. coli has been shown to increase 3-HP titers.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 3-HP toxicity?
A1: The toxicity of 3-HP and its metabolic pathway intermediates primarily stems from two sources:
-
Toxicity of the intermediate 3-hydroxypropionaldehyde (3-HPA): 3-HPA is a reactive aldehyde that can cause significant cellular damage by modifying proteins and nucleic acids.[3][13] Its accumulation, even at low concentrations (15-30 mM), can inhibit cell growth and enzyme activity.[5]
-
Toxicity of 3-HP: As an organic acid, 3-HP can lead to a decrease in intracellular pH, which can disrupt various cellular functions.[3] High concentrations of 3-HP can also exert osmotic stress on the cells.
Q2: Which host strains are commonly used for 3-HP production, and what are their relative advantages and disadvantages?
A2: The most common host organisms for 3-HP production are Escherichia coli and Saccharomyces cerevisiae.[3]
-
E. coli :
-
Advantages: Fast growth, well-characterized genetics, and a wide range of available genetic tools make it a popular choice for metabolic engineering.[3]
-
Disadvantages: Generally less tolerant to acidic conditions compared to yeast.[2] Additionally, some key enzymes in 3-HP pathways, such as the B12-dependent glycerol dehydratase, require the addition of expensive cofactors as E. coli does not naturally synthesize vitamin B12.[9][14]
-
-
Saccharomyces cerevisiae :
Q3: What is Adaptive Laboratory Evolution (ALE), and how can it be applied to improve 3-HP tolerance?
A3: Adaptive Laboratory Evolution (ALE) is an experimental method that involves culturing microorganisms under selective pressure for extended periods, allowing for the selection of mutants with desired traits, such as improved tolerance to a toxic compound.[1] In the context of 3-HP, strains are serially passaged in media containing gradually increasing concentrations of 3-HP. This process selects for spontaneous mutations that confer a fitness advantage in the presence of 3-HP. Subsequent genome sequencing of the evolved strains can reveal the genetic basis for the enhanced tolerance, providing valuable insights for further rational engineering.[1][15]
Q4: How can I balance the expression of pathway enzymes to avoid the accumulation of the toxic intermediate 3-HPA?
A4: Balancing the activities of the enzymes in the 3-HP production pathway is crucial, particularly the glycerol dehydratase (which produces 3-HPA) and the aldehyde dehydrogenase (which consumes 3-HPA).[4] Strategies to achieve this balance include:
-
Promoter Engineering: Use promoters of varying strengths to fine-tune the expression levels of the genes encoding these enzymes.
-
Enzyme Engineering: Modify the kinetic properties of the enzymes through protein engineering to match their activities.
-
Metabolic Toggle Switch: Implement genetic circuits that can dynamically regulate the expression of the pathway enzymes in response to specific metabolites or external inducers.
Quantitative Data Summary
Table 1: Strategies to Enhance 3-HP Tolerance and Production in E. coli
| Strategy | Host Strain | Key Modification | Improvement | Reference |
| Adaptive Laboratory Evolution | E. coli W | Mutation in yieP | Increased tolerance from <200 mM to 400 mM (minimal media) and 800 mM (with yeast extract) | [1] |
| Enzyme Engineering | E. coli | Mutant GabD4_E209Q/E269Q | 1.4-fold higher enzyme activity, 71.9 g/L 3-HP titer | [6] |
| Metabolic Engineering | E. coli | Promoter replacement for sdhC | 3.69 g/L 3-HP in flask culture | [10][11] |
| By-product Elimination | E. coli | Deletion of genes for acetate and 1,3-propanediol formation | 28.1 g/L 3-HP titer | [12] |
| Overexpression of Stress-Related Proteins | E. coli BL21(DE3) | Overexpression of identified up-regulated proteins | Survival rates increased from 47% to 67-85% under 3-HP stress | [2] |
Table 2: Strategies to Enhance 3-HP Production in S. cerevisiae
| Strategy | Pathway | Key Modification | Improvement | Reference |
| Malonyl-CoA Pathway | Malonyl-CoA | Increased precursor and NADPH supply | ~10 g/L 3-HP | [7] |
| β-alanine Pathway | β-alanine | Increased precursor and NADPH supply | 13.7 g/L 3-HP | [7] |
| Glutathione-mediated detoxification | N/A | Supplementation of glutathione | Improved tolerance to 3-HP | [8] |
Key Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for 3-HP Tolerance
-
Strain Preparation: Prepare a fresh culture of the parental host strain in a defined minimal medium.
-
Initial Exposure: Inoculate the culture into a medium containing a sub-lethal concentration of 3-HP (e.g., a concentration that causes a 20-50% reduction in the maximum growth rate).
-
Serial Passaging: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1-10% of the total volume) to a fresh medium with the same or a slightly increased concentration of 3-HP.
-
Incremental Increase in 3-HP: Continue the serial passaging. Once the growth rate of the culture in the presence of 3-HP is comparable to that of the parental strain in the absence of 3-HP, increase the concentration of 3-HP in the medium for the next passage.
-
Monitoring: Regularly monitor the growth rate (e.g., by measuring optical density at 600 nm) to track the adaptation of the population.
-
Isolation of Tolerant Strains: After a sufficient number of generations (typically hundreds to thousands), streak the evolved population onto solid medium to isolate single colonies.
-
Characterization: Characterize the isolated clones for their tolerance to 3-HP by performing growth assays at various concentrations of the acid.
-
Genomic Analysis (Optional but Recommended): Perform whole-genome sequencing of the most tolerant clones and the parental strain to identify the mutations responsible for the improved phenotype.
Visualizations
Caption: Workflow for Adaptive Laboratory Evolution to enhance 3-HP tolerance.
Caption: Key toxicity mechanisms of 3-HPA and 3-HP in host cells.
References
- 1. Development of 3-hydroxypropionic-acid-tolerant strain of Escherichia coli W and role of minor global regulator yieP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a 3-hydroxypropionate resistant Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What this compound (3-HP) is and why it matters - FoodWrite [foodwrite.co.uk]
- 4. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 5. Biological Production of this compound: An Update on the Current Status | MDPI [mdpi.com]
- 6. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Engineering of Escherichia coli for the Production of this compound and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
optimizing fermentation conditions for high-titer 3-HP production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize fermentation conditions for high-titer 3-hydroxypropionic acid (3-HP) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for 3-HP production?
A1: The most extensively studied and engineered microbial hosts for 3-HP production are Escherichia coli and Klebsiella pneumoniae.[1][2] Other hosts like Saccharomyces cerevisiae, Lactobacillus reuteri, and Corynebacterium glutamicum are also used due to specific advantages such as acid tolerance (S. cerevisiae, L. reuteri) or the ability to naturally produce required cofactors like coenzyme B12 (K. pneumoniae, L. reuteri).[1][2][3]
Q2: What are the main metabolic pathways for producing 3-HP from renewable feedstocks?
A2: There are several established biosynthetic pathways, primarily starting from glycerol or glucose:
-
Glycerol Oxidation Pathways: These are the most studied. Glycerol is first converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[4] From there, the pathway can be CoA-dependent (three enzymes) or CoA-independent (one enzyme, an aldehyde dehydrogenase) to produce 3-HP.[4] The CoA-independent pathway is shorter and more widely used in engineered strains.[4]
-
Malonyl-CoA Pathway: This pathway, typically engineered in hosts like E. coli and S. cerevisiae, converts glucose to 3-HP via the central metabolite malonyl-CoA.[2][5] It requires a key enzyme, malonyl-CoA reductase (MCR).[5]
-
β-Alanine Pathway: This route also starts from glucose and proceeds through β-alanine as a key intermediate.[2][4]
Q3: Why is aeration control so critical in 3-HP fermentation?
A3: Aeration control is crucial because of the conflicting oxygen requirements of the 3-HP synthesis pathway from glycerol. The conversion of glycerol to 3-HPA by glycerol dehydratase requires coenzyme B12, which is naturally synthesized by hosts like K. pneumoniae under anaerobic conditions.[4] However, the subsequent oxidation of 3-HPA to 3-HP by aldehyde dehydrogenase (ALDH) requires the regeneration of the cofactor NAD+, which occurs efficiently via the electron transport chain under aerobic conditions.[4] This conflict necessitates a finely tuned "micro-aerobic" environment to balance both steps for optimal production.[1][6]
Q4: What is the highest reported 3-HP titer in a lab setting?
A4: The highest reported titer for 3-HP production from glycerol was achieved in an engineered Klebsiella pneumoniae strain, reaching 83.8 g/L after optimizing enzyme expression and fermentation conditions.[1][6] More recent studies have pushed this even higher, with one report of an engineered K. pneumoniae reaching 102.61 g/L in a fed-batch fermentation.[4]
Troubleshooting Guide
Issue 1: Low 3-HP Titer or Productivity
Q: My fermentation is resulting in a low final 3-HP concentration. What are the common causes and how can I fix it?
A: Low 3-HP titer is a common issue with multiple potential causes. Systematically investigate the following factors.
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | Glycerol: High initial glycerol concentrations (>40 g/L) can inhibit cell growth. Start with a moderate concentration (e.g., 20 g/L) and use a fed-batch strategy to maintain it at a non-inhibitory level.[6] Glucose Co-feeding: The absence of a co-substrate like glucose can limit biomass and cofactor regeneration. Adding 2-6 g/L of glucose can improve biomass by over 60% and increase 3-HP titer.[1][7] |
| Toxic Intermediate Accumulation | The intermediate 3-HPA is highly toxic to cells. Its accumulation suggests that the activity of aldehyde dehydrogenase (ALDH) is lower than that of glycerol dehydratase (GDHt). Solution: Increase the expression level of the ALDH enzyme. It has been shown that eliminating 3-HPA accumulation requires the ALDH expression level to be approximately eight-fold higher than that of GDHt.[4] |
| Cofactor Imbalance (NAD+/NADH) | The ALDH enzyme requires NAD+ as a cofactor. Insufficient NAD+ regeneration can create a bottleneck. Solution: 1. Implement micro-aerobic conditions to allow for NAD+ regeneration through the respiratory chain.[4] 2. Add supplements like 1 g/L acetic acid, which can improve the NAD+ pool and has been shown to increase 3-HP titer by over 35%. |
| Poor Enzyme Activity | The specific activity of the chosen enzymes (GDHt, ALDH) may be low. Solution: Screen different ALDH enzymes from various organisms. For instance, GabD4 from C. necator and PuuC from K. pneumoniae have been used effectively to achieve high titers.[1][3] |
| Sub-optimal pH | The optimal pH for cell growth and 3-HP production is typically around 7.0.[1] Deviations can reduce enzyme activity and cell viability. Solution: Implement strict pH control in the bioreactor using automated addition of a base (e.g., NaOH or NH4OH). |
Issue 2: High By-product Formation (e.g., 1,3-Propanediol, Lactate)
Q: I am observing significant formation of by-products, which lowers my 3-HP yield. How can I redirect carbon flux?
A: By-product formation is a major challenge that diverts carbon and energy away from your target molecule.
| Potential Cause | Recommended Solution |
| Active Competing Pathways | In hosts like K. pneumoniae, a significant portion of the 3-HPA intermediate can be reduced to 1,3-propanediol (1,3-PDO).[1] Other common by-products include lactic acid and acetic acid. Solution: Use metabolic engineering to knock out the genes responsible for by-product synthesis. Deleting genes encoding 1,3-propanediol oxidoreductase (for 1,3-PDO) and lactate dehydrogenase (ldhA) can significantly increase the carbon flux towards 3-HP.[1][6] |
| Redox Imbalance | An excess of the reducing equivalent NADH can drive reactions that consume it, such as the formation of 1,3-PDO or lactate. Solution: Optimizing aeration is key. Micro-aerobic conditions help balance the redox state by allowing some NADH to be re-oxidized to NAD+ via respiration, making it available for the desired 3-HP pathway.[1][4] |
| Glycerol Assimilation | Carbon flux can be diverted towards biomass production rather than 3-HP synthesis. Solution: In K. pneumoniae, deleting the gene for glycerol kinase (glpK) can decrease the rate of glycerol assimilation into central metabolism, thereby redirecting more carbon towards the 3-HP pathway.[4] |
Issue 3: Poor Cell Growth or Biomass Yield
Q: My microbial culture is not growing well in the fermentation medium. What could be wrong?
A: Poor cell growth directly impacts volumetric productivity. Ensure the culture conditions are optimal for your specific host strain.
| Potential Cause | Recommended Solution |
| Nutrient Limitation | The fermentation medium may lack essential nutrients, particularly a suitable nitrogen source. Solution: Optimize the medium components. Test different organic nitrogen sources like yeast extract, peptone, and corn steep liquor (CSL).[7] For example, a medium containing 10 g/L peptone and 6.0% CSL has been shown to be effective.[7] |
| Inhibitory Substrate Concentration | As mentioned, high concentrations of glycerol can be inhibitory to the growth of many microbes. Solution: Employ a fed-batch fermentation strategy to maintain the glycerol concentration at a low, non-toxic level (e.g., below 20 g/L). |
| Product Toxicity | High concentrations of the final product, 3-HP, can be toxic to cells, especially at low pH.[5] Solution: 1. Maintain the fermentation pH at a neutral level (e.g., 7.0) to keep the 3-HP in its less-toxic salt form.[1] 2. Consider using acid-tolerant host strains like S. cerevisiae or L. reuteri if low-pH fermentation is desired.[2][3] 3. Investigate in-situ product removal techniques for very high-titer fermentations. |
Data Presentation: Optimized Fermentation Parameters
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Substrate and Supplement Concentration on 3-HP Production
| Host Strain | Carbon Source(s) | Supplement | 3-HP Titer (g/L) | Biomass Change |
| E. coli (Engineered) | 20 g/L Glycerol | None | 9.58 | - |
| E. coli (Engineered) | 20 g/L Glycerol + 2 g/L Glucose | None | 6.75 | +61.77% |
| E. coli (Engineered) | 20 g/L Glycerol + 6 g/L Glucose | None | - | - |
| E. coli (Engineered) | 20 g/L Glycerol + 6 g/L Glucose | 1 g/L Acetic Acid | 12.97 | +29.91% |
| Data synthesized from a study on engineered E. coli.[7] |
Table 2: Comparison of High-Titer Fed-Batch Fermentations
| Host Strain | Primary Feedstock | Key Strategy | Final Titer (g/L) |
| K. pneumoniae | Glycerol | Optimized ALDH expression, blocked lactate/acetate synthesis | 83.8 |
| K. pneumoniae | Glycerol | Overexpression of PuuC with tandem promoters | 102.61 |
| E. coli | Glycerol | Co-fed with glucose, balanced GDHt/ALDH expression | 71.9 |
| C. glutamicum | Glucose | Engineered glycerol pathway from glucose | 62.6 |
| S. cerevisiae | Glucose | β-alanine pathway, controlled fed-batch | 13.7 |
| Data compiled from multiple sources.[1][2][3][4][6] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for High-Titer 3-HP Production
This protocol describes a general fed-batch fermentation process using an engineered K. pneumoniae or E. coli strain.
-
Inoculum Preparation:
-
Inoculate a single colony into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Transfer the seed culture to a shake flask containing 100 mL of fermentation medium to a starting OD600 of ~0.1.
-
Incubate until the culture reaches an OD600 of 3-5.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of initial fermentation medium. A typical medium contains: glycerol (20 g/L), yeast extract (10 g/L), K2HPO4 (3 g/L), MgSO4 (0.27 g/L), and trace minerals.[7]
-
Autoclave the bioreactor and medium.
-
Aseptically add sterile components: antibiotics, coenzyme B12 (if required for the host, e.g., E. coli), and any inducers (e.g., IPTG).
-
Calibrate pH and dissolved oxygen (DO) probes. Set the temperature to 37°C and maintain pH at 7.0 using 5M NaOH.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the prepared seed culture.
-
Batch Phase: Allow the culture to grow and consume the initial glycerol.
-
Fed-Batch Phase: Once the initial glycerol is nearly depleted (monitor using HPLC), begin the feeding strategy.
-
Feeding Solution: A concentrated sterile solution of glycerol (e.g., 500 g/L) and glucose (e.g., 100 g/L).
-
Feeding Rate: Start a continuous or pulsed feed to maintain the glycerol concentration in the reactor below an inhibitory level (e.g., <10 g/L). The feed rate should be adjusted based on real-time consumption rates.
-
-
Aeration Control: Maintain micro-aerobic conditions. A common strategy is to set an initial aeration rate (e.g., 1.0 vvm) and agitation (e.g., 300 rpm), allowing the DO to drop from 100% to near 0% as biomass increases.[1] Maintain a low DO level (e.g., 5%) throughout the fed-batch phase by cascading agitation speed.[4]
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours).
-
Measure OD600 for cell density.
-
Centrifuge the sample to pellet cells. Analyze the supernatant for 3-HP, glycerol, glucose, and major by-products using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (UV or RI).
-
Visualizations
Metabolic and Experimental Workflows
Caption: Simplified CoA-independent pathway for 3-HP production from glycerol.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydroxypropionic Acid from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-hydroxypropionic acid (3-HP) from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound (3-HP) from fermentation broth?
The primary challenges in purifying 3-HP stem from its physicochemical properties and the complexity of the fermentation broth. Key difficulties include:
-
High Hydrophilicity: 3-HP is highly soluble in water, which makes its extraction using conventional organic solvents inefficient.
-
Presence of Structurally Similar Impurities: The fermentation broth often contains other organic acids, such as lactic acid and acetic acid, which have similar properties to 3-HP, making separation difficult.
-
Residual Substrates and Byproducts: Unconsumed substrates like glycerol and various metabolic byproducts can interfere with purification steps.
-
Complex Broth Matrix: The presence of cells, cell debris, proteins, and salts in the fermentation broth can foul chromatography columns and membranes, reducing purification efficiency.
-
Product Inhibition and Toxicity: High concentrations of 3-HP can be toxic to the production microorganisms, leading to lower titers and complicating downstream processing.[1]
Q2: Which purification techniques are most commonly used for 3-HP?
Several techniques are employed for 3-HP purification, often in combination, to achieve high purity. The most common methods include:
-
Reactive Extraction: This technique involves using an extractant (e.g., tertiary amines like tri-n-octylamine) in an organic solvent to form a complex with 3-HP, facilitating its transfer from the aqueous broth to the organic phase. This method can be highly selective.
-
Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Anion exchange chromatography is particularly effective for separating 3-HP from other negatively charged organic acids and impurities.
-
Membrane Filtration: Techniques like nanofiltration can be used to concentrate 3-HP and remove smaller molecules like salts and some sugars.
-
Crystallization: Under specific conditions of concentration and temperature, 3-HP can be crystallized to achieve high purity.
Q3: What is a typical overall recovery and purity that can be expected for 3-HP purification?
The overall recovery and purity of 3-HP are highly dependent on the initial titer in the fermentation broth, the chosen purification strategy, and the scale of the operation. Generally, multi-step purification processes can achieve purities of over 95%.[2] However, each step incurs some product loss, and achieving high purity often comes at the cost of overall yield.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of 3-HP.
Reactive Extraction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low 3-HP Extraction Yield | 1. Suboptimal pH of the aqueous phase: The extraction efficiency of amines is pH-dependent. For effective extraction with tertiary amines, the pH of the broth should be below the pKa of 3-HP (around 4.5) to ensure it is in its undissociated form. 2. Inappropriate solvent or extractant concentration: The type and concentration of the extractant and the diluent in the organic phase significantly impact the distribution coefficient. 3. Presence of competing compounds: Other organic acids in the broth can compete with 3-HP for the extractant. 4. Emulsion formation: The presence of surfactants or cell lysates can lead to the formation of stable emulsions, hindering phase separation. | 1. Adjust pH: Acidify the fermentation broth to a pH between 2.0 and 4.0 before extraction. 2. Optimize Organic Phase: Screen different extractants (e.g., TOA, Aliquat 336) and diluents (e.g., n-decanol, oleyl alcohol). Optimize the extractant concentration. 3. Pre-treatment of Broth: Consider a pre-purification step like activated carbon treatment to remove some interfering compounds. 4. Break Emulsion: Use centrifugation at higher speeds, add demulsifying agents, or employ membrane-based extraction to mitigate emulsion formation. |
| Difficulty in Back-Extracting 3-HP from the Organic Phase | 1. Strong complex formation: The 3-HP-amine complex can be very stable, making it difficult to break for recovery. 2. Inappropriate back-extraction solution: The choice and concentration of the stripping solution are crucial. | 1. Temperature Swing: Increasing the temperature of the organic phase can help to break the complex and release the 3-HP. 2. pH Swing: Use a basic solution (e.g., NaOH, KOH) to strip the 3-HP from the organic phase as its salt. 3. Diluent Swing: Adding a non-polar "anti-solvent" to the organic phase can reduce the solubility of the 3-HP-amine complex, facilitating its precipitation or transfer to a new aqueous phase. |
Ion Exchange Chromatography (IEC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low 3-HP Binding to Anion Exchange Resin | 1. Incorrect buffer pH: The pH of the loading buffer must be above the pKa of 3-HP (4.5) to ensure it carries a net negative charge. 2. High ionic strength of the sample: High salt concentrations in the fermentation broth will compete with 3-HP for binding to the resin. 3. Column overloading: Exceeding the binding capacity of the column will result in the product flowing through without binding. | 1. Adjust Buffer pH: Ensure the loading buffer pH is in the range of 5.5-7.0. 2. Desalt the Sample: Use nanofiltration or diafiltration to reduce the salt concentration of the broth before loading it onto the column. 3. Reduce Sample Load: Decrease the volume or concentration of the sample loaded onto the column. |
| Co-elution of Impurities with 3-HP | 1. Similar charge properties of impurities: Other organic acids (e.g., lactic acid, succinic acid) may have similar pKa values and charge densities to 3-HP, leading to their co-elution. 2. Inadequate gradient slope: A steep elution gradient may not provide sufficient resolution to separate compounds with similar binding affinities. | 1. Optimize Elution Gradient: Use a shallower salt gradient (e.g., a linear gradient of 0-1 M NaCl over a larger column volume). 2. pH Gradient Elution: Consider using a pH gradient for elution, as small differences in pKa values can be exploited for better separation. 3. Multi-modal Chromatography: Employ a secondary chromatography step with a different separation principle (e.g., hydrophobic interaction chromatography) for polishing. |
| High Backpressure in the Column | 1. Clogged column frit or resin: Particulates from the fermentation broth (cell debris, precipitated proteins) can clog the column. 2. Resin compaction: Operating at excessively high flow rates can cause the resin bed to compress. | 1. Clarify the Feed: Thoroughly centrifuge and filter (e.g., through a 0.22 µm filter) the fermentation broth before loading it onto the column. 2. Optimize Flow Rate: Operate the column within the manufacturer's recommended flow rate limits. 3. Column Cleaning: Implement a rigorous cleaning-in-place (CIP) protocol with appropriate reagents (e.g., NaOH, salt solutions) to remove foulants. |
Quantitative Data on Purification Methods
The following table summarizes typical performance metrics for different 3-HP purification strategies. Note that these values can vary significantly based on the specific conditions of the fermentation and purification processes.
| Purification Method | Starting Material | Purity (%) | Recovery Yield (%) | Key Considerations |
| Reactive Extraction with TOA | Clarified Fermentation Broth | >90 | 80-90 | Highly selective for carboxylic acids. Back-extraction can be challenging. |
| Anion Exchange Chromatography | Desalted Broth | >95 | 70-85 | Good for removing other organic acids. Prone to fouling if the feed is not properly clarified. |
| Crystallization | Concentrated 3-HP Solution | >99 | 60-80 | Can achieve very high purity. Requires a relatively concentrated and pure starting solution. |
| Multi-step (e.g., Extraction + IEC) | Fermentation Broth | >98 | 50-70 | Combines the advantages of different methods to achieve high purity. More complex and may have lower overall yield. |
Experimental Protocols
Protocol 1: Reactive Extraction of 3-HP
-
Preparation of Fermentation Broth:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cell debris.
-
Adjust the pH of the clarified broth to 3.0 with concentrated sulfuric acid.
-
-
Extraction:
-
Prepare an organic phase consisting of 30% (v/v) tri-n-octylamine (TOA) in n-decanol.
-
Mix the acidified broth with the organic phase at a volume ratio of 1:1 in a separation funnel.
-
Shake vigorously for 30 minutes to ensure thorough mixing and complex formation.
-
Allow the phases to separate for at least 1 hour.
-
-
Back-Extraction:
-
Separate the organic phase containing the 3-HP-TOA complex.
-
Add an equal volume of 1 M NaOH solution to the organic phase.
-
Shake for 30 minutes to strip the 3-HP into the aqueous phase as sodium 3-hydroxypropionate.
-
Separate the aqueous phase containing the purified 3-HP salt.
-
Protocol 2: Ion Exchange Chromatography for 3-HP Purification
-
Sample Preparation:
-
Clarify the fermentation broth as described in Protocol 1, step 1.
-
Desalt the clarified broth using a nanofiltration system or by diafiltration against the starting buffer (20 mM Tris-HCl, pH 7.0).
-
-
Column Equilibration:
-
Pack a column with a strong anion exchange resin (e.g., Q-Sepharose).
-
Equilibrate the column with 5-10 column volumes (CV) of the starting buffer (20 mM Tris-HCl, pH 7.0) until the pH and conductivity of the outlet stream are stable.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min for a 10 mL column).
-
Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with 5-10 CV of the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound 3-HP using a linear gradient of 0 to 1 M NaCl in the starting buffer over 20 CV.
-
Collect fractions and analyze them for 3-HP concentration and purity (e.g., by HPLC).
-
-
Regeneration:
-
Regenerate the column by washing with 5 CV of 2 M NaCl, followed by 5 CV of deionized water, and finally re-equilibrate with the starting buffer.
-
Visualizations
Caption: A generalized workflow for the purification of this compound from fermentation broth.
Caption: A logical troubleshooting flowchart for addressing low yield in 3-HP purification.
References
cofactor imbalance and regeneration in 3-HP biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of 3-hydroxypropionate (3-HP).
Frequently Asked Questions (FAQs)
Q1: What are the main biosynthetic pathways for 3-HP production, and which cofactors are involved?
A1: The three primary pathways for 3-HP biosynthesis are:
-
Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. This process is heavily dependent on NADPH, typically requiring two molecules of NADPH per molecule of 3-HP produced.[1][2][3]
-
Glycerol Pathway: This pathway involves the conversion of glycerol to 3-HP. It can be CoA-dependent or CoA-independent. The CoA-independent pathway uses an aldehyde dehydrogenase that requires NAD+ for the final oxidation step.[4]
-
β-Alanine Pathway: In this pathway, β-alanine is converted to 3-HP. The final step, the dehydrogenation of malonic semialdehyde, is catalyzed by an enzyme that consumes NADPH.[5]
Q2: What is cofactor imbalance in the context of 3-HP biosynthesis?
A2: Cofactor imbalance occurs when the cell's metabolic network cannot regenerate the required cofactors (primarily NADPH for the malonyl-CoA and β-alanine pathways, and NAD+ for the glycerol pathway) at a rate sufficient to support high-titer 3-HP production.[6][7] This imbalance can lead to a bottleneck in the biosynthesis pathway, resulting in low product yields and the accumulation of toxic intermediates.
Q3: How can I increase the intracellular supply of NADPH?
A3: A common and effective strategy is to overexpress an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN).[5] This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, generating NADPH in the process. Other strategies include engineering the cofactor specificity of native enzymes or introducing heterologous pathways that produce NADPH.
Q4: What are common challenges encountered during 3-HP fermentation?
A4: Researchers often face several challenges, including:
-
Low 3-HP Titer and Yield: This can be caused by cofactor imbalance, insufficient precursor supply (e.g., malonyl-CoA), or low activity of the pathway enzymes.[1][8]
-
Accumulation of Toxic Intermediates: For example, in the glycerol pathway, the intermediate 3-hydroxypropionaldehyde (3-HPA) can accumulate and inhibit cell growth and enzyme activity.[7]
-
Poor Cell Viability: This can be a result of the toxicity of 3-HP at high concentrations, the accumulation of inhibitory intermediates, or general metabolic burden from the engineered pathway.
-
Sluggish or Stalled Fermentation: This may be due to suboptimal fermentation conditions (temperature, pH, aeration), nutrient limitation, or yeast acclimatization issues.[9][10]
Troubleshooting Guides
Issue 1: Low 3-HP Titer Despite High Cell Growth
| Possible Cause | Troubleshooting Steps |
| Cofactor (NADPH) Limitation | 1. Quantify Intracellular Cofactor Ratios: Measure the NADPH/NADP+ ratio to confirm if a lack of NADPH is the bottleneck. (See Experimental Protocol 1). 2. Overexpress NADPH-Regenerating Enzymes: Introduce and/or overexpress an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) to boost NADPH availability.[5] 3. Perform Enzyme Activity Assays: Confirm the activity of the introduced GAPN enzyme. (See Experimental Protocol 2). |
| Insufficient Precursor (Malonyl-CoA) Supply | 1. Overexpress Acetyl-CoA Carboxylase (ACC): Increase the expression of ACC to enhance the conversion of acetyl-CoA to malonyl-CoA.[8] 2. Inhibit Competing Pathways: Downregulate or knockout genes involved in pathways that compete for malonyl-CoA, such as fatty acid biosynthesis. |
| Low Activity of Pathway Enzymes | 1. Codon Optimize Genes: Ensure the heterologous genes in your pathway are codon-optimized for your expression host. 2. Promoter Engineering: Use stronger promoters to drive the expression of rate-limiting enzymes in the pathway. 3. Enzyme Engineering: Consider protein engineering to improve the catalytic efficiency or stability of key enzymes like malonyl-CoA reductase (MCR). |
Issue 2: Accumulation of a Pathway Intermediate
| Possible Cause | Troubleshooting Steps |
| Imbalance in Enzyme Expression Levels | 1. Fine-tune Gene Expression: Use a library of promoters with varying strengths or inducible systems to balance the expression of enzymes upstream and downstream of the accumulating intermediate. 2. Construct Multi-gene Operons: Co-express pathway enzymes in a single operon to ensure coordinated expression. |
| Low Activity of a Specific Enzyme | 1. Perform In Vitro Enzyme Assays: Test the activity of the enzyme responsible for converting the accumulating intermediate. 2. Check for Inhibitors: The accumulating intermediate itself or other cellular metabolites may be inhibiting the downstream enzyme. |
Issue 3: Poor Cell Viability During Fermentation
| Possible Cause | Troubleshooting Steps |
| Toxicity of 3-HP or Intermediates | 1. Optimize Fermentation pH: Maintain the pH of the fermentation broth at a level that minimizes the protonated (more toxic) form of 3-HP. 2. In Situ Product Removal: Investigate methods for continuous removal of 3-HP from the fermentation broth to keep its concentration below toxic levels. 3. Improve Host Tolerance: Use adaptive laboratory evolution or engineer efflux pumps to enhance the host's tolerance to 3-HP. |
| Suboptimal Fermentation Conditions | 1. Optimize Temperature and Aeration: Ensure that the temperature and dissolved oxygen levels are optimal for your production strain. 2. Nutrient Limitation: Check for and supplement any limiting nutrients in the fermentation medium. |
Quantitative Data Summary
The following table summarizes 3-HP production metrics from various studies employing different host organisms, pathways, and cofactor regeneration strategies.
| Host Organism | 3-HP Pathway | Key Genetic Modifications for Cofactor/Precursor Supply | 3-HP Titer (g/L) | 3-HP Yield (g/g or mol/mol) | Reference |
| Escherichia coli | Malonyl-CoA | Overexpression of accDABC and codon-optimized mcr | 48.8 | Not Reported | [11] |
| Escherichia coli | Malonyl-CoA | Hybrid pathway integration and fine-tuned NADPH regeneration | 42.8 | 0.4 mol/mol | [12] |
| Corynebacterium glutamicum | Malonyl-CoA | Optimized expression of MCR, knockdown of gltA | 0.66 | Not Reported | [8] |
| Saccharomyces cerevisiae | β-Alanine | Not specified for cofactor regeneration | 13.7 | Not Reported | [5] |
| Saccharomyces cerevisiae | Malonyl-CoA | Overexpression of GAPN | ~10 | Not Reported | [5] |
| E. coli Co-culture with L. reuteri | Glycerol | Overexpression of aldehyde dehydrogenase in E. coli | 125.93 | Not Reported | [7] |
Experimental Protocols
Protocol 1: Quantification of Intracellular NAD(P)H/NAD(P)+ Ratio in E. coli
This protocol is adapted from methods described for accurate cofactor measurement, minimizing interconversion during extraction.[13][14]
1. Materials:
-
Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C.
-
Neutralization Buffer: 15% (w/v) ammonium bicarbonate, pre-chilled to 4°C.
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Liquid Nitrogen.
2. Sample Collection and Quenching:
-
Rapidly collect ~5 x 10^9 cells from your culture by centrifugation at 8,000 x g for 2 min at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
After the final wash, resuspend the pellet in a small volume of PBS and immediately freeze the cell suspension in liquid nitrogen to quench metabolism.
3. Extraction:
-
Add 300 µL of the pre-chilled acidic extraction solvent to the frozen cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 10 minutes, vortexing for 30 seconds every 2-3 minutes.
-
Centrifuge at 12,000 x g for 5 min at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
4. Neutralization and Analysis:
-
Immediately neutralize the acidic extract by adding the neutralization buffer. The exact volume should be determined empirically to bring the pH to ~7.0.
-
The neutralized extracts can be stored at -80°C before analysis.
-
Analyze the concentrations of NAD+, NADH, NADP+, and NADPH using LC-MS or a suitable enzymatic cycling assay kit.
Protocol 2: NADP-Dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN) Activity Assay
This protocol is based on the measurement of NADPH formation, which absorbs light at 340 nm.[15]
1. Materials:
-
Assay Buffer: 50 mM Tricine buffer, pH 8.5, containing 3 mM 2-mercaptoethanol.
-
NADP+ Solution: 10 mM NADP+ in Assay Buffer.
-
DL-Glyceraldehyde-3-Phosphate (DL-G3P) Solution: 2 mM DL-G3P in Assay Buffer.
-
Cell-Free Extract: Prepare by lysing cells (e.g., by sonication or bead beating) in ice-cold Assay Buffer, followed by centrifugation to remove cell debris.
2. Assay Procedure:
-
In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture:
-
160 µL Assay Buffer
-
20 µL NADP+ Solution
-
X µL Cell-Free Extract (the amount should be optimized to obtain a linear reaction rate)
-
Bring the final volume to 180 µL with Assay Buffer.
-
-
Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 20 µL of the DL-G3P Solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings every 30 seconds for 5-10 minutes.
3. Calculation of Enzyme Activity:
-
Determine the linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm))
-
Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
-
Express the specific activity as Units/mg of total protein, where one Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.
Visualizations
Caption: Malonyl-CoA pathway for 3-HP biosynthesis with NADPH regeneration.
Caption: Experimental workflow for troubleshooting low 3-HP titer.
Caption: Logical relationships of cofactor regeneration strategies.
References
- 1. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 2. Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 9. scottlab.com [scottlab.com]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 11. Graphviz [graphviz.org]
- 12. Bioproduction of this compound by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Non-phosphorylating Glyceraldehyde-3-Phosphate Dehydrogenase GapN Is a Potential New Drug Target in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzyme Stability in 3-HP Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of enzymes in the 3-hydroxypropionic acid (3-HP) production pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for 3-HP production, and which enzymes are critical for their stability?
A1: There are three primary metabolic pathways for 3-HP production, each with key enzymes whose stability is crucial for high yields:
-
Glycerol Pathway: This pathway converts glycerol to 3-HP. The key enzymes are Glycerol Dehydratase (GDHt) and Aldehyde Dehydrogenase (ALDH). GDHt is particularly sensitive to inactivation, making its stability a primary concern.
-
Malonyl-CoA Pathway: This pathway utilizes the central metabolite Malonyl-CoA. The key enzyme is the bifunctional Malonyl-CoA Reductase (MCR). Maintaining the activity and stability of both functional domains of MCR is essential.
-
Beta-alanine Pathway: This pathway proceeds through β-alanine as an intermediate. Key enzymes include Aspartate Decarboxylase, Beta-alanine Aminotransferase, and 3-Hydroxypropionate Dehydrogenase. The stability of each of these enzymes can impact the overall efficiency of the pathway.
Q2: My enzyme shows low or no activity. What are the common causes and solutions?
A2: Low or no enzyme activity can stem from several factors:
-
Improper Protein Folding: Ensure that the expression host and conditions (e.g., temperature, inducer concentration) are optimal for correct protein folding. Co-expression of chaperones can sometimes aid in this process.
-
Cofactor Limitation: Many enzymes in the 3-HP pathways require cofactors (e.g., NAD(P)H, Coenzyme B12 for some GDHts). Ensure that the cellular environment provides a sufficient supply of these cofactors. For in vitro applications, ensure they are added to the reaction buffer at optimal concentrations.
-
Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition of your assay are within the optimal range for your specific enzyme.
-
Enzyme Degradation: Proteolytic degradation can be an issue, especially in cell lysates. The addition of protease inhibitors can help mitigate this problem.
Q3: How can I improve the thermostability of my enzyme?
A3: Several protein engineering and immobilization strategies can be employed:
-
Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for mutants with improved thermostability.
-
Site-Directed Mutagenesis: This rational design approach involves making specific amino acid substitutions based on the protein's structure or by comparing its sequence to thermostable homologs. Introducing disulfide bonds or increasing hydrophobic interactions in the protein core are common strategies.
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its thermal stability by restricting conformational changes that lead to denaturation.
Q4: What is enzyme immobilization, and how can it improve stability?
A4: Enzyme immobilization is the process of confining enzymes to a solid support material. This can improve stability in several ways:
-
Increased Rigidity: The attachment to a support restricts the enzyme's flexibility, making it more resistant to unfolding at higher temperatures or in the presence of denaturants.
-
Protection from Proteolysis: The support can shield the enzyme from proteases present in the reaction medium.
-
Prevention of Aggregation: By physically separating enzyme molecules, immobilization can prevent the formation of inactive aggregates.
-
Reusability: Immobilized enzymes can be easily recovered and reused, which is a significant advantage for industrial processes.
Troubleshooting Guides
Issue 1: Low Activity of Glycerol Dehydratase (GDHt)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Coenzyme B12 Limitation | Supplement the culture medium or reaction buffer with Coenzyme B12. | Increased GDHt activity. |
| Oxygen Sensitivity | For B12-dependent GDHts, maintain anaerobic or microaerobic conditions during expression and reaction. | Prevention of irreversible enzyme inactivation. |
| Mechanism-based Inactivation | Employ protein engineering strategies (directed evolution or rational design) to improve the enzyme's intrinsic stability.[1] | A more robust enzyme with a longer operational half-life. |
| Sub-optimal pH | Characterize the pH-activity profile of your GDHt and adjust the buffer accordingly. Rational design has been shown to improve pH stability by 1.25-2 times.[2] | Enhanced activity and stability at the desired process pH. |
Issue 2: Instability of Malonyl-CoA Reductase (MCR)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Functional Imbalance between MCR-N and MCR-C domains | Dissect the MCR into its two functional domains (MCR-N and MCR-C) and express them as separate proteins. This has been shown to increase the catalytic efficiency (Kcat/Km) of the MCR-C fragment by approximately 4-fold.[3][4][5] | Improved overall pathway flux by balancing the activities of the two reductive steps. |
| Low Catalytic Efficiency | Perform directed evolution or site-directed mutagenesis on the rate-limiting domain (typically MCR-C) to improve its catalytic activity. | Increased 3-HP production. One study reported a 270-fold increase in 3-HP titer after balancing enzyme activities and optimizing culture conditions.[6] |
| Substrate (Malonyl-CoA) Instability | Ensure that samples for analysis are quenched rapidly and stored at low temperatures (-80°C) in an acidic buffer (pH ~6.0) to prevent enzymatic and chemical degradation of Malonyl-CoA.[7] | Accurate measurement of intracellular Malonyl-CoA levels. |
Issue 3: Aggregation of Beta-alanine Pathway Enzymes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Protein Concentration | Optimize expression conditions (e.g., lower temperature, weaker promoter, lower inducer concentration) to reduce the rate of protein synthesis and allow for proper folding. | Increased yield of soluble, active enzyme. |
| Hydrophobic Interactions | If aggregation is suspected to be driven by exposed hydrophobic patches, consider site-directed mutagenesis to replace hydrophobic residues on the surface with more hydrophilic ones. | Reduced aggregation and improved solubility. |
| Environmental Stress (pH, temperature) | Characterize the enzyme's stability under different pH and temperature conditions. Add stabilizing excipients like glycerol or sucrose to the buffer. | The peptide solution remains clear for a longer duration. |
| Nucleation-Dependent Aggregation | Filter the protein solution to remove any pre-existing small aggregates that could act as seeds for further aggregation.[8] | A delay or reduction in the onset of aggregation. |
Data Presentation: Quantitative Improvements in Enzyme Stability
The following tables summarize quantitative data on the improvement of enzyme stability and activity in the 3-HP production pathway from various studies.
Table 1: Glycerol Pathway Enzyme Improvements
| Enzyme | Host Organism | Improvement Strategy | Metric | Fold Improvement | Reference |
| Glycerol Dehydratase | Klebsiella pneumoniae | Rational Design (Site-directed mutagenesis) | pH Stability | 1.25 - 2 | [2] |
| Glycerol Dehydratase | Klebsiella pneumoniae | Rational Design (Site-directed mutagenesis) | Specific Activity | 1.5 - 2 | [2] |
| Glycerol Dehydratase | Klebsiella pneumoniae | Directed Evolution (Saturation mutagenesis) | Catalytic Efficiency (kcat/Km) | 8 | [1] |
| Aldehyde Dehydrogenase (GabD4) | Cupriavidus necator | Site-directed & Saturation Mutagenesis | Enzyme Activity | 1.4 | [9] |
| Aldehyde Dehydrogenase (KGSADH) | Azospirillum brasilense | Protein Engineering | Catalytic Efficiency | 2.5 | [10][11] |
Table 2: Malonyl-CoA Pathway Enzyme Improvements
| Enzyme | Host Organism | Improvement Strategy | Metric | Fold Improvement | Reference |
| Malonyl-CoA Reductase (MCR-C fragment) | Chloroflexus aurantiacus | Protein Dissection | Catalytic Efficiency (Kcat/Km) | ~4 | [3][4][5] |
| Malonyl-CoA Reductase (MCR-C fragment) | Chloroflexus aurantiacus | Protein Dissection | Specific Activity | >2 | [3] |
| Acetyl-CoA Carboxylase (Acc1) | Saccharomyces cerevisiae | Site-directed Mutagenesis | Enzyme Activity | Enhanced | [12] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Malonyl-CoA Reductase (MCR)
This protocol is adapted for the introduction of point mutations into the MCR gene to enhance stability or activity.
1. Primer Design:
-
Design a pair of complementary primers, 15-25 base pairs in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
Ensure the primers have a GC content between 40-60%.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
Reaction Mixture:
-
5 µL 10x reaction buffer
-
1 µL template DNA (plasmid containing MCR gene, 10-50 ng)
-
1.5 µL forward primer (10 µM)
-
1.5 µL reverse primer (10 µM)
-
1 µL dNTP mix (10 mM)
-
1 µL high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on selective media and incubate overnight at 37°C.
5. Verification:
-
Select colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Covalent Immobilization of Aldehyde Dehydrogenase (ALDH)
This protocol describes the covalent immobilization of ALDH onto an epoxy-activated support, a method known to enhance enzyme stability.
1. Support Preparation:
-
Use a pre-activated epoxy support (e.g., epoxy-activated Sepharose or similar).
-
Wash the support with distilled water and then with the coupling buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5).
2. Enzyme Solution Preparation:
-
Prepare a solution of purified ALDH in the coupling buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 mg/mL is recommended.
3. Immobilization Reaction:
-
Mix the prepared support with the enzyme solution.
-
Incubate the mixture at room temperature with gentle shaking for 12-24 hours. The long incubation time allows for multipoint covalent attachment, which enhances stability.
4. Washing:
-
After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized enzyme extensively with the coupling buffer to remove any non-covalently bound protein.
-
Follow with a high ionic strength buffer (e.g., coupling buffer + 1 M NaCl) to remove any ionically bound enzyme.
-
Finally, wash with a buffer suitable for storage (e.g., 100 mM phosphate buffer, pH 7.0, with 10% glycerol).
5. Activity Assay:
-
Determine the activity of the immobilized enzyme and the supernatant from the immobilization and washing steps to calculate the immobilization yield and the activity of the immobilized enzyme.
-
The activity can be measured by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm in the presence of the aldehyde substrate.
Visualizations
3-HP Production Pathways
Caption: Overview of the three main biosynthetic pathways for 3-HP production.
Experimental Workflow for Enzyme Stability Improvement
Caption: General workflow for improving enzyme stability.
Troubleshooting Logic for Enzyme Inactivation
Caption: A logical guide for troubleshooting enzyme inactivation.
References
- 1. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of pH stability and activity of glycerol dehydratase from Klebsiella pneumoniae by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Dissection of malonyl-coenzyme A reductase of Chloroflexus aurantiacus results in enzyme activity improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional balance between enzymes in malonyl-CoA pathway for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Based Protein Engineering of Aldehyde Dehydrogenase from Azospirillum brasilense to Enhance Enzyme Activity against Unnatural 3-Hydroxypropionaldehyde -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 11. Structure Based Protein Engineering of Aldehyde Dehydrogenase from Azospirillum brasilense to Enhance Enzyme Activity against Unnatural 3-Hydroxypropionaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving production of malonyl coenzyme A-derived metabolites by abolishing Snf1-dependent regulation of Acc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Microbial 3-Hydroxypropionic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the microbial production of 3-hydroxypropionic acid (3-HP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized by the metabolic pathway used for 3-HP production. For each pathway, common problems are presented in a question-and-answer format with detailed explanations and recommended actions.
Section 1: Glycerol-Dependent Pathway Issues
The CoA-independent pathway is a widely studied route for 3-HP production from glycerol, involving two key enzymatic steps: the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase (GDHt), and the subsequent oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH).[1] Low yields in this pathway are often linked to issues with these enzymes, cofactor availability, or the toxicity of the intermediate, 3-HPA.
Question 1: My 3-HP titer is low, and I suspect a problem with one of the pathway enzymes. How can I check the activity of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH)?
Answer: Low enzyme activity is a common reason for reduced 3-HP production. It is crucial to assay the activity of both GDHt and ALDH in your cell lysates to pinpoint the bottleneck.
-
Glycerol Dehydratase (GDHt) Activity: A reliable method for assaying GDHt activity in crude cell extracts involves a coupled-enzyme reaction. In this assay, GDHt converts a substrate like 1,2-propanediol to an aldehyde, which is then reduced by an excess of a coupling enzyme (like yeast alcohol dehydrogenase) with the concomitant oxidation of NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[2] It is important to prepare cell lysates using mechanical methods like a bead beater or French press, as chemical lysis reagents can inactivate the enzymes.[2]
-
Aldehyde Dehydrogenase (ALDH) Activity: ALDH activity can be measured using a colorimetric or fluorometric assay.[3][4] These assays are based on the ALDH-catalyzed oxidation of an aldehyde substrate, which leads to the reduction of NAD+ to NADH. The resulting NADH then reduces a probe to a colored or fluorescent product. The intensity of the color or fluorescence is proportional to the ALDH activity in the sample.[3][4]
Question 2: I've confirmed that my enzymes are active, but the 3-HP yield is still poor. Could the intermediate, 3-hydroxypropionaldehyde (3-HPA), be the problem?
Answer: Yes, the accumulation of 3-HPA is a major issue in this pathway as it is toxic to microorganisms, even at low concentrations, and can inhibit cell growth and enzyme activity.[5] An imbalance in the expression levels of GDHt and ALDH can lead to 3-HPA accumulation.[1]
To address this, you can:
-
Tune Enzyme Expression: Fine-tune the expression levels of GDHt and ALDH. Often, a higher expression of ALDH relative to GDHt is required to rapidly convert the toxic 3-HPA to 3-HP.[6]
-
Select an Efficient ALDH: Choose an ALDH with high specificity and activity towards 3-HPA.
Question 3: My microbial strain requires coenzyme B12 for the glycerol dehydratase activity, and this is increasing my production costs. What are my options?
Answer: The requirement for coenzyme B12 is a significant consideration for hosts like E. coli that cannot synthesize it de novo.[1] Strategies to mitigate this include:
-
Use a Host with Natural B12 Synthesis: Employ a microbial host that naturally produces coenzyme B12, such as Klebsiella pneumoniae or Lactobacillus reuteri.[1][5]
-
Engineer B12 Synthesis: Engineer your production host to synthesize coenzyme B12, although this can be a complex metabolic engineering task.
Section 2: Malonyl-CoA Pathway Issues
The malonyl-CoA pathway is an attractive route for 3-HP production from glucose. It involves the conversion of the central metabolic intermediate, acetyl-CoA, to malonyl-CoA, which is then reduced to 3-HP via a two-step reaction catalyzed by malonyl-CoA reductase (MCR).[1] Challenges in this pathway often revolve around precursor and cofactor supply.
Question 1: My 3-HP production via the malonyl-CoA pathway is lower than expected. How can I improve the supply of the precursor, malonyl-CoA?
Answer: Insufficient malonyl-CoA is a common bottleneck. To enhance its availability, you can:
-
Overexpress Acetyl-CoA Carboxylase (ACC): ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing the corresponding gene (acc) can increase the malonyl-CoA pool.
-
Increase Acetyl-CoA Supply: Enhance the flux towards acetyl-CoA by overexpressing enzymes in the upstream pathway, such as pyruvate dehydrogenase.
Question 2: I've increased malonyl-CoA supply, but the yield is still not optimal. Could cofactor availability be limiting?
Answer: Yes, the conversion of malonyl-CoA to 3-HP by MCR is an NADPH-dependent reaction.[1] An inadequate supply of NADPH can severely limit 3-HP production.
To address this, you should:
-
Measure the Intracellular NADPH/NADP+ Ratio: Quantifying the NADPH/NADP+ ratio can confirm if cofactor availability is a limiting factor. Several commercial kits are available for this purpose, which typically involve specific extraction procedures to stabilize NADPH and NADP+ followed by an enzymatic cycling assay.[7][8]
-
Enhance NADPH Regeneration: Engineer your host to increase NADPH production. This can be achieved by overexpressing enzymes of the pentose phosphate pathway or by introducing heterologous NADPH-generating enzymes.
Section 3: General Fermentation and Media Optimization
Beyond the specific metabolic pathway, the overall fermentation conditions and media composition play a critical role in 3-HP production.
Question 1: I am observing slow cell growth and low 3-HP production. How can I optimize my fermentation conditions?
Answer: Suboptimal fermentation conditions can significantly impact both cell growth and product formation. Key parameters to optimize include:
-
pH: The optimal pH for 3-HP production can vary depending on the microbial host. It's important to control the pH of the fermentation broth, as fluctuations can affect enzyme activity and cell viability.
-
Temperature: Each microorganism has an optimal temperature range for growth and production. Ensure your fermentation is running at the optimal temperature for your specific strain.
-
Aeration: The oxygen supply is critical. Some pathways may require microaerobic conditions for optimal performance.[6] Experiment with different aeration rates to find the best condition for your system.
Question 2: Could my media composition be the reason for low 3-HP yields?
Answer: Absolutely. The composition of the culture medium provides the necessary nutrients for cell growth and product synthesis. Consider the following:
-
Carbon Source: Ensure an adequate supply of the primary carbon source (e.g., glycerol or glucose). In some cases, co-feeding of a secondary carbon source can improve yields.[6]
-
Nitrogen Source: The type and concentration of the nitrogen source can influence metabolic fluxes.
-
Trace Elements and Vitamins: Deficiencies in essential trace elements or vitamins (like biotin, a cofactor for some carboxylases) can impair enzyme function and limit production.[9]
Quantitative Data Summary
The following table summarizes 3-HP titers achieved in various microbial hosts and pathways, providing a benchmark for your experiments.
| Host Organism | Pathway | Carbon Source(s) | Titer (g/L) | Reference |
| Klebsiella pneumoniae | Glycerol (CoA-independent) | Glycerol | 83.8 | [6] |
| Escherichia coli | Glycerol (CoA-independent) | Glycerol, Glucose | 56.4 | [6] |
| Escherichia coli | Malonyl-CoA | Glucose | 10.08 | [6] |
| Halomonas bluephagenesis | 1,3-propanediol dependent | 1,3-propanediol | 154 | [10] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the quantification of 3-HP in fermentation broth. Optimization may be required for your specific sample matrix.
1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.
2. HPLC Conditions:
- Column: A suitable column for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column.
- Mobile Phase: Isocratic elution with a dilute acid, typically 0.005 M H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 35-60 °C.
- Detector: Refractive Index (RI) or UV detector at 210 nm.
- Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a series of 3-HP standards of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of 3-HP in your samples by comparing their peak areas to the standard curve.
Protocol 2: Assay for Glycerol Dehydratase (GDHt) Activity
This protocol is adapted from a coupled-enzyme assay for GDHt.[2]
1. Reagents:
- Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
- Substrate: 1,2-Propanediol (1,2-PDO).
- Coupling Enzyme: Yeast alcohol dehydrogenase (yADH).
- Cofactor: NADH.
- Cell Lysate: Prepared by mechanical disruption (e.g., bead beating) in assay buffer.
2. Assay Procedure: a. In a cuvette, mix the assay buffer, 1,2-PDO, yADH, and NADH. b. Equilibrate the mixture to the desired temperature (e.g., 37 °C). c. Initiate the reaction by adding the cell lysate. d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. e. The rate of NADH oxidation is proportional to the GDHt activity.
Protocol 3: Assay for Aldehyde Dehydrogenase (ALDH) Activity
This protocol is a general colorimetric assay for ALDH activity.[3]
1. Reagents:
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
- Substrate: A suitable aldehyde (e.g., acetaldehyde or propionaldehyde).
- Cofactor: NAD⁺.
- Colorimetric Probe: A reagent that changes color upon reduction by NADH (e.g., WST-1).
- Developer Solution.
- Cell Lysate: Prepared in assay buffer.
2. Assay Procedure (96-well plate format): a. Prepare a working reagent mix containing the assay buffer, developer solution, NAD⁺, colorimetric probe, and substrate. b. Add the cell lysate to the wells of a 96-well plate. c. Add the working reagent mix to each well to start the reaction. d. Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 440 nm) over time. e. The rate of color development is proportional to the ALDH activity.
Protocol 4: Quantification of Intracellular NADPH/NADP+ Ratio
This protocol outlines the general steps for using a commercial NADP/NADPH assay kit.[8] Always refer to the manufacturer's instructions for specific details.
1. Sample Preparation: a. Harvest a known number of cells by centrifugation. b. Lyse the cells using the extraction buffer provided in the kit. c. For NADPH measurement, heat the lysate to decompose NADP⁺. For total NADP⁺/NADPH, keep the lysate on ice.
2. Assay Procedure: a. Add the prepared cell lysates to a 96-well plate. b. Add the assay buffer and dye mixture to each well. c. Add the enzyme solution to initiate the reaction. d. Incubate at the recommended temperature and time. e. Measure the absorbance or fluorescence at the specified wavelength.
3. Calculation: a. Determine the concentrations of NADPH and total NADP⁺/NADPH from a standard curve. b. Calculate the NADP⁺ concentration by subtracting the NADPH concentration from the total. c. Calculate the NADPH/NADP⁺ ratio.
Visualizations
Caption: A troubleshooting workflow for low 3-HP yields.
Caption: The CoA-independent glycerol pathway for 3-HP production.
References
- 1. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. ALDH Activity Assay Kit (Fluorometric) (ab155894) | Abcam [abcam.com]
- 5. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.7. Intracellular NADP+/NADPH ratio measurements [bio-protocol.org]
- 8. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 9. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Hyperproduction of 3-hydroxypropionate by Halomonas bluephagenesis - PMC [pmc.ncbi.nlm.nih.gov]
fed-batch feeding strategies to avoid substrate inhibition in 3-HP fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 3-hydroxypropionic acid (3-HP) fermentation. The focus is on implementing fed-batch feeding strategies to mitigate substrate inhibition and enhance product yield.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of 3-HP fermentation, and why is it a concern?
A1: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction decreases at high substrate concentrations. In 3-HP fermentation, high concentrations of carbon sources like glycerol or glucose can be toxic to the microbial host (e.g., E. coli, K. pneumoniae), leading to reduced cell growth and lower 3-HP production. This is a significant concern as it limits the achievable product titer and overall process efficiency. For instance, glycerol concentrations exceeding 40 g/L have been shown to significantly inhibit the growth of K. pneumoniae.[1]
Q2: What are the primary substrates used for 3-HP fermentation, and what are their typical inhibitory concentrations?
A2: The most common substrates are glycerol and glucose. The inhibitory concentrations can vary depending on the microbial strain and fermentation conditions.
-
Glycerol: In Klebsiella pneumoniae, significant growth inhibition is observed at concentrations above 40 g/L.[1]
-
Glucose: While specific inhibitory concentrations for 3-HP-producing strains are not always explicitly defined, high glucose concentrations can lead to overflow metabolism, resulting in the formation of inhibitory byproducts like acetate.
Q3: How does a fed-batch feeding strategy help to overcome substrate inhibition?
A3: A fed-batch strategy involves feeding the substrate at a controlled rate throughout the fermentation process. This approach maintains the substrate concentration in the bioreactor at a low, non-inhibitory level. By avoiding the initial high substrate concentrations typical of batch fermentation, fed-batch strategies can sustain cell viability and productivity over a longer period, leading to higher final 3-HP titers.
Q4: What are the common byproducts in 3-HP fermentation, and how can their formation be minimized?
A4: Common byproducts include 1,3-propanediol (1,3-PDO), lactate, and acetate.[2] Their formation is often linked to redox imbalances and overflow metabolism. Strategies to minimize byproduct formation include:
-
Metabolic Engineering: Knocking out genes responsible for byproduct synthesis (e.g., ldhA for lactate, pta for acetate).
-
Process Optimization: Controlling dissolved oxygen (DO) levels and the substrate feeding rate to maintain a balanced metabolic state. For example, over-expression of E. coli AldH has been shown to reduce byproduct formation, with the exception of lactate.[2]
Q5: What is 3-HPA, and why is its accumulation a problem?
A5: 3-hydroxypropionaldehyde (3-HPA) is a key intermediate in the glycerol-based pathway for 3-HP production. It is highly toxic to microorganisms, and its accumulation can severely inhibit cell growth and 3-HP synthesis.[3] Balancing the expression and activity of the enzymes that produce and consume 3-HPA is crucial for a successful fermentation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low cell growth and 3-HP production from the start of fermentation. | Substrate Inhibition: Initial substrate concentration is too high. | 1. Switch from a batch to a fed-batch strategy to maintain a low substrate concentration. 2. For glycerol fermentation with K. pneumoniae, ensure the initial concentration is well below 40 g/L.[1] 3. For glucose, start with a moderate concentration and feed a concentrated solution over time. |
| Cell growth is good initially, but 3-HP production is low and byproduct levels (e.g., 1,3-PDO, lactate) are high. | Redox Imbalance or Unfavorable Conditions: Sub-optimal dissolved oxygen (DO) levels or pH. | 1. Optimize the DO level. For K. pneumoniae, a constant DO of 5% has been shown to be effective.[4] 2. Implement pH control. A pH of 7.0 is often optimal for 3-HP production.[1] 3. Consider metabolic engineering to block byproduct pathways. |
| Cell growth suddenly stops, and 3-HP production ceases, especially in glycerol-based fermentations. | Accumulation of toxic intermediate (3-HPA): Imbalance between the activities of glycerol dehydratase and aldehyde dehydrogenase. | 1. Increase the expression level of the aldehyde dehydrogenase (e.g., ydcW from K. pneumoniae).[5] 2. Co-feeding with a small amount of glucose can sometimes enhance aldehyde dehydrogenase activity.[6] 3. Use a host strain with higher tolerance to 3-HPA. |
| Inconsistent results between fermentation runs. | Variability in Inoculum or Media Preparation: Inconsistent seed culture quality or media component concentrations. | 1. Standardize the inoculum preparation procedure (age, cell density). 2. Ensure accurate and consistent preparation of all media and feed solutions. |
Quantitative Data Summary
Table 1: Substrate Inhibition and Optimal Concentrations for 3-HP Production
| Substrate | Microbial Host | Inhibitory Concentration | Optimal Fed-Batch Concentration | Reference |
| Glycerol | Klebsiella pneumoniae | > 40 g/L | Maintained at low levels via controlled feeding | [1] |
| Glucose | Escherichia coli | High concentrations can lead to overflow metabolism | Maintained at low levels via controlled feeding | [7] |
Table 2: Comparison of Fed-Batch Strategies for 3-HP Production
| Feeding Strategy | Microbial Host | Substrate(s) | Final 3-HP Titer (g/L) | Key Findings | Reference |
| Continuous Feeding with DO Control | Escherichia coli | Glycerol | 76.2 | Highest reported productivity for E. coli at the time. | [5] |
| pH-Stat | Escherichia coli | Glycerol | 31 | Demonstrated commercially meaningful high titer production. | [8] |
| Dual-Substrate (Continuous) | Escherichia coli | Glycerol and Glucose | 17.2 | Glucose addition improved aldehyde dehydrogenase activity. | [6] |
| Constant DO (5%) | Klebsiella pneumoniae | Glycerol | >28 | Appropriate aeration is crucial for vitamin B₁₂ synthesis and 3-HP production. | [4] |
Experimental Protocols
Protocol 1: General pH-Stat Fed-Batch Fermentation for 3-HP Production in E. coli
This protocol provides a general guideline for a pH-stat fed-batch fermentation. Specific parameters may need to be optimized for your particular strain and experimental setup.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
-
Transfer the pre-culture to 100 mL of defined medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0.
-
-
Bioreactor Setup:
-
Prepare a 1 L working volume bioreactor with a defined fermentation medium containing an initial limiting amount of the primary carbon source (e.g., 10 g/L glycerol).
-
Autoclave the bioreactor and medium.
-
Aseptically add sterile supplements (e.g., vitamins, antibiotics).
-
-
Fermentation Run:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2.
-
Batch Phase:
-
Control the temperature at 37°C.
-
Maintain the pH at a setpoint (e.g., 7.0) using automated addition of a base (e.g., NH₄OH).
-
Control dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by adjusting the agitation speed and aeration rate.
-
-
Fed-Batch Phase (pH-Stat Triggered):
-
When the initial carbon source is depleted, the pH will naturally rise due to the consumption of organic acids.
-
Configure the system to automatically feed a concentrated sterile solution of the carbon source when the pH rises above a specific setpoint (e.g., 7.05). The addition of the acidic feed will cause the pH to drop, stopping the feed pump. This cycle maintains a low substrate concentration.
-
-
Induction (if applicable):
-
When the culture reaches a desired cell density (e.g., OD600 of 20-30), add an inducer (e.g., IPTG) to initiate the expression of the 3-HP production pathway genes.
-
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor to measure cell density (OD600), substrate concentration, 3-HP concentration, and byproduct concentrations using methods like HPLC.
-
Visualizations
Caption: Logical workflow for a pH-stat fed-batch feeding strategy.
Caption: Troubleshooting workflow for low 3-HP production.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. Simultaneous production of this compound and 1,3-propanediol from glycerol by a recombinant strain of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of this compound from glycerol by modulation of glycerol metabolism in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound production by recombinant Escherichia coli ZJU-3HP01 using glycerol-glucose dual-substrate fermentative strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of this compound from glucose through multidimensional engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of process parameters on this compound production from glycerol using a recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Instability in Engineered Strains for 3-Hydroxypropionic Acid (3-HP) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the genetic instability of engineered microbial strains for 3-hydroxypropionic acid (3-HP) production.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common problems encountered during experimental work.
Issue 1: Declining 3-HP Titer and Productivity Over Time
Q1: My engineered strain initially produced high levels of 3-HP, but the yield has significantly decreased in subsequent cultures or during scale-up. What is the likely cause?
A1: A common cause for a decline in 3-HP production is genetic instability of the engineered strain. This often manifests as the loss of the plasmids carrying the genes for the 3-HP production pathway. The metabolic burden of expressing multiple heterologous genes can lead to plasmid loss, where cells that have lost the plasmid grow faster than the plasmid-containing cells, eventually dominating the culture.[1][2]
Q2: How can I confirm if plasmid loss is the reason for the decreased 3-HP production?
A2: You can perform a plasmid stability assay. A straightforward method is to compare the number of colony-forming units (CFUs) on selective (with antibiotic) and non-selective (without antibiotic) agar plates. A significant drop in the number of colonies on the selective plate compared to the non-selective plate indicates a high rate of plasmid loss. For a more detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: I am still adding antibiotics to my culture medium, but I'm observing a drop in 3-HP production. Can plasmid loss still occur?
A3: Yes, plasmid loss can still happen even with the presence of antibiotics in the culture medium.[1] At an industrial scale, the use of antibiotics is often not feasible due to cost and ecological concerns.[1][3] Therefore, relying solely on antibiotic selection is not a robust strategy for maintaining plasmid stability, especially in long-term or large-scale fermentations.
Issue 2: Unexpected By-product Formation and Altered Growth Characteristics
Q4: I am observing the accumulation of unexpected by-products and changes in the growth rate of my culture. Could this be related to genetic instability?
A4: Yes, these observations can be linked to genetic instability. For instance, in the glycerol-dependent pathway for 3-HP production, an imbalance in the expression of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) can lead to the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[4] This can inhibit cell growth. Genetic mutations in the host chromosome or on the plasmid can also alter metabolic fluxes, leading to the formation of different by-products.
Q5: My strain is exhibiting slower growth than expected, even in the early stages of fermentation. What could be the issue?
A5: Slower growth can be a sign of metabolic burden imposed by the expression of the 3-HP pathway genes from a high-copy plasmid. This burden can create a selective pressure for the cells to either lose the plasmid or acquire mutations that reduce the expression of the heterologous genes.
Strategies to Enhance Genetic Stability
Q6: What are the most effective strategies to improve the genetic stability of my 3-HP producing strain?
A6: Two primary strategies have proven effective in creating genetically stable strains for 3-HP production:
-
Chromosomal Integration: Integrating the genes of the 3-HP production pathway directly into the host chromosome eliminates the issue of plasmid loss.[1][5] This is a highly stable solution, though it may sometimes result in lower levels of gene expression compared to high-copy plasmids.[3]
-
Plasmid Addiction Systems (PAS): These systems are designed to kill or inhibit the growth of cells that have lost the plasmid.[1] There are several types of PAS, including toxin-antitoxin systems and metabolism-based systems.[1][3] For example, a tyrosine-auxotrophy based PAS has been successfully used to stabilize 3-HP production plasmids.[2][6]
Q7: Is it possible to combine these strategies?
A7: Yes, a combination of chromosomal integration and a plasmid-based system can be a very effective approach. For instance, some of the pathway genes can be integrated into the chromosome, while others are expressed from a plasmid stabilized by a PAS.[1][2][6] This can balance the metabolic load and ensure the stable expression of all necessary genes.
Quantitative Data on Strain Stability and 3-HP Production
The following table summarizes the impact of different genetic stabilization strategies on 3-HP production in E. coli.
| Strategy | Host Strain | Key Genetic Modification(s) | 3-HP Titer (g/L) | Plasmid Stability | Reference |
| Two-Plasmid System | E. coli BL21(DE3) | Plasmids pWQ02 and pWQ04 carrying 7 exogenous genes for P3HP synthesis. | 10.1 (in fed-batch) | Low, production suppressed by plasmid loss. | [1] |
| Plasmid Addiction System (PAS) | E. coli | Phenylalanine/tyrosine-auxotrophy based PAS. | Improved over the two-plasmid system. | High | [1][6] |
| Chromosomal Gene Integration (CGI) | E. coli | All genes for P3HP synthesis integrated into the chromosome. | Lower than plasmid-based systems in initial tests. | Very High | [1][6] |
| Combined CGI and PAS | E. coli | Some P3HP synthesis genes on the chromosome, others on a plasmid with a tyrosine-auxotrophy based PAS. | 25.7 (in fed-batch) | Very High | [1][2][6] |
Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol allows for the quantification of plasmid loss in a bacterial culture.
Materials:
-
Overnight culture of the engineered strain grown in selective medium.
-
Non-selective liquid medium (e.g., LB broth).
-
Non-selective agar plates (e.g., LB agar).
-
Selective agar plates (containing the appropriate antibiotic).
-
Sterile dilution tubes and plating supplies.
Methodology:
-
Inoculation: Inoculate a fresh culture in non-selective liquid medium with the overnight culture to an initial OD600 of ~0.05.
-
Growth: Grow the culture at the optimal temperature and shaking speed for a defined number of generations (e.g., 20-40 generations). To calculate the number of generations, you can use the formula: Generations = (log(Final cell concentration) - log(Initial cell concentration)) / log(2).
-
Sampling and Plating: At regular intervals (e.g., every 10 generations), take a sample from the culture.
-
Serial Dilution: Perform a serial dilution of the culture sample in a sterile saline solution or buffer.
-
Plating: Plate appropriate dilutions onto both non-selective and selective agar plates. Aim for 30-300 colonies per plate.
-
Incubation: Incubate the plates overnight at the optimal growth temperature.
-
Colony Counting: Count the number of colonies on both types of plates.
-
Calculation: Calculate the percentage of plasmid-containing cells at each time point using the following formula: % Plasmid Stability = (CFU on selective plate / CFU on non-selective plate) * 100
Protocol 2: Quantifying Mutation Rate using a Rifampicin Resistance Assay
This protocol provides a method to estimate the mutation rate of your engineered strain. An increased mutation rate can be a sign of cellular stress and can contribute to genetic instability.
Materials:
-
Overnight cultures of the test strain and a wild-type control.
-
Non-selective liquid medium.
-
Non-selective agar plates.
-
Agar plates containing a selective concentration of rifampicin (e.g., 100 µg/mL).
-
Sterile culture tubes and plating supplies.
Methodology:
-
Culture Preparation: Grow several parallel cultures (at least 5-10) of the test strain and the wild-type control overnight in non-selective liquid medium to saturation.
-
Plating for Total Viable Count: Make serial dilutions of each culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).
-
Plating for Resistant Mutants: Plate a known volume (e.g., 100 µL) of the undiluted overnight cultures directly onto the rifampicin-containing plates.
-
Incubation: Incubate all plates until colonies are visible.
-
Colony Counting: Count the colonies on both the non-selective and rifampicin plates.
-
Calculation of Mutation Rate: The mutation rate can be estimated using the method of the median, as described by Luria and Delbrück. A simplified approach is to calculate the frequency of mutation: Mutation Frequency = (Number of rifampicin-resistant colonies) / (Total number of viable cells) Note that this is a frequency, and more complex calculations are needed for a precise mutation rate.
Visualizations
Caption: Coenzyme A-independent pathway for 3-HP production from glycerol.
References
- 1. Development of Genetically Stable Escherichia coli Strains for Poly(3-Hydroxypropionate) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of genetically stable Escherichia coli strains for poly(3-hydroxypropionate) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmid addiction systems: perspectives and applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Genetically Stable Escherichia coli Strains for Poly(3-Hydroxypropionate) Production | PLOS One [journals.plos.org]
impact of aeration and pH on 3-hydroxypropionic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of 3-hydroxypropionic acid (3-HP). The content focuses on the critical roles of aeration and pH in optimizing 3-HP production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal aeration strategy for 3-HP production?
A1: The optimal aeration strategy for 3-HP production is highly dependent on the microbial chassis and the specific metabolic pathway being utilized. However, a common finding across multiple studies is that microaerobic conditions often yield the best results.[1][2][3]
-
High Aeration: Fully aerobic conditions can sometimes be detrimental. For instance, in Klebsiella pneumoniae, high aeration can repress the dha operon, which is essential for glycerol utilization, leading to no 3-HP production.[1]
-
Anaerobic Conditions: Strictly anaerobic conditions may favor the production of byproducts such as 1,3-propanediol.[3]
-
Microaerobic Conditions: These conditions provide sufficient oxygen for cell growth and the regeneration of NAD+, a necessary cofactor for aldehyde dehydrogenase (ALDH), a key enzyme in many 3-HP pathways, without being repressive.[4] For example, in an engineered K. pneumoniae strain, maintaining dissolved oxygen (DO) at 5% resulted in high titers of 3-HP.[4]
Q2: Why is pH control so critical in 3-HP fermentation?
A2: Tight pH control is crucial for several reasons:
-
Enzyme Activity: The enzymes involved in the 3-HP synthesis pathway have optimal pH ranges for their activity. Deviations from this optimum can significantly reduce the production rate.
-
Cell Viability: The accumulation of 3-HP, an organic acid, will naturally decrease the pH of the fermentation broth.[5] If not controlled, the acidic environment can inhibit microbial growth and even lead to cell death.
-
Product Toxicity: While 3-HP itself can be inhibitory at high concentrations, maintaining a neutral pH (e.g., 7.0) keeps the acid in its less toxic salt form (3-hydroxypropionate).[5]
-
Byproduct Formation: pH can influence the metabolic flux, potentially diverting carbon away from 3-HP to other byproducts.
A pH of 7.0 is frequently cited as optimal for 3-HP production in various microorganisms.[1][6]
Q3: What are the main metabolic pathways for 3-HP synthesis and how are they affected by aeration?
A3: There are several key metabolic pathways for 3-HP production, each with different sensitivities to aeration:
-
Glycerol-Dependent Pathways: These are the most studied routes.
-
CoA-Independent Pathway: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][4] The synthesis of coenzyme B12 in organisms like K. pneumoniae is favored under anoxic conditions, while the ALDH step requires NAD+ regeneration, which is linked to oxygen availability.[4] This creates a delicate balance that often favors microaerobic conditions.
-
CoA-Dependent Pathway: This pathway also starts with glycerol conversion to 3-HPA but involves a series of CoA-dependent intermediates.[2]
-
-
Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. This pathway is highly dependent on oxygen and requires significant ATP.[1]
-
β-Alanine Pathway: Glucose is converted to 3-HP via β-alanine. This pathway is also influenced by the overall redox state of the cell, which is tied to aeration.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low 3-HP Titer/Yield | Improper Aeration: Too high or too low dissolved oxygen (DO) levels. | 1. Optimize Aeration Rate: Experiment with a range of aeration rates (e.g., varying airflow and agitation speed) to identify the optimal microaerobic condition for your strain. Consider implementing a DO-stat fed-batch fermentation to maintain a constant DO level (e.g., 5%).[4] 2. Monitor Redox Potential: Use an oxidation-reduction potential (ORP) probe to monitor the redox state of the culture, which can be correlated with optimal 3-HP production.[3] |
| pH Instability: Drifting pH due to 3-HP accumulation. | 1. Implement Robust pH Control: Use a bioreactor with an automated pH control system, typically by adding a base like KOH or NaOH to maintain the pH at a setpoint (e.g., 7.0).[6] 2. Buffering Capacity: Ensure the fermentation medium has sufficient buffering capacity. | |
| Accumulation of Toxic Intermediates: Buildup of 3-hydroxypropionaldehyde (3-HPA) is a common issue and is highly toxic to cells.[2][5] | 1. Enhance ALDH Activity: Overexpress a highly active and specific aldehyde dehydrogenase (ALDH) to ensure rapid conversion of 3-HPA to 3-HP.[2] 2. Fed-Batch Strategy: Implement a fed-batch feeding strategy for the primary carbon source (e.g., glycerol) to avoid its rapid conversion to 3-HPA at rates exceeding the capacity of ALDH.[2] | |
| High Byproduct Formation (e.g., 1,3-Propanediol, Acetate) | Suboptimal Aeration: Anaerobic conditions often favor 1,3-propanediol production. | 1. Controlled Aeration: Shift from anaerobic to microaerobic conditions to favor 3-HP synthesis over 1,3-propanediol.[1] 2. Metabolic Engineering: Knock out genes responsible for major byproduct formation (e.g., lactate dehydrogenase, acetate kinase).[1][3] |
| Poor Cell Growth | Suboptimal pH: pH values that are too low or too high can inhibit growth. | 1. Maintain Optimal pH: Ensure the pH is maintained within the optimal range for your host organism (typically around 7.0). |
| Inhibitory Concentrations of 3-HP: High concentrations of 3-HP can be toxic to the cells. | 1. In Situ Product Removal (ISPR): Consider implementing ISPR techniques, such as reactive extraction or adsorption, to remove 3-HP from the broth as it is produced.[5] |
Quantitative Data on 3-HP Production
Table 1: Impact of Aeration on 3-HP Production in Engineered K. pneumoniae
| Aeration Condition | 3-HP Titer (g/L) | Major Byproduct | Reference |
| Aerobic | 0.8 | 1,3-Propanediol | [3] |
| Micro-aerobic | 2.2 | 1,3-Propanediol | [3] |
| Anaerobic | 1.3 | 1,3-Propanediol | [3] |
| Microaerobic (DO at 5%) | High Titer | - | [4] |
Table 2: Optimized 3-HP Production in Various Engineered Microorganisms
| Microorganism | Key Optimization Parameters | 3-HP Titer (g/L) | Yield (g/g or mol/mol) | Reference |
| Klebsiella pneumoniae | Microaerobic conditions, pH 7.0, blocked lactate and acetate synthesis | 83.8 | 0.52 g/g | [1] |
| Klebsiella pneumoniae | Control of aeration rate, deletion of ldhA and dhaT | 61.9 | 0.58 mol/mol | [7] |
| Escherichia coli | Controlled dissolved oxygen at 10% | 76.2 | - | [6] |
| Corynebacterium glutamicum | pH 7.0, DO above 30% (from acetate) | 17.1 | 0.10 g/g | [8] |
| Lactobacillus reuteri | Anaerobic fed-batch, pH 7.0 | 14.0 | - | [2] |
Experimental Protocols
1. General Fed-Batch Fermentation for 3-HP Production
This protocol is a generalized procedure based on common practices cited in the literature.[6][8]
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable liquid medium (e.g., LB or a defined minimal medium).
-
Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor (e.g., 1-L or 5-L). The medium composition will be strain-specific but generally contains a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements.
-
Calibrate pH and DO probes.
-
Inoculate the bioreactor with the seed culture.
-
-
Fermentation Conditions:
-
Temperature: Maintain a constant temperature (e.g., 37°C).
-
pH Control: Maintain the pH at a setpoint (e.g., 7.0) through the automated addition of a base (e.g., 2 M KOH).
-
Aeration:
-
Sparge filtered air into the bioreactor.
-
Control the dissolved oxygen (DO) level by creating a cascade between agitation speed (e.g., 500-1200 rpm) and airflow rate. For microaerobic conditions, a specific DO setpoint (e.g., 5-10%) can be maintained.
-
-
Fed-Batch Feeding:
-
After the initial batch of carbon source is depleted, start a fed-batch feeding strategy with a concentrated solution of the carbon source to maintain a low but non-limiting concentration in the bioreactor.
-
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor.
-
Measure cell density (OD600).
-
Analyze the supernatant for 3-HP and byproduct concentrations using HPLC.
-
Visualizations
Caption: A generalized experimental workflow for 3-HP production.
Caption: The CoA-independent pathway from glycerol to 3-HP.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What this compound (3-HP) is and why it matters - FoodWrite [foodwrite.co.uk]
- 6. Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
Technical Support Center: Minimizing 3-Hydroxypropionaldehyde (3-HPA) Accumulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to manage and minimize the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxypropionaldehyde (3-HPA) and why is it toxic?
A1: 3-Hydroxypropionaldehyde (3-HPA) is a reactive aldehyde that serves as a crucial intermediate in the microbial production of 1,3-propanediol (1,3-PDO) from glycerol.[1] In aqueous solutions, 3-HPA exists in a dynamic equilibrium with its hydrated monomer, and various dimeric and trimeric forms.[2][3] Its toxicity, even at low concentrations, is a major bottleneck in bioproduction processes, often leading to the irreversible cessation of fermentation.[1][4] The primary mechanism of its toxicity is believed to be the depletion of free sulfhydryl groups in essential molecules like glutathione and proteins, leading to an imbalance in the cellular redox state and ultimately cell death.[5]
Q2: What are the primary strategies to minimize 3-HPA accumulation in my culture?
A2: There are three main strategies to control 3-HPA levels:
-
Metabolic Engineering: This involves modifying the genetic makeup of the production strain to optimize the metabolic pathway. A key approach is to enhance the conversion of 3-HPA to the desired product, 1,3-PDO, for instance, by overexpressing the dhaT gene, which encodes the 1,3-propanediol oxidoreductase (PDOR).[1][4]
-
Process Control & Optimization: This strategy focuses on manipulating fermentation conditions. Fed-batch fermentation is a common technique used to maintain a low concentration of the glycerol substrate, thereby controlling the rate of 3-HPA formation.[6][] Other parameters like pH, temperature, and stirring rate also significantly impact 3-HPA accumulation.[6]
-
In Situ Product Recovery (ISPR): This method involves continuously removing 3-HPA from the fermentation broth as it is produced, preventing it from reaching toxic concentrations.[8][9] Techniques include solvent extraction, membrane-based extraction, or complexation with scavenging agents like sodium bisulfite or carbohydrazide.[8][10]
Q3: How can I accurately measure the concentration of 3-HPA in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate and specific quantification of 3-HPA.[11][12] It is safer and more specific than older colorimetric methods.[11] An alternative, though less specific, is the acrolein test, which involves the acid-catalyzed dehydration of 3-HPA to acrolein, followed by a reaction to produce a colored compound.
Troubleshooting Guide
Problem 1: My fermentation has slowed down or stopped completely, and I suspect 3-HPA toxicity. How can I confirm this and what should I do?
Answer:
-
Possible Cause: Accumulation of 3-HPA to toxic levels is a common reason for the sudden cessation of fermentation.[1]
-
Troubleshooting Steps:
-
Quantify 3-HPA: Immediately take a sample from your bioreactor and measure the 3-HPA concentration using HPLC.[11] Compare this value to the known inhibitory concentrations for your specific microbial strain.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or propidium iodide staining) to determine the extent of cell death.
-
Check Process Parameters: Review your fermentation data. Look for deviations in pH, temperature, or substrate feeding rates that might have contributed to 3-HPA accumulation.[6] For example, excessively low stirring rates can lead to localized high concentrations of 3-HPA.[6]
-
-
Solutions:
-
Immediate Action: If 3-HPA levels are high, consider temporarily stopping the glycerol feed to halt further production.
-
Long-term Strategy:
-
Optimize Fed-Batch Strategy: Implement a more controlled feeding strategy to keep the glycerol concentration below the level that leads to rapid 3-HPA accumulation.[6][13]
-
Metabolic Engineering: If not already done, consider using a strain engineered for improved 3-HPA tolerance or faster conversion, such as one overexpressing the dhaT gene.[4]
-
Implement ISPR: Explore in situ product recovery methods to continuously remove 3-HPA from the culture.[9]
-
-
Problem 2: I am observing a low yield of my final product (1,3-propanediol) and a corresponding high concentration of the 3-HPA intermediate. What is causing this imbalance?
Answer:
-
Possible Cause: This issue points to a bottleneck in the metabolic pathway where the rate of 3-HPA formation from glycerol is faster than its conversion to 1,3-propanediol.[1]
-
Troubleshooting Steps:
-
Analyze Enzyme Activity: If possible, perform enzymatic assays to check the activity of glycerol dehydratase (catalyzes glycerol to 3-HPA) and 1,3-propanediol oxidoreductase (PDOR, catalyzes 3-HPA to 1,3-PDO).[1] An imbalance in these activities is a likely cause.
-
Review Strain Genetics: Confirm the genetic stability and expression levels of key enzymes in your production strain. Ensure that any engineered components, like an overexpressed dhaT gene, are functioning as expected.
-
Evaluate Cofactor Availability: The conversion of 3-HPA to 1,3-PDO is typically NADH-dependent.[14] Ensure that the central metabolism is generating sufficient NADH to support this conversion.
-
-
Solutions:
-
Genetic Modification: The most direct solution is to increase the expression of the PDOR enzyme by overexpressing the dhaT gene.[1][4] This has been shown to significantly reduce the peak accumulation of 3-HPA.[15]
-
Process Optimization: Adjusting fermentation parameters can help balance the pathway. For instance, a higher stirring rate has been shown to decrease 3-HPA concentration in some cultures.[6]
-
Controlled Substrate Feed: By limiting the rate of glycerol addition, you can reduce the rate of 3-HPA formation, allowing the downstream enzyme (PDOR) to keep up.[]
-
Data Presentation
Table 1: Effect of dhaT Overexpression on 3-HPA Accumulation in Klebsiella pneumoniae
| Initial Glycerol (g/L) | Strain | Peak 3-HPA (mmol/L) | Reference |
| 30 | Control Host Strain | 7.55 | [15] |
| 30 | dhaT Overexpressing Strain | 1.49 | [15] |
| 50 | Control Host Strain | 12.57 | [15] |
| 50 | dhaT Overexpressing Strain | 2.02 | [15] |
Table 2: Influence of Process Parameters on 3-HPA Accumulation in Citrobacter freundii
| Parameter | Condition | Observation | Reference |
| Temperature | > 33 °C | Elevated 3-HPA concentration, premature process halt | [6] |
| pH | 6.5 (Acidic) | Elevated 3-HPA concentration, premature process halt | [6] |
| Stirring Rate | Low | Accumulation of 3-HPA | [6] |
| Stirring Rate | High | Decreased 3-HPA concentration | [6] |
| Glycerol Feed | High concentration (>25 g/L) | Potential for increased 3-HPA accumulation | [6] |
| Glycerol Feed | Low concentration (<15 g/L) | Controlled 3-HPA levels, optimal 1,3-PD production | [6] |
Experimental Protocols
Protocol 1: Quantification of 3-HPA using HPLC
This protocol is adapted from established HPLC methods for 3-HPA analysis.[3][11][12]
1. Objective: To accurately quantify the concentration of 3-HPA in fermentation broth or other aqueous samples.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or UV detector.
-
Aminex HPX-87H column (or equivalent ion-exchange column).
-
Mobile phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.
-
3-HPA standard (synthesized or purified).
-
Syringe filters (0.22 µm).
-
HPLC vials.
3. Sample Preparation:
-
Withdraw a sample from the bioreactor or experiment.
-
Centrifuge the sample at >10,000 x g for 5 minutes to pellet cells and debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
4. HPLC Analysis:
-
Set up the HPLC system with the Aminex HPX-87H column, equilibrated with the mobile phase.
-
Set the column temperature (e.g., 50-60 °C) and detector temperature (e.g., 50 °C for RID) as per instrument guidelines.
-
Set the mobile phase flow rate (e.g., 0.6 mL/min).
-
Inject a standard volume (e.g., 20 µL) of the prepared sample.
-
Run the analysis and record the chromatogram.
5. Quantification:
-
Prepare a standard curve by running a series of known concentrations of the 3-HPA standard.
-
Identify the 3-HPA peak in the sample chromatogram based on the retention time of the standard.
-
Integrate the peak area of the 3-HPA in the sample.
-
Calculate the concentration of 3-HPA in the sample using the standard curve.
Protocol 2: MTT Cell Viability Assay to Assess 3-HPA Toxicity
This is a general protocol to assess the cytotoxic effects of 3-HPA on a cell culture.
1. Objective: To determine the effect of different concentrations of 3-HPA on the viability of a microbial or mammalian cell line.
2. Materials:
-
96-well microtiter plates.
-
Cell line of interest.
-
Appropriate cell culture medium.
-
3-HPA stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader (absorbance at 570 nm).
3. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.
-
Treatment: Prepare serial dilutions of 3-HPA in the cell culture medium. Remove the old medium from the wells and add 100 µL of the 3-HPA-containing medium (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of viability against the 3-HPA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations
References
- 1. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of toxic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Product Recovery from Glycerol Fermentation into 3-Carbon Compounds in a Bioelectrochemical System Combined with In Situ Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 15. Decrease of 3-hydroxypropionaldehyde accumulation in 1,3-propanediol production by over-expressing dhaT gene in Klebsiella pneumoniae TUAC01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced 3-Hydroxypropionic Acid (3-HP) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during media optimization for enhanced 3-hydroxypropionic acid (3-HP) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common host microorganisms for 3-HP production?
A1: Several microorganisms have been engineered for 3-HP production, with the most common being Escherichia coli, Klebsiella pneumoniae, Corynebacterium glutamicum, and the yeast Saccharomyces cerevisiae.[1][2] K. pneumoniae is a natural producer of coenzyme B12, which is a crucial cofactor for the glycerol-dependent pathway, potentially reducing process costs.[1][3] E. coli is a well-understood and easily engineered host, but often requires the addition of coenzyme B12.[1][4] Yeasts like S. cerevisiae are attractive due to their inherent tolerance to acidic conditions.[2]
Q2: Which are the main metabolic pathways for 3-HP production?
A2: There are three primary metabolic pathways for microbial 3-HP production:
-
Glycerol-dependent pathway: This is the most studied pathway, converting glycerol to 3-HP via the intermediate 3-hydroxypropionaldehyde (3-HPA). It can be further divided into CoA-dependent and CoA-independent pathways.[1][5]
-
Malonyl-CoA pathway: This pathway starts from acetyl-CoA, which is converted to malonyl-CoA and then reduced to 3-HP. This is a common pathway when using glucose as a carbon source.[1][6]
-
β-alanine pathway: In this pathway, aspartate is converted to β-alanine, which is then metabolized to 3-HP.[7]
Q3: What are the typical carbon sources used for 3-HP production?
A3: The most common carbon sources are glycerol and glucose.[3] Glycerol is a cost-effective substrate, often obtained as a byproduct of biodiesel production.[5] Glucose is another widely used carbon source, particularly for pathways like the malonyl-CoA pathway.[6] Other substrates like xylose and acetate have also been investigated.[1][8]
Q4: Why is co-fermentation of glycerol and a sugar like glucose sometimes beneficial?
A4: Co-fermentation of glycerol with a sugar such as glucose can enhance 3-HP production.[3] Glucose can support robust cell growth and provide necessary cofactors, while glycerol is primarily directed towards 3-HP synthesis.[3] This strategy can help to balance the metabolic load and improve overall productivity.[9][10] The addition of glucose has been shown to increase the activity of aldehyde dehydrogenase, a key enzyme in the glycerol-to-3-HP pathway.[3]
Q5: What is the role of aeration in 3-HP fermentation?
A5: The optimal aeration strategy depends on the host microorganism and the metabolic pathway. For instance, in K. pneumoniae, microaerobic conditions (low dissolved oxygen) have been found to be optimal for 3-HP production from glycerol.[1] Strict anaerobic conditions may be required for certain enzymes, such as the B12-independent glycerol dehydratase from Clostridium butyricum.[5][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 3-HP Titer | 1. Sub-optimal media composition (carbon, nitrogen, trace elements).[11][12] 2. Inhibition by 3-HP or intermediate 3-HPA.[3][4][9] 3. Inefficient precursor or cofactor supply (e.g., NADPH, Coenzyme B12).[1][2] 4. Formation of inhibitory byproducts (e.g., lactate, acetate).[5][11] | 1. Optimize the concentration of carbon and nitrogen sources. Conduct a gradient analysis of each media component.[11] Consider adding supplements like pyruvic acid or β-alanine to boost precursor availability.[13][14] 2. Employ a fed-batch fermentation strategy to maintain substrate and product concentrations below inhibitory levels.[11] Select or engineer a host strain with higher tolerance to 3-HP.[3][4] 3. Overexpress genes involved in cofactor regeneration (e.g., GAPN for NADPH).[2][13] For hosts that cannot synthesize coenzyme B12, ensure adequate supplementation in the medium.[1] 4. Knock out genes responsible for major byproduct formation (e.g., ldhA for lactate, pta-ackA for acetate).[3][5] |
| Accumulation of 3-HPA | Imbalance between the activities of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH).[1] The conversion of glycerol to 3-HPA can be much faster than the subsequent conversion of 3-HPA to 3-HP.[11] | Fine-tune the expression levels of GDHt and ALDH. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[3] A fed-batch strategy with a controlled glycerol feeding rate is crucial to prevent the accumulation of the toxic intermediate 3-HPA.[11] |
| Poor Cell Growth | 1. Toxicity of the media components or 3-HP.[4] 2. Sub-optimal pH of the fermentation medium.[13] 3. Nutrient limitation. | 1. Test the tolerance of your strain to different concentrations of 3-HP.[4] 2. Optimize the initial pH of the culture medium and control the pH during fermentation, as organic acid production will lower the pH. A pH of around 6.0-7.0 is often found to be suitable.[11][13] 3. Ensure the medium contains all necessary nutrients, including trace elements, which can sometimes be limiting.[12] |
| Inconsistent Results Between Batches | Variability in inoculum preparation or media composition. | Standardize your protocols for inoculum preparation (e.g., age of the pre-culture, cell density). Prepare media components from stock solutions to ensure consistency. |
Data Presentation
Table 1: Effect of Carbon Source on 3-HP Production in Engineered E. coli
| Carbon Source(s) | Host Strain | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Glycerol | Engineered E. coli | 76.2 | 0.457 | 1.89 | [15] |
| Glycerol + Glucose | Engineered E. coli | 40.5 | 0.97 | Not Reported | [3] |
| Glucose | Engineered E. coli | 71.9 | Not Reported | Not Reported | [13] |
| Acetic Acid + CO2 | Engineered E. coli | 15.8 | 0.71 | Not Reported | [8] |
Table 2: Influence of Nitrogen Source on 3-HP Production in Aspergillus niger
| Nitrogen Source | Concentration (g/L) | 3-HP Titer (g/L) | Reference |
| (NH₄)₂SO₄ | 1.16 | 2.5 | [12] |
| (NH₄)₂SO₄ | 2.36 | >2.5 | [12] |
| (NH₄)₂SO₄ | 4.72 | 9.7 | [12] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for Media Screening
-
Media Preparation: Prepare a base minimal medium (e.g., M9 medium) and sterilize by autoclaving. Prepare concentrated stock solutions of various carbon sources (e.g., 50% w/v glycerol, 50% w/v glucose), nitrogen sources (e.g., 20% w/v (NH₄)₂SO₄), and other supplements (e.g., coenzyme B12, antibiotics).
-
Inoculum Preparation: Inoculate a single colony of the production strain into a test tube containing 5 mL of rich medium (e.g., LB broth) and incubate overnight at the optimal temperature and shaking speed (e.g., 37°C and 220 rpm for E. coli).
-
Cultivation: The next day, inoculate 50 mL of the prepared screening media in 250 mL baffled shake flasks with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Induction (if applicable): If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase, OD₆₀₀ of 0.6-0.8).
-
Sampling and Analysis: Incubate the flasks under the desired conditions (temperature, shaking). Take samples at regular intervals (e.g., every 12 hours) to measure cell growth (OD₆₀₀) and the concentration of 3-HP and byproducts using HPLC.
Protocol 2: Fed-Batch Fermentation
-
Bioreactor Preparation: Prepare and sterilize a lab-scale bioreactor (e.g., 2 L) containing the initial batch medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculum Preparation: Prepare a seed culture by inoculating a larger volume of medium (e.g., 100 mL in a 500 mL flask) from an overnight culture and growing it to mid-log phase.
-
Batch Phase: Inoculate the bioreactor with the seed culture. Run the fermentation in batch mode until the initial carbon source is nearly depleted. Control temperature, pH (e.g., using automated addition of a base like NH₄OH), and agitation.
-
Fed-Batch Phase: Start the feeding of a concentrated solution of the carbon source (and other nutrients if necessary) at a pre-determined rate. The feeding strategy can be constant, exponential, or controlled by a parameter like pH-stat or DO-stat to avoid substrate inhibition and accumulation of toxic byproducts.
-
Sampling and Analysis: Collect samples periodically to monitor cell density, substrate consumption, and product formation.
Protocol 3: HPLC Analysis of 3-HP
-
Sample Preparation: Centrifuge fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is commonly used.
-
Detection: Use a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.
-
Quantification: Prepare a standard curve with known concentrations of 3-HP. Run the prepared samples and quantify the 3-HP concentration by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental workflow for media optimization of 3-HP production.
Caption: Simplified glycerol-dependent pathway for 3-HP production.
Caption: The Malonyl-CoA pathway for 3-HP production from glucose.
References
- 1. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One stone two birds: Biosynthesis of this compound from CO2 and syngas-derived acetic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 12. Metabolic engineering to improve production of this compound from corn-stover hydrolysate in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Product Removal (ISPR) of 3-Hydroxypropionic Acid (3-HP)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the in situ product removal (ISPR) of 3-hydroxypropionic acid (3-HP).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ISPR and why is it necessary for 3-HP production?
A1: In Situ Product Removal (ISPR) is a strategy that involves the continuous removal of a product from a bioreactor as it is being produced.[1][2] For this compound (3-HP), this is critical because 3-HP accumulation in the fermentation broth inhibits the microbial production process, leading to low final product concentrations and reduced overall productivity.[3] By continuously removing 3-HP, ISPR can alleviate this product inhibition, resulting in higher yields and making the bioprocess more economically viable.[1]
Q2: What are the primary ISPR strategies for 3-HP?
A2: The main ISPR strategies for 3-HP include:
-
Reactive Liquid-Liquid Extraction: This is a highly promising technique where an organic solvent containing an extractant reacts with 3-HP, transferring it from the aqueous fermentation broth to the organic phase.[3][4]
-
Adsorption: This method uses solid resins, such as hydrophobic Amberlite XAD resins, to bind and remove 3-HP from the broth.[5][6] While simple and scalable, it requires a subsequent regeneration step for the resin.[5]
-
Membrane-Based Separation: This includes techniques like membrane-assisted reactive extraction and electrodialysis.[4][5] Hollow-fiber membrane contactors (HFMC) are particularly useful as they separate the fermentation broth from the organic solvent, reducing solvent toxicity to the cells.[4][7]
-
Ion Exchange: This technique is effective for removing 3-HP when it is in its salt form (e.g., sodium 3-hydroxypropionate), which is common for maintaining pH control during fermentation.[5][8]
Q3: How do I choose the best ISPR strategy for my system?
A3: The choice depends on several factors:
-
Biocatalyst Sensitivity: If the producing microorganism is sensitive to organic solvents, a method with indirect contact, like membrane-assisted extraction or adsorption, is preferable.[3][7]
-
Product Form: If 3-HP is present as a salt, ion exchange or electrodialysis are attractive options.[5] If it is in its free acid form, reactive extraction is highly effective.
-
Process Scale and Economics: Adsorption can be simple to implement but resin costs and regeneration can be significant.[5] Reactive extraction may require more complex equipment but can offer high efficiency.
-
Downstream Processing: Consider how the chosen ISPR method integrates with subsequent purification steps.
Q4: What are the key parameters to control during the reactive extraction of 3-HP?
A4: The most critical parameters are:
-
pH: The extraction of 3-HP with tertiary amines like tri-n-octylamine (TOA) is highly pH-dependent. Lowering the pH from 5 to 3 can dramatically increase the extraction yield from as low as 5% to over 70%.[7][9] This is because these extractants react with the non-dissociated form of the acid.[3]
-
Extractant and Diluent: The choice of extractant (e.g., TOA, Aliquat 336) and an active diluent (e.g., n-decanol) is crucial for high extraction capacity and stabilizing the acid-extractant complex in the organic phase.[3][4]
-
Presence of Salts: High salt concentrations in the fermentation broth can be detrimental to reactive extraction, as competing anions can cause an anion exchange with the 3-HP carboxylate in the organic phase, reducing the yield.[7]
Q5: What types of resins are suitable for 3-HP adsorption?
A5: Hydrophobic resins, such as the Amberlite XAD series, have been effectively used for the in situ adsorption of various bioproducts and are suitable for 3-HP.[6] The selection should be based on the resin's capacity, selectivity for 3-HP over other broth components, and its regenerability.
Section 2: Troubleshooting Guides
Topic: Reactive Liquid-Liquid Extraction
Q: My extraction efficiency is very low. What should I check?
A: Low extraction efficiency is a common problem that can often be traced to several key factors.
-
Check the pH of the Aqueous Phase: The pH is the most critical factor. For reactive extraction with tertiary amines (e.g., TOA), the aqueous phase pH must be below the pKa of 3-HP (around 4.5) to ensure the acid is in its non-dissociated form.[3][7] An increase in pH from 3 to 5 can cause the extraction yield to plummet.[9]
-
Verify Extractant and Diluent Composition: Ensure the correct concentrations of the extractant (e.g., TOA, Aliquat 336) and an appropriate active diluent (e.g., n-decanol) are being used. The diluent is essential for solvating and stabilizing the acid-amine complex.[3][4]
-
Analyze Salt Concentration: High concentrations of salts like potassium chloride or potassium phosphate in the bioconversion broth can significantly decrease the extraction yield due to a competing anion exchange mechanism.[7]
-
Assess Phase Ratio: The volume ratio of the organic phase to the aqueous phase affects the overall extraction capacity. An insufficient volume of the organic phase may become saturated quickly.
Q: I'm observing cell death or inhibition after starting ISPR. What's the cause?
A: Biocatalyst inhibition is a primary concern when there is direct contact between the cells and the organic phase.
-
Solvent Toxicity: The organic diluent and/or the extractant may be toxic to the microorganisms.[3] Screen various solvents for biocompatibility before implementing the ISPR system.
-
Implement a Barrier: To prevent direct contact and mitigate toxicity, use a membrane contactor. This allows for the transfer of 3-HP across the membrane without the organic phase directly mixing with the cell culture.[4][7]
-
Consider In-Stream Configuration: Instead of adding the solvent directly to the bioreactor (in situ), pump the cell-free broth to an external extraction unit (in stream). This requires a cell retention system like a microfiltration unit.[3]
Q: An emulsion is forming between the organic and aqueous phases. How can I resolve this?
A: Emulsion formation complicates phase separation and is often caused by high shear mixing or the presence of biomass and proteins acting as surfactants.
-
Reduce Mixing Intensity: Lower the agitation speed to the minimum required for effective mass transfer.
-
Use a Membrane Contactor: A hollow-fiber membrane contactor provides a large surface area for extraction without the need for vigorous mixing, thereby preventing emulsion formation.[4]
-
Centrifugation: For in-stream systems, a downstream centrifuge can be used to break the emulsion and separate the phases.[10]
Topic: Adsorption / Ion Exchange
Q: The resin capacity has decreased significantly after a few cycles. Why?
A: This is likely due to resin fouling.
-
Biomass and Protein Fouling: Cells, cell debris, and proteins from the fermentation broth can clog the pores of the resin, blocking access to the binding sites.[11] Implement a pre-filtration step (microfiltration or ultrafiltration) to remove particulates before the broth contacts the resin.
-
Incomplete Regeneration: The regeneration protocol may not be sufficient to remove all the bound 3-HP and other adsorbed molecules. Optimize the regeneration conditions (reagent type, concentration, contact time, and temperature).
-
Irreversible Adsorption of Contaminants: Other components in the complex broth may bind irreversibly to the resin. Consider a guard bed or pre-treatment step to remove these interfering compounds.
Q: My final product purity is low after elution from the resin. How can I improve it?
A: Low purity indicates that the resin is binding other components from the broth besides 3-HP.
-
Improve Washing Step: Before elution, perform a thorough washing step with a suitable buffer or water to remove any non-specifically bound impurities from the resin.
-
Optimize Elution Conditions: Implement a gradient elution instead of a step elution. By gradually changing the pH or solvent concentration, you may be able to selectively elute 3-HP separately from other bound compounds.
-
Select a More Specific Resin: The chosen resin may have low selectivity. Screen different types of resins (e.g., ion exchange vs. hydrophobic) to find one with a higher affinity for 3-HP under your specific broth conditions.
Section 3: Data Summary Tables
Table 1: Comparison of Common ISPR Strategies for this compound
| Strategy | Advantages | Disadvantages | Key Considerations |
| Reactive Extraction | High selectivity and capacity; can be operated continuously.[3] | Potential solvent toxicity; risk of emulsion formation; requires pH control.[3][7] | Biocompatibility of organic phase; pH of the aqueous phase.[7] |
| Adsorption | Simple, scalable, and avoids the use of organic solvents in the bioreactor.[5] | Resins can be expensive; requires regeneration; potential for fouling.[5] | Resin selectivity and capacity; efficient regeneration protocol. |
| Ion Exchange | Highly efficient for salt forms of 3-HP; well-established technology.[5][12] | Requires regeneration with strong acids/bases; competition from other ions.[8] | Form of 3-HP (acid vs. salt); ionic strength of the broth. |
| Membrane Separation | Excellent biocompatibility (prevents direct contact); no emulsion formation.[4] | Potential for membrane fouling; mass transfer limitations.[7] | Membrane material compatibility; long-term stability. |
Table 2: Performance Data for Reactive Extraction of 3-HP
| Extractant | Diluent | pH | Extraction Yield (%) | Reference |
| Tri-n-octylamine (TOA) | n-decanol | 3.0 | 74 | [7] |
| Tri-n-octylamine (TOA) | n-decanol | 5.0 | 5 | [7] |
| TOA + Aliquat 336 | n-decanol | Wide range | High distribution coefficients | [4] |
Section 4: Experimental Protocols
Protocol 1: Screening of Organic Solvents for Reactive Extraction of 3-HP
-
Objective: To determine the partition coefficient and extraction efficiency of 3-HP in various organic solvent systems.
-
Materials:
-
Aqueous solution of 3-HP (e.g., 10 g/L in a relevant buffer).
-
Extractants: Tri-n-octylamine (TOA), Aliquat 336.
-
Diluents: n-decanol, oleyl alcohol, dodecane.
-
Separatory funnels, vortex mixer, centrifuge.
-
HPLC for 3-HP concentration analysis.
-
-
Methodology:
-
Prepare different organic phases by mixing an extractant (e.g., 10-30% v/v) with a diluent.
-
In a separatory funnel, mix equal volumes (e.g., 10 mL) of the 3-HP aqueous solution and the prepared organic phase.
-
Shake vigorously for 15 minutes to ensure equilibrium is reached.
-
Allow the phases to separate for 30 minutes. If an emulsion persists, centrifuge at 4000 rpm for 10 minutes.
-
Carefully separate the aqueous and organic phases.
-
Measure the final concentration of 3-HP in the aqueous phase using HPLC.
-
Calculate the concentration in the organic phase by mass balance.
-
-
Data Analysis:
-
Distribution Coefficient (K_D): K_D = [3-HP]_organic / [3-HP]_aqueous
-
Extraction Efficiency (E%): E% = (1 - ([3-HP]_aqueous_final / [3-HP]_aqueous_initial)) * 100
-
Protocol 2: Setup and Operation of a Hollow-Fiber Membrane Contactor for ISPR
-
Objective: To perform continuous, non-dispersive reactive extraction of 3-HP from a simulated fermentation broth.
-
Materials:
-
Hollow-fiber membrane contactor module (e.g., polypropylene).
-
Two peristaltic pumps.
-
Feed reservoir with 3-HP aqueous solution (pH adjusted to 3.5).
-
Solvent reservoir with the selected organic phase (e.g., 20% TOA in n-decanol).
-
Tubing and pressure gauges.
-
-
Experimental Workflow:
-
Set up the circuit as shown in the ISPR workflow diagram below.
-
Pump the aqueous phase through the shell side of the membrane module and the organic phase counter-currently through the lumen (fiber) side.[4]
-
Maintain a slightly higher pressure on the aqueous side to prevent the organic phase from leaking into the broth.
-
Operate the system at desired flow rates (e.g., 50-200 mL/min).
-
Take samples from the aqueous phase outlet at regular time intervals.
-
Analyze 3-HP concentration using HPLC to determine the removal rate and overall efficiency.
-
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In situ product removal as a tool for bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. What this compound (3-HP) is and why it matters - FoodWrite [foodwrite.co.uk]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. (PDF) Towards an in situ product recovery of bio‐based 3‐hydroxypropionic acid: influence of bioconversion broth components on membrane‐assisted reactive extraction (2019) | Florian Chemarin | 10 Citations [scispace.com]
- 8. How the Ion Exchange Process Works in Water Treatment - Ion Exchange [ionexchangeglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. Centrifugal Dehydrator Dryer Oil Extraction Solid-liquid Separator 220V 3HP | eBay [ebay.com]
- 11. dupont.com [dupont.com]
- 12. Ion Exchange & Water Demineralization Handbook | Veolia [watertechnologies.com]
addressing feedback inhibition in the 3-hydroxypropionic acid pathway
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 3-hydroxypropionic acid (3-HP) pathway. Our goal is to help you address common challenges, particularly feedback inhibition, to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of the this compound (3-HP) pathway?
A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway.[1][2] In the 3-HP pathway, key enzymes are allosterically inhibited by downstream metabolites, which can limit the overall yield of 3-HP. This self-regulation prevents the excessive accumulation of the final product.[1][2]
Q2: Which enzymes in the 3-HP pathway are most susceptible to feedback inhibition?
A2: The primary enzyme subject to feedback inhibition in the malonyl-CoA route to 3-HP is acetyl-CoA carboxylase (ACC) . ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step.[3] Malonyl-CoA itself, as well as downstream products, can inhibit ACC activity. Additionally, while less explicitly detailed in the provided context, pathway intermediates can potentially inhibit other enzymes like malonyl-CoA reductase (MCR).
Q3: What are the common symptoms of significant feedback inhibition in my 3-HP production experiment?
A3: Common indicators of significant feedback inhibition include:
-
Stagnating or lower-than-expected 3-HP titers despite abundant precursor availability.
-
Accumulation of early-pathway intermediates, such as acetyl-CoA.
-
Reduced cell growth, as the overexpression of early-pathway enzymes can be toxic if the downstream pathway is inhibited.[4]
-
A discrepancy between in vitro enzyme activity and in vivo product formation.
Troubleshooting Guides
Problem: Low 3-HP Yield Despite High Precursor Concentration
| Possible Cause | Troubleshooting Step |
| Feedback Inhibition of Acetyl-CoA Carboxylase (ACC) | 1. Enzyme Engineering: Use site-directed mutagenesis to alter the allosteric site of ACC, reducing its sensitivity to feedback inhibitors.[5][6][7] 2. Dynamic Regulation: Implement a synthetic gene circuit to control the expression of ACC. This can down-regulate ACC expression when malonyl-CoA levels are high, preventing toxicity and metabolic imbalance.[4] |
| Imbalance in Malonyl-CoA Reductase (MCR) Activity | The bifunctional MCR enzyme has two domains. An imbalance between the N-terminal and C-terminal domains can lead to the accumulation of the intermediate malonate semialdehyde.[3] Consider expressing the two domains as separate proteins to optimize their expression levels. |
| Cofactor (NADPH) Limitation | The conversion of malonyl-CoA to 3-HP requires 2 moles of NADPH.[8] Ensure sufficient NADPH availability by overexpressing enzymes in the pentose phosphate pathway or other NADPH-generating pathways. |
| Toxicity of Intermediates | The intermediate 3-hydroxypropionaldehyde (in the glycerol pathway) can be toxic to cells.[8] Ensure the downstream enzyme (aldehyde dehydrogenase) is expressed at a high enough level to efficiently convert the toxic intermediate. |
Data on Overcoming Feedback Inhibition
The following table summarizes quantitative improvements in product yield and titer from various studies where feedback inhibition was addressed through metabolic engineering strategies.
| Organism | Pathway | Strategy to Overcome Feedback Inhibition | Metric | Improvement |
| Corynebacterium glutamicum | Lysine Biosynthesis | Deregulation of feedback inhibition of phosphoenolpyruvate carboxylase (PPC) through a single point mutation. | Lysine Yield | 37% increase[9] |
| Escherichia coli | Fatty Acid Biosynthesis | Negative feedback regulatory circuit based on a malonyl-CoA sensor-actuator to control acetyl-CoA carboxylase (ACC) expression. | Fatty Acid Titer | 34% increase[4] |
| Escherichia coli | Fatty Acid Biosynthesis | Negative feedback regulatory circuit based on a malonyl-CoA sensor-actuator to control acetyl-CoA carboxylase (ACC) expression. | Fatty Acid Productivity | 33% increase[4] |
| Escherichia coli | 3-HP Production | Overexpression of acetyl-CoA carboxylase (ACC) and biotinilase along with MCR. | 3-HP Titer | 2-fold increase (from 0.71 mM to 1.6 mM)[10] |
| Escherichia coli | 3-HP Production | Additional overexpression of nicotinamide nucleotide transhydrogenase (converts NADH to NADPH). | 3-HP Titer | 3-fold increase (from 0.71 mM to 2.14 mM)[10] |
Visualizing the Pathway and Inhibition
Caption: Feedback inhibition in the 3-HP malonyl-CoA pathway.
Experimental Protocols
Site-Directed Mutagenesis of Acetyl-CoA Carboxylase (ACC) to Reduce Feedback Inhibition
This protocol provides a general workflow for introducing point mutations into the gene encoding ACC to create a feedback-resistant variant. This method is based on commercially available kits like the QuikChange Site-Directed Mutagenesis Kit.[5][6]
Materials:
-
Plasmid DNA containing the wild-type ACC gene
-
Mutagenic primers (forward and reverse) with the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.
-
Perform thermal cycling to amplify the plasmid containing the mutation. Use a sufficient number of cycles (e.g., 18) and an extension temperature and time appropriate for the plasmid size.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Caption: Workflow for site-directed mutagenesis of ACC.
Construction of a Synthetic Gene Circuit for Dynamic Regulation of ACC
This protocol outlines a general approach for constructing a gene circuit that can dynamically regulate the expression of ACC in response to the intracellular concentration of malonyl-CoA. This can be achieved using techniques like Gibson Assembly or Golden Gate cloning to assemble DNA parts.[11]
Materials:
-
DNA parts:
-
A malonyl-CoA responsive promoter (e.g., based on the FapR transcription factor system from Bacillus subtilis).[4]
-
The coding sequence for the ACC gene (wild-type or feedback-resistant).
-
A suitable terminator sequence.
-
A backbone plasmid vector.
-
-
Restriction enzymes (for Golden Gate) or exonuclease, polymerase, and ligase mix (for Gibson Assembly).
-
Competent host cells (e.g., E. coli or a production host).
-
Media and antibiotics for selection.
Procedure:
-
DNA Part Preparation:
-
Amplify each DNA part (promoter, coding sequence, terminator, plasmid backbone) via PCR using primers with appropriate overhangs for the chosen assembly method.
-
-
Assembly Reaction:
-
For Gibson Assembly: Mix the purified PCR products in equimolar amounts with the Gibson Assembly master mix. Incubate at 50°C for 1 hour.
-
For Golden Gate Assembly: Mix the DNA parts and the backbone vector with the appropriate Type IIS restriction enzyme (e.g., BsaI) and T4 DNA ligase. Perform a one-pot digestion-ligation reaction.
-
-
Transformation and Selection:
-
Transform the assembled plasmid into competent host cells.
-
Plate on selective media and incubate.
-
-
Verification:
-
Verify the correct assembly of the construct through colony PCR and DNA sequencing.
-
-
Functional Characterization:
-
Culture the engineered strain under conditions that induce 3-HP production.
-
Measure ACC expression levels (e.g., via qPCR or proteomics) and malonyl-CoA and 3-HP concentrations at different time points to confirm the dynamic regulation.
-
Caption: Logical relationship in a dynamic regulation gene circuit.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Negative feedback regulation of fatty acid production based on a malonyl-CoA sensor-actuator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 7. "Site-directed mutagenesis studies of E. coli biotin carboxylase" by Valerie Melissa Sloane [repository.lsu.edu]
- 8. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]
- 9. Deregulation of Feedback Inhibition of Phosphoenolpyruvate Carboxylase for Improved Lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Design a Synthetic Gene Circuit: Tools and Workflows [synapse.patsnap.com]
improving solvent extraction efficiency for 3-hydroxypropionic acid recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent extraction of 3-hydroxypropionic acid (3-HP).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the efficiency of 3-HP solvent extraction?
A1: The efficiency of 3-HP solvent extraction is primarily influenced by several key parameters: the type of solvent used, the pH of the aqueous phase, the temperature of the extraction, the composition of the fermentation broth, and the presence of any extractants in the organic phase (in the case of reactive extraction).[1][2]
Q2: How does the pH of the aqueous solution affect 3-HP extraction?
A2: The pH of the aqueous phase is a critical factor. To efficiently extract 3-HP into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of 3-HP's carboxylic acid group.[3] This suppresses the ionization of the carboxylic acid, making the 3-HP molecule less polar and more soluble in the organic phase.[3] Conversely, for back-extraction into a fresh aqueous phase, the pH is raised to ionize the 3-HP, making it more soluble in the aqueous phase.[3]
Q3: What type of solvents are typically used for 3-HP extraction?
A3: Due to the hydrophilic nature of 3-HP, solvent selection is crucial. Common strategies include:
-
Conventional Solvents: More polar organic solvents that are immiscible with water, such as ethyl acetate, are often used.[3][4]
-
Reactive Extraction: This is a highly effective method that involves using an extractant in the organic phase, which chemically complexes with the 3-HP.[1][5] Commonly used extractants include tertiary amines like tri-n-octylamine (TOA) and quaternary ammonium salts like Aliquat 336, often diluted in an active diluent like n-decanol.[1][5]
Q4: What is "salting out" and can it improve 3-HP recovery?
A4: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[3] This can enhance the partitioning of 3-HP into the organic phase, thereby improving extraction efficiency.[3]
Q5: How does the presence of fermentation broth components affect extraction?
A5: Fermentation broths contain various components like cells, cell debris, proteins, and other metabolites that can interfere with the extraction process.[1][6][7] These components can lead to the formation of stable emulsions, and some compounds may compete with 3-HP for the extractant in reactive extraction systems, leading to lower yields and selectivity.[1][[“]] It has been observed that extraction yields can be significantly lower in real fermentation broths compared to model aqueous solutions.[1][[“]]
Troubleshooting Guide
Issue 1: Low Recovery of 3-HP
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect pH of the aqueous phase | Adjust the pH of the aqueous sample to be approximately 2 units below the pKa of the carboxylic acid group of 3-HP. | Increased partitioning of the neutral 3-HP molecule into the organic solvent.[3] |
| Inappropriate solvent selection | For liquid-liquid extraction (LLE), consider using a more polar solvent like ethyl acetate or a mixture of solvents. For reactive extraction, optimize the concentration of the extractant (e.g., TOA, Aliquat 336) and the diluent (e.g., n-decanol).[1][3] | Improved solubilization of 3-HP in the organic phase. |
| Insufficient solvent to sample ratio | Increase the volume of the organic solvent relative to the aqueous sample. | Enhanced extraction efficiency due to a more favorable phase ratio.[3] |
| Single extraction step | Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.[3] | Maximized recovery of 3-HP from the aqueous phase. |
| High aqueous solubility of 3-HP | Add a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase ("salting out").[3] | Decreased solubility of 3-HP in the aqueous phase, promoting its transfer to the organic phase.[3] |
Issue 2: Emulsion Formation at the Aqueous-Organic Interface
| Potential Cause | Recommended Action | Expected Outcome |
| Vigorous mixing or shaking | Gently invert the separatory funnel instead of shaking it vigorously.[9] | Reduced formation of a stable emulsion.[10] |
| Presence of surfactants or fine solids in the fermentation broth | Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase.[9][10] | Destabilization and breaking of the emulsion.[9][10] |
| Pass the emulsified layer through a bed of celite or filter paper.[9] | Physical disruption of the emulsion. | |
| If available, centrifuge the mixture to force the separation of the layers.[9] | Clear separation of the aqueous and organic phases. |
Issue 3: Difficulty in Back-Extracting 3-HP from the Organic Phase
| Potential Cause | Recommended Action | Expected Outcome |
| Strong complex formation in reactive extraction | For back-extraction, use a stripping solution with a pH significantly above the pKa of 3-HP to ionize the acid. Mineral bases can be used, but they will recover 3-HP as a salt.[5] | Dissociation of the 3-HP-extractant complex and transfer of 3-HP to the aqueous phase. |
| Temperature Swing: Increase the temperature of the loaded organic phase. The acid-amine complex formation can be weakened at higher temperatures. For example, at 140°C, up to 78% of 3-HP can be recovered in a single step.[5] | Thermally induced dissociation of the complex, releasing free 3-HP. | |
| Diluent Swing: Add an anti-solvent like n-hexane to the loaded organic phase. Increasing the n-hexane content can significantly increase 3-HP recovery.[5] | Altered solvent properties leading to the precipitation or release of 3-HP. |
Quantitative Data Summary
Table 1: Effect of pH on 3-HP Extraction Yield
| Extractant System | Initial pH | Extraction Yield (%) | Reference |
| 30% v/v TOA in decanol | 2-3 | >90 | [1] |
| 30% v/v TOA in decanol | 6 | 0 | [1] |
| TOA and/or Aliquat 336 in decanol | Decreases with increasing pH | Decreasing yield | [1] |
Table 2: Comparison of 3-HP Extraction in Model vs. Real Broth
| Extraction System | Aqueous Phase | pH | Extraction Yield (%) | Selectivity (α3HP) | Reference |
| TOA/Aliquat 336 in n-decanol | Model bioconversion broth | 3.2 | 89 | 35.9 | [1][[“]] |
| TOA/Aliquat 336 in n-decanol | Real bioconversion broth | 3.2 | 62 | 15.7 | [1][[“]] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) of 3-HP
-
Sample Preparation: Start with the aqueous solution containing 3-HP (e.g., clarified fermentation broth).
-
pH Adjustment: Acidify the aqueous solution to a pH approximately 2 units below the pKa of 3-HP's carboxylic acid group using an appropriate acid (e.g., H₂SO₄, HCl).[3][11]
-
Salting Out (Optional): Add a neutral salt like NaCl or Na₂SO₄ to the aqueous phase to saturation to decrease the solubility of 3-HP.[3]
-
Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add a volume of a suitable organic solvent (e.g., ethyl acetate).[3] The volume ratio of organic to aqueous phase can be optimized (e.g., 1:1 to 5:1).[12]
-
Extraction: Gently invert the separatory funnel multiple times to allow for partitioning of the 3-HP into the organic phase. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to fully separate.
-
Collection: Drain the lower (denser) layer. Collect the organic layer containing the extracted 3-HP.
-
Repeat Extraction: For maximized recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.[3]
-
Combine Extracts: Combine all the organic extracts for further processing (e.g., back-extraction, solvent evaporation).
Protocol 2: Reactive Extraction of 3-HP using TOA/Aliquat 336
-
Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentration of extractants (e.g., a mixture of tri-n-octylamine (TOA) and Aliquat 336) in a suitable diluent (e.g., n-decanol).[1] A common composition is 20% v/v of total extractant.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of 3-HP at a known concentration. Adjust the pH to the desired value (e.g., between 3 and 5).[1]
-
Extraction: In a sealed vessel, mix equal volumes of the organic and aqueous phases. Agitate the mixture for a sufficient time to reach equilibrium (e.g., by shaking or stirring).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if necessary.
-
Analysis: Carefully sample both the aqueous and organic phases. Analyze the concentration of 3-HP in the aqueous phase before and after extraction to determine the extraction efficiency.
Visualizations
Caption: Workflow for the liquid-liquid extraction of 3-HP.
Caption: Troubleshooting logic for low 3-HP recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN100422131C - Method for separating and recovering this compound and acrylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Effect of fermentation broth and biosurfactants on mass transfer during liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. WO2013192450A1 - Purification of this compound from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 12. US20070027342A1 - Process for separating and recovering this compound and acrylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 3-Hydroxypropionic Acid Production: E. coli vs. K. pneumoniae
For researchers, scientists, and drug development professionals, the selection of a microbial chassis is a critical step in the biotechnological production of valuable platform chemicals like 3-hydroxypropionic acid (3-HP). This guide provides an objective comparison of two leading candidates, Escherichia coli and Klebsiella pneumoniae, for 3-HP production, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison
Metabolically engineered strains of both E. coli and K. pneumoniae have demonstrated the capacity for high-titer 3-HP production. While K. pneumoniae possesses a natural advantage in glycerol metabolism, intensive engineering efforts have positioned E. coli as a highly competitive alternative.
| Parameter | Escherichia coli | Klebsiella pneumoniae |
| Highest Reported Titer | 76.2 g/L[1] | 102.61 g/L[2][3] |
| Highest Reported Yield | 0.457 g/g glycerol[1] | 0.97 g/g glycerol[3] |
| Highest Reported Productivity | 1.89 g/L/h[1] | Not explicitly stated in top-performing studies, but high titers suggest significant productivity. |
| Primary Substrate | Glycerol, Glucose[1][4] | Glycerol[5][6][7] |
| Key Advantage | Well-characterized genetics, extensive genetic tools, GRAS status (Generally Recognized as Safe) for many strains.[2] | Natural ability to metabolize glycerol and synthesize vitamin B12, a key cofactor.[2][3][5] |
| Key Disadvantage | Requires exogenous vitamin B12 supplementation for the glycerol pathway, lower tolerance to 3-HP compared to other microbes.[2][8] | Opportunistic pathogen, raising biosafety concerns for industrial-scale production.[2][3] |
Metabolic Pathways for 3-HP Production
The primary route for 3-HP production from glycerol is a two-step pathway. However, alternative pathways have been successfully engineered in E. coli to circumvent the limitations of the glycerol-dependent route.
Glycerol-Dependent Pathway
Both E. coli and K. pneumoniae have been engineered to utilize the glycerol-dependent pathway. The process begins with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a B12-dependent glycerol dehydratase. Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes the toxic intermediate 3-HPA to 3-HP.[1][5] A significant distinction between the two microbes is that K. pneumoniae can naturally synthesize the vitamin B12 cofactor required by glycerol dehydratase, whereas E. coli does not, necessitating its addition to the fermentation medium.[2][5][9]
Alternative Pathways in E. coli
To bypass the need for vitamin B12, alternative synthetic pathways have been developed in E. coli, primarily utilizing glucose as a feedstock. These include the malonyl-CoA pathway and the β-alanine pathway.[2][4][10]
-
Malonyl-CoA Pathway : This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP.[2][3][11]
-
β-Alanine Pathway : In this route, β-alanine is converted to malonic semialdehyde, which is subsequently reduced to 3-HP.[2][4]
While these pathways offer an alternative to glycerol and eliminate the need for vitamin B12, the highest reported 3-HP titers in E. coli have been achieved through the glycerol pathway.[2]
Experimental Protocols
Successful production of 3-HP in both microorganisms relies on a combination of metabolic engineering and optimized fermentation processes.
General Metabolic Engineering Workflow
The following workflow outlines the typical genetic modifications employed to enhance 3-HP production.
Key Experimental Methodologies
1. Strain Construction:
-
Gene Overexpression: Key enzymes in the 3-HP pathway, such as glycerol dehydratase (dhaB) and aldehyde dehydrogenase (puuC in K. pneumoniae or heterologous ALDHs in E. coli), are typically overexpressed using high-copy number plasmids or by integration into the host chromosome under the control of strong promoters.[1][5][7]
-
Gene Deletion: To channel metabolic flux towards 3-HP, competing byproduct pathways are often deleted. Common targets include genes responsible for 1,3-propanediol (dhaT, yqhD), lactate (ldhA), and acetate (pta-ackA, poxB) formation.[7][11][12] Gene knockouts are typically achieved using techniques like homologous recombination or CRISPR/Cas9-based genome editing.
2. Fermentation Conditions:
-
Fed-batch Fermentation: High-density cell cultures are achieved through fed-batch fermentation, where a concentrated solution of the carbon source (e.g., glycerol) and other nutrients is fed to the bioreactor.[1][4] This strategy helps to avoid substrate inhibition and maintain optimal growth conditions.
-
Microaerobic Conditions: For the glycerol-dependent pathway, microaerobic conditions are often optimal.[2][13] This is because the B12-dependent glycerol dehydratase is oxygen-sensitive, while the regeneration of NAD+, a cofactor for aldehyde dehydrogenase, is facilitated by the presence of some oxygen.[3][9] Dissolved oxygen (DO) levels are typically controlled at a low percentage (e.g., 5%).[2]
-
pH Control: The production of 3-HP leads to a decrease in the pH of the fermentation broth. Therefore, the pH is typically controlled at a neutral level (e.g., 7.0) through the automated addition of a base like NaOH or NH4OH.
3. Analytical Methods:
-
Quantification of 3-HP and Metabolites: The concentrations of 3-HP, glycerol, and other metabolites in the culture supernatant are typically quantified using High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector is commonly employed.
Concluding Remarks
Both E. coli and K. pneumoniae have proven to be effective platforms for the production of 3-HP. K. pneumoniae offers the advantage of endogenous vitamin B12 synthesis, which simplifies the fermentation process when using glycerol as a substrate.[2][5] However, its pathogenic nature presents a significant hurdle for industrial-scale applications.[2][3]
E. coli, with its well-established genetic tools and non-pathogenic status for many laboratory strains, remains a highly attractive host.[2] While the glycerol pathway in E. coli requires external vitamin B12, extensive metabolic engineering has led to impressive titers and productivities.[1][14] Furthermore, the development of alternative pathways from glucose in E. coli provides flexibility in feedstock selection and circumvents the need for vitamin B12.[4][10]
The choice between E. coli and K. pneumoniae for 3-HP production will ultimately depend on the specific application, economic considerations regarding vitamin B12 supplementation, and the regulatory landscape concerning the use of pathogenic microorganisms. Future research will likely focus on further enhancing the efficiency of these microbial factories, exploring novel non-pathogenic hosts, and optimizing downstream processing to improve the overall economic viability of bio-based 3-HP production.
References
- 1. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Engineering of Escherichia coli for the Production of this compound and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemplating this compound Biosynthesis in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered constitutive pathway in Klebsiella pneumoniae for this compound production and implications for decoupling glycerol dissimilation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological investigations of the influences of byproduct pathways on this compound production in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 10. Coupled synthetic pathways improve the production of this compound in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Biosynthesis of poly(3-hydroxypropionate) from glycerol using engineered Klebsiella pneumoniae strain without vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Techno-Economic Deep Dive into Microbial 3-Hydroxypropionic Acid Production
A Comparative Guide for Researchers and Developers in the Bio-based Chemical Industry
The shift towards a sustainable bioeconomy has put a spotlight on platform chemicals derived from renewable resources. Among these, 3-hydroxypropionic acid (3-HP) stands out as a versatile C3 building block with a significant market potential, particularly as a precursor to acrylic acid and biodegradable polymers. While chemical synthesis routes have traditionally dominated production, microbial fermentation offers a promising and more sustainable alternative. This guide provides a detailed techno-economic comparison of various microbial 3-HP production strategies, juxtaposed with conventional chemical methods, to aid researchers, scientists, and drug development professionals in navigating this evolving landscape.
Performance Metrics: A Comparative Analysis
The economic viability of microbial 3-HP production is critically dependent on achieving high titers, yields, and productivities. Significant progress has been made in engineering various microorganisms to become efficient 3-HP cell factories. Below is a summary of key performance indicators from notable studies.
Microbial Production of this compound
| Host Organism | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol | 76.2 | 0.457 g/g | 1.89 | [1] |
| Klebsiella pneumoniae | Glycerol | 110.7 | Not Reported | Not Reported | [1] |
| Klebsiella pneumoniae | Glycerol | 93.7 | 0.42 g/g | Not Reported | [2] |
| Klebsiella pneumoniae | Glycerol | 61.9 | 0.58 mol/mol | 1.63 | [2] |
| Corynebacterium glutamicum | Glucose & Xylose | 62.6 | 0.51 g/g | Not Reported | [3] |
| Corynebacterium glutamicum | Glucose | 47.54 | 0.295 g/g | 0.475 | [4] |
| Halomonas bluephagenesis | 1,3-Propanediol | 154 | Not Reported | Not Reported | [4][5] |
| Co-culture (L. reuteri & E. coli) | Glycerol | 125.93 | Not Reported | Not Reported | [4] |
Chemical Synthesis of this compound
Chemical synthesis of 3-HP, primarily through the hydration of acrylic acid, offers a mature and high-throughput alternative. However, it often relies on petroleum-based feedstocks and can involve harsh reaction conditions.
| Synthesis Route | Feedstock | Selectivity/Yield | Key Considerations | Reference |
| Hydration of Acrylic Acid | Acrylic Acid | High selectivity reported | Petroleum-derived feedstock, potentially harsh conditions | [6][7] |
| Oxidation of Propylene | Propylene | High yield to acrylic acid | Multi-step process, involves toxic intermediates like acrolein | [7][8] |
Metabolic Pathways and Engineering Strategies
The microbial production of 3-HP is achieved through various native and engineered metabolic pathways. The choice of pathway significantly impacts the theoretical yield, redox balance, and overall efficiency of the process.
Key Biosynthetic Pathways for 3-HP
Several pathways have been successfully engineered in microbial hosts for 3-HP production. These include the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.[9]
Caption: Major biosynthetic pathways for this compound production in microorganisms.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in microbial 3-HP production. Below are representative protocols for fed-batch fermentation and 3-HP quantification.
Fed-Batch Fermentation of Engineered Klebsiella pneumoniae for 3-HP Production
This protocol is a synthesis of methodologies reported for high-titer 3-HP production.[2][10][11]
1. Pre-culture Preparation:
-
Inoculate a single colony of the engineered K. pneumoniae strain into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
2. Inoculum Culture:
-
Transfer the pre-culture to a 500 mL shake flask containing 100 mL of seed medium (e.g., defined medium with 20 g/L glycerol).
-
Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4-6.
3. Fed-Batch Fermentation:
-
Inoculate a 5-L bioreactor containing 3 L of fermentation medium with the inoculum culture to an initial OD600 of approximately 0.2. The fermentation medium typically contains a defined salt composition, trace metals, and an initial concentration of glycerol (e.g., 20-30 g/L).
-
Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of 5 M NaOH.
-
Control the dissolved oxygen (DO) level. A two-stage aeration strategy is often employed: an initial aerobic phase to promote cell growth (e.g., DO at 20-30% saturation) followed by a micro-aerobic phase for 3-HP production (e.g., DO at 1-5% saturation).[9]
-
Once the initial glycerol is depleted (as indicated by a sharp increase in DO), start feeding a concentrated glycerol solution (e.g., 500-700 g/L) to maintain a low residual glycerol concentration in the fermenter (e.g., 1-5 g/L).
-
Collect samples periodically for analysis of cell density, substrate consumption, and product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Corynebacterium glutamicum for the production of this compound from glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Corynebacterium glutamicum for the efficient production of this compound from glucose via the β-alanine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced this compound Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 8. DSpace [repository.upenn.edu]
- 9. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-production of 1,3-propanediol and phage phiKpS2 from the glycerol fermentation by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial fed-batch production of 1,3-propanediol by Klebsiella pneumoniae under micro-aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Future of Green Chemistry: Biocatalytic vs. Chemical Synthesis of 3-Hydroxypropionic Acid
A Comparative Review for Researchers and Drug Development Professionals
The synthesis of 3-hydroxypropionic acid (3-HP), a versatile platform chemical and key precursor for biodegradable polymers and pharmaceuticals, stands at a crossroads between traditional chemical methods and innovative biocatalytic routes. This guide provides a comprehensive comparison of these two approaches, supported by quantitative data, detailed experimental protocols, and process visualizations to inform researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.
At a Glance: Performance Metrics
The choice between biocatalytic and chemical synthesis of 3-HP involves a trade-off between sustainability and established industrial processes. Biocatalytic methods, leveraging engineered microorganisms, offer the advantage of utilizing renewable feedstocks under mild reaction conditions, aligning with the principles of green chemistry. Conversely, chemical synthesis, while mature and often high-throughput, typically relies on petroleum-derived precursors and can involve harsh reaction conditions.
Table 1: Quantitative Comparison of 3-HP Synthesis Methods
| Production Method | Feedstock | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Key Advantages | Key Challenges |
| Biocatalytic | ||||||
| E. coli (engineered) | Glycerol | 71.9 - 76.2 | 0.457 g/g | 1.8 - 1.89 | Utilizes renewable feedstocks, mild reaction conditions. | Requires extensive metabolic engineering, potential for byproduct formation. |
| K. pneumoniae (engineered) | Glycerol | 61.9 - 102.61 | 0.58 - 0.86 g/g | Not Reported | Natural ability to synthesize coenzyme B12. | Pathogenic nature of some strains, complex fermentation control. |
| S. cerevisiae (engineered) | Glucose | 25 | 0.256 Cmol/Cmol | Not Reported | Well-characterized industrial host. | Lower reported titers and yields compared to bacteria. |
| Chemical | ||||||
| Hydration of Acrylic Acid | Acrylic Acid | High (product is the solvent) | ~94% selectivity | Dependent on catalyst and conditions | High throughput, simpler process control. | Reliance on petroleum-derived precursors, harsh reaction conditions, byproduct formation. |
Biocatalytic Synthesis: Harnessing Microbial Metabolism
The biocatalytic production of 3-HP is predominantly achieved through the metabolic engineering of microorganisms such as Escherichia coli and Klebsiella pneumoniae. These approaches primarily utilize renewable feedstocks like glycerol (a byproduct of biodiesel production) and glucose. Several metabolic pathways have been successfully engineered for 3-HP production.
Key Biocatalytic Pathways:
-
Glycerol-Dependent Pathway: This is one of the most common and efficient pathways. Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.
-
Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. A key enzyme, malonyl-CoA reductase, then reduces malonyl-CoA to 3-HP. This pathway avoids the need for the expensive cofactor coenzyme B12.
-
β-Alanine Pathway: In this route, L-aspartate is converted to β-alanine, which is then transaminated to malonate semialdehyde. Finally, malonate semialdehyde is reduced to 3-HP.
Chemical Synthesis: An Established Route
The industrial production of 3-HP has traditionally relied on chemical synthesis methods. A prevalent route involves the hydration of acrylic acid, a petroleum-derived feedstock. This method can be efficient but often necessitates harsh reaction conditions and may produce byproducts, requiring extensive purification steps.
The Hydration of Acrylic Acid:
This reaction involves the addition of a water molecule across the double bond of acrylic acid. The process is typically catalyzed by an acid or a solid acid catalyst under elevated temperature and pressure.
Experimental Protocols
Biocatalytic Production: Fed-Batch Fermentation of Engineered E. coli
This protocol is a representative example for the high-yield production of 3-HP from glycerol using a metabolically engineered E. coli strain.
1. Strain and Pre-culture Preparation:
-
An engineered E. coli strain harboring the necessary genes for the glycerol-to-3-HP conversion (e.g., glycerol dehydratase and aldehyde dehydrogenase) is used.
-
A single colony is inoculated into 5 mL of L
A Comparative Guide to HPLC Methods for the Quantification of 3-Hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-hydroxypropionic acid (3-HP), a key platform chemical in the production of biodegradable polymers and other valuable compounds. Accurate and robust analytical methods are crucial for monitoring its production, ensuring purity, and optimizing synthesis processes. This document outlines the experimental protocols and performance characteristics of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 3-HP.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for the discussed methods.
| Parameter | RP-HPLC with UV Detection | HILIC with UV Detection | LC-MS/MS |
| Principle | Separation of non-polar and moderately polar compounds based on hydrophobicity. | Separation of highly polar compounds. | Separation coupled with mass-based detection for high selectivity and sensitivity. |
| Linearity (R²) | >0.999 (Typical) | >0.999 (Typical) | 0.9702[1] |
| Limit of Detection (LOD) | µg/mL range (Typical) | µg/mL range (Typical) | 15 µM[1] |
| Limit of Quantification (LOQ) | µg/mL range (Typical) | µg/mL range (Typical) | 20 µM[1] |
| Precision (%RSD) | < 2% (Typical) | < 2% (Typical) | < 15%[1] |
| Accuracy (% Recovery) | 98-102% (Typical) | 98-102% (Typical) | 99.0-109.4%[1] |
Note: Typical performance characteristics for RP-HPLC and HILIC with UV detection are provided, as specific validation data for this compound using these methods were not available in the cited literature. The LC-MS/MS data is specific to the analysis of this compound in dried blood spots.
Experimental Workflows and Signaling Pathways
A general workflow for the validation of an HPLC method is crucial to ensure reliable and reproducible results. The following diagram illustrates the key stages of this process.
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
Detailed Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is suitable for the separation of 3-HP from less polar esters or other non-polar impurities.[2]
-
Sample Preparation:
-
Prepare a stock solution of 3-HP (e.g., 1000 µg/mL) in a mixture of acetonitrile and water (50:50 v/v).[2]
-
Create a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.[2]
-
For experimental samples, centrifuge to remove particulate matter and dilute the supernatant with the mobile phase to fall within the calibration range.[2]
-
-
HPLC Conditions:
-
HPLC System: Agilent 1200 Series, Shimadzu LC-20A, or equivalent with a UV/PDA Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be low to ensure the carboxylic acid is in its protonated form.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
HILIC is an alternative for separating highly polar compounds like 3-HP that are not well-retained by RP-HPLC.[2]
-
Sample Preparation:
-
Follow the same procedure as for the RP-HPLC method, ensuring the final diluent for standards and samples matches the mobile phase composition to maintain good peak shape.[2]
-
-
HPLC Conditions:
-
HPLC System: Agilent 1200 Series, Shimadzu LC-20A, or equivalent with a UV/PDA Detector.[2]
-
Column: HILIC column (e.g., Silica, Zwitterionic, or Amide; 2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase: A mixture of a high concentration of organic solvent (typically >70% acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Formate in Water, pH 3.0).[2]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detection: UV at 205-210 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of 3-HP.[1]
-
Sample Preparation (from Dried Blood Spots):
-
LC-MS/MS Conditions:
-
LC System: An LC system capable of gradient elution.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: Gradient elution with Eluent A (ultrapure water with 0.4% formic acid) and Eluent B (methanol/acetonitrile 50/50).[1]
-
Flow Rate: 200 µl/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 5 µl.[1]
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization mode.[1]
-
Ion Source Settings:
-
Conclusion
The choice of an HPLC method for the quantification of this compound is dependent on the specific analytical needs. RP-HPLC with UV detection is a robust and widely accessible technique suitable for routine analysis where high sensitivity is not a primary concern. HILIC provides a valuable alternative for samples where 3-HP is poorly retained on reversed-phase columns. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.
References
- 1. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of 3-Hydroxypropionic Acid Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-hydroxypropionic acid (3-HP), a key biomarker and platform chemical. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and comparability of data across different laboratories, which is essential for robust research, clinical studies, and drug development.
While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes available single-laboratory validation data for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) to offer a comparative overview of their performance characteristics.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance characteristics of the most frequently employed analytical techniques for 3-HP analysis. It is important to note that some of the data presented is derived from single-laboratory validation studies or from the analysis of structurally similar compounds where direct data for 3-HP was unavailable.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation of volatile derivatives based on their mass-to-charge ratio. | Highly selective and sensitive detection based on mass-to-charge ratio of the parent and fragment ions. | Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance. |
| Sample Preparation | Requires derivatization (e.g., silylation) to increase volatility. | Minimal sample preparation; often direct injection after protein precipitation.[1] | Minimal sample preparation, typically filtration before injection. |
| Limit of Detection (LOD) | Estimated to be in the low µg/kg range (based on data for similar compounds). | 15 µM in dried blood spots.[1] | Estimated to be in the low ng/mL range (based on data for similar compounds). |
| Limit of Quantification (LOQ) | Estimated to be in the low µg/kg range (based on data for similar compounds). | 20 µM in dried blood spots.[1] | Estimated to be around 25 ng/mL (based on data for similar compounds).[2] |
| Precision (RSD%) | Typically <15% | Intra- and inter-day variability is generally low. | Typically <2% for intra- and inter-day variability.[2] |
| Accuracy (% Recovery) | Typically 88-90% for similar compounds. | High accuracy is generally achieved. | Typically within 98-102%. |
| Analysis Time per Sample | Longer, due to derivatization and chromatographic run time. | Shorter, with rapid chromatographic methods. | Relatively short analysis time. |
| Specificity | High, especially with Selected Ion Monitoring (SIM). | Very high, due to the specificity of MS/MS detection. | Moderate, potential for interference from co-eluting compounds. |
| Matrix Effect | Less susceptible due to sample cleanup during derivatization. | Can be susceptible to ion suppression or enhancement. | Can be affected by matrix components. |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below. These protocols are intended to be representative and may require optimization based on the specific laboratory instrumentation and sample matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 3-HP, a derivatization step is necessary.
1. Sample Preparation (Derivatization):
-
To a dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HP to their trimethylsilyl (TMS) esters.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the 3-HP-TMS derivative and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.
1. Sample Preparation:
-
For biological fluids like plasma or urine, a simple protein precipitation step is often sufficient. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for 3-HP and an internal standard.
Method 3: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and cost-effective method for the quantification of 3-HP, particularly at higher concentrations.
1. Sample Preparation:
-
Samples are typically filtered through a 0.22 µm syringe filter to remove particulate matter before injection.
-
Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the calibration curve.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 N) or a buffered mobile phase.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the general experimental workflow for 3-HP analysis.
Caption: Workflow of a typical inter-laboratory comparison study for 3-HP analysis.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
poly(3-hydroxypropionate) vs. polylactic acid (PLA): a comparative study of mechanical properties
In the landscape of biodegradable polymers, poly(3-hydroxypropionate) (P3HP) and polylactic acid (PLA) are prominent materials with significant potential in biomedical and pharmaceutical applications. Their distinct mechanical profiles, however, dictate their suitability for different applications. This guide provides a detailed comparison of the mechanical properties of P3HP and PLA, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in material selection.
Data Presentation: A Side-by-Side Comparison
The mechanical properties of P3HP and PLA are summarized in the table below. These values represent typical ranges found in scientific literature and may vary depending on the specific grade, processing conditions, and testing parameters.
| Mechanical Property | Poly(3-hydroxypropionate) (P3HP) | Polylactic Acid (PLA) |
| Tensile Strength (MPa) | 20 - 40 | 50 - 70 |
| Young's Modulus (GPa) | 0.1 - 0.8 | 2.0 - 4.0 |
| Elongation at Break (%) | 200 - 1000 | 2 - 10 |
Note: The data presented is a synthesis of values reported across multiple studies. Direct comparison is most accurate when data is sourced from a single study using identical testing standards and conditions.
Analysis of Mechanical Behavior
The data clearly indicates that PLA is a significantly more rigid and strong material than P3HP, as evidenced by its higher tensile strength and Young's modulus. However, this strength comes at the cost of brittleness, with a very low elongation at break. This characteristic makes PLA suitable for applications requiring high strength and where flexibility is not a primary concern, such as in rigid medical implants or packaging.
Conversely, P3HP exhibits lower tensile strength and stiffness but boasts a remarkably high elongation at break. This high ductility signifies that P3HP is a much more flexible and tough material, capable of undergoing significant deformation before fracturing. These properties make it an excellent candidate for applications requiring flexibility and resilience, such as in soft tissue engineering, flexible films, and as a toughening agent for other brittle biopolymers.
Experimental Protocols: Determining Mechanical Properties
The mechanical properties outlined above are typically determined through standardized tensile testing procedures. The following is a generalized protocol based on internationally recognized standards such as ASTM D638 and ISO 527.
Specimen Preparation
-
Material Conditioning: Prior to testing, the polymer samples (both P3HP and PLA) are conditioned at a standard temperature and humidity (typically 23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 40 hours. This ensures that the material properties are stable and not influenced by environmental fluctuations.
-
Specimen Geometry: Test specimens are prepared in a "dog-bone" or dumbbell shape according to the dimensions specified in the chosen standard (e.g., ASTM D638 Type I or ISO 527 Type 1A). This geometry is designed to ensure that failure occurs in the central, narrower gauge section of the specimen. Specimens can be produced by injection molding, compression molding, or machining from a sheet. The surfaces of the specimens must be smooth and free of any defects that could act as stress concentrators.
Tensile Testing Procedure
-
Equipment: A universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips to securely hold the specimen is used. An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
Test Parameters:
-
Grip Separation: The initial distance between the grips is set according to the standard.
-
Crosshead Speed: The speed at which the grips are pulled apart is a critical parameter and is specified by the standard (e.g., 5 mm/min or 50 mm/min). A constant rate of strain is applied to the specimen.
-
-
Data Acquisition: The UTM records the applied force (load) and the corresponding elongation of the gauge section in real-time.
Data Analysis
-
Stress-Strain Curve: The collected load-elongation data is converted into a stress-strain curve.
-
Stress (σ): The applied force divided by the initial cross-sectional area of the gauge section.
-
Strain (ε): The change in gauge length divided by the original gauge length.
-
-
Calculation of Mechanical Properties:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
-
Mandatory Visualization
Comparative Life Cycle of P3HP and PLA
Caption: A comparative overview of the life cycle pathways for P3HP and PLA.
Experimental Workflow for Tensile Testing
Caption: A standardized workflow for determining the tensile properties of polymers.
A Comparative Guide to Aldehyde Dehydrogenases for Enhanced 3-Hydroxypropionate (3-HP) Production
For researchers, scientists, and drug development professionals, the efficient biosynthesis of 3-hydroxypropionate (3-HP), a valuable platform chemical, is a significant area of focus. A critical step in the primary glycerol-based production pathway is the oxidation of 3-hydroxypropionaldehyde (3-HPA) to 3-HP, a reaction catalyzed by aldehyde dehydrogenase (ALDH). The choice of ALDH can profoundly impact the overall efficiency, titer, and yield of 3-HP. This guide provides a comparative performance evaluation of various ALDHs, supported by experimental data, to aid in the selection of the most suitable enzyme for your research and development endeavors.
The biological production of 3-HP from glycerol is a two-step process involving glycerol dehydratase (GDHt) and an aldehyde dehydrogenase (ALDH).[1] While GDHt converts glycerol to the intermediate 3-HPA, the subsequent conversion to 3-HP by ALDH is often the rate-limiting step.[2] The accumulation of the toxic intermediate 3-HPA can inhibit cell growth and enzyme activity, making the selection of a highly efficient ALDH crucial for robust 3-HP production.[3][4][5]
Comparative Performance of Aldehyde Dehydrogenases
Several ALDHs from various microorganisms have been characterized and engineered for improved 3-HP production. The following table summarizes the key kinetic properties and in vivo performance metrics of some of the most promising candidates.
| Enzyme | Source Organism | Host Organism | Specific Activity (U/mg) | Km (mM) for 3-HPA | kcat/Km (s-1mM-1) | 3-HP Titer (g/L) | Yield (g/g or mol/mol) | Reference |
| KGSADH (wild-type) | Azospirillum brasilense | Pseudomonas denitrificans | - | - | - | 33.1 mM | - | [6][7] |
| KGSADH (engineered) | Azospirillum brasilense | Pseudomonas denitrificans | - | Lowered 2-fold vs WT | 100 ± 7.1 (4.65-fold > WT) | 43.2 mM | - | [5][6][7] |
| KGSADH (variant) | Azospirillum brasilense | - | - | - | 2.79-fold > WT | - | - | [1] |
| GabD4 (wild-type) | Cupriavidus necator | Escherichia coli | Highest reported to date | - | - | - | - | [8] |
| GabD4 (engineered) | Cupriavidus necator | Escherichia coli / Corynebacterium glutamicum | Increased Vmax | - | Substantially increased | 71.9 / 62.6 | - | [9] |
| DhaS | Bacillus subtilis | Klebsiella pneumoniae | 2.3 | 0.4 | - | 18 | 59.4 mol/mol (glycerol to 3-HP and 1,3-PDO) | [10][11] |
| PuuC | Klebsiella pneumoniae | Klebsiella pneumoniae | - | - | - | 11 | >23% C-yield | [12] |
| AldH | Escherichia coli | Klebsiella pneumoniae | - | - | - | - | - | [12] |
| AldDHb | Halomonas bluephagenesis | Halomonas bluephagenesis | - | - | - | 154 | 0.93 g/g 1,3-propanediol | [13] |
Note: Direct comparison of specific activities and kinetic constants can be challenging due to variations in assay conditions across different studies. The 3-HP titers and yields are highly dependent on the host strain, cultivation conditions, and overall metabolic engineering strategies.
Key Insights from Comparative Studies:
-
Engineered KGSADH: Directed evolution and protein engineering of α-ketoglutaric semialdehyde dehydrogenase (KGSADH) from Azospirillum brasilense have yielded variants with significantly improved catalytic efficiency (kcat/Km) towards 3-HPA.[1][6][7][14] These engineered enzymes have demonstrated reduced substrate inhibition and enhanced resistance to 3-HPA, leading to higher 3-HP titers.[4][10]
-
High-Performing GabD4: The novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, has been identified as having the highest reported enzyme activity towards 3-HPA to date.[8] Subsequent engineering of GabD4 has led to substantial increases in its Vmax and catalytic efficiency, resulting in high-titer 3-HP production in both E. coli and C. glutamicum.[9]
-
Substrate Specificity of DhaS: DhaS from Bacillus subtilis exhibits high specificity for 3-HPA, with a low Km value, making it an effective catalyst for 3-HP production in Klebsiella pneumoniae.[11]
-
Host and Pathway Context: The performance of an ALDH is also context-dependent. For instance, in Klebsiella pneumoniae, which can naturally produce 3-HP, overexpression of a highly active ALDH like KGSADH is essential to increase the carbon flux from 3-HPA towards 3-HP and away from byproducts like 1,3-propanediol.[12] In Halomonas bluephagenesis, the native AldDHb, when optimally expressed, enabled remarkable 3-HP production from 1,3-propanediol.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in the evaluation of ALDH performance.
Aldehyde Dehydrogenase Activity Assay
This spectrophotometric assay measures the rate of NAD(P)H formation, which is stoichiometric to the amount of 3-HP produced.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM 3-hydroxypropionaldehyde (3-HPA) as substrate
-
2 mM NAD+ or NADP+ as cofactor
-
Purified ALDH enzyme or cell-free extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding 3-HPA.
-
Monitor the increase in absorbance at 340 nm (corresponding to NAD(P)H formation) for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H (6.22 mM-1cm-1).
-
-
Definition of Unit: One unit of ALDH activity is typically defined as the amount of enzyme required to produce 1 µmol of NAD(P)H per minute under the specified conditions.[15]
Determination of Kinetic Parameters (Km and kcat)
-
Procedure:
-
Perform the ALDH activity assay as described above, varying the concentration of one substrate (e.g., 3-HPA) while keeping the cofactor concentration saturating.
-
Repeat the experiment by varying the cofactor concentration while keeping the 3-HPA concentration saturating.
-
Measure the initial reaction velocities at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration. The catalytic efficiency is then calculated as kcat/Km.
-
In Vivo Evaluation of ALDH Performance in Shake Flask Cultures
-
Strain Construction:
-
Clone the gene encoding the ALDH of interest into a suitable expression vector under the control of an inducible or constitutive promoter.
-
Transform the expression plasmid into the desired host organism (e.g., E. coli, K. pneumoniae).
-
-
Cultivation:
-
Inoculate a single colony of the recombinant strain into a suitable rich medium (e.g., LB) and grow overnight.
-
Inoculate a defined minimal medium containing a carbon source (e.g., glycerol or glucose) with the overnight culture to a starting OD600 of ~0.1.
-
Induce gene expression at the appropriate cell density if using an inducible promoter.
-
Incubate the cultures at a specific temperature (e.g., 30-37°C) with shaking (e.g., 200-250 rpm).
-
Collect samples at regular intervals for analysis.
-
-
Analysis:
-
Measure cell density (OD600).
-
Quantify the concentration of 3-HP, glycerol, and major byproducts in the culture supernatant using High-Performance Liquid Chromatography (HPLC).
-
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the biochemical pathway for 3-HP production, the experimental workflow for ALDH evaluation, and a logical comparison of the evaluated enzymes.
References
- 1. Directed evolution of the 3-hydroxypropionic acid production pathway by engineering aldehyde dehydrogenase using a synthetic selection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering an aldehyde dehydrogenase toward its substrates, 3-hydroxypropanal and NAD+, for enhancing the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxypropionaldehyde-specific aldehyde dehydrogenase from Bacillus subtilis catalyzes this compound production in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hyperproduction of 3-hydroxypropionate by Halomonas bluephagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Based Protein Engineering of Aldehyde Dehydrogenase from Azospirillum brasilense to Enhance Enzyme Activity against Unnatural 3-Hydroxypropionaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the key factors on this compound production with different recombinant strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Pathways for 3-Hydroxypropionic Acid (3-HP) Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Microbial Production of 3-HP
The escalating demand for sustainable alternatives to petroleum-based chemicals has positioned 3-hydroxypropionic acid (3-HP) as a pivotal platform chemical. Its versatile applications, ranging from the synthesis of biodegradable polymers to its use as a precursor for commodity chemicals like acrylic acid, have spurred intensive research into its microbial production. This guide provides a comprehensive comparative analysis of the three principal metabolic pathways for 3-HP synthesis: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway. We present a synthesis of experimental data, detailed methodologies, and visual representations of the biochemical routes to aid researchers in selecting and optimizing a production strategy.
Performance Metrics: A Side-by-Side Comparison
The efficiency of 3-HP production is contingent on the chosen metabolic pathway, the microbial host, and the fermentation strategy. The following table summarizes key performance indicators from various studies to facilitate a direct comparison of these approaches.
| Metabolic Pathway | Microbial Host | Feedstock | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Key Advantages | Key Challenges |
| Glycerol-Dependent | Escherichia coli | Glycerol | 76.2 | 0.457 g/g | 1.89 | High theoretical yield; utilizes a renewable feedstock. | Requires coenzyme B12; potential for toxic intermediate accumulation.[1] |
| Klebsiella pneumoniae | Glycerol | 102.6 | 0.86 g/g | Not Reported | Naturally synthesizes coenzyme B12. | Pathogenic nature of some strains; complex fermentation control. | |
| Malonyl-CoA | Escherichia coli | Glucose | 52 | Not Reported | Not Reported | Broad substrate range; redox-neutral.[2] | Requires significant metabolic engineering to channel carbon flux. |
| Saccharomyces cerevisiae | Glucose | 9.8 | 0.13 Cmol/Cmol | Not Reported | Robust industrial host with high tolerance to acidic conditions.[3] | Lower reported titers compared to bacterial hosts. | |
| Corynebacterium glutamicum | Acetate | 17.1 | 0.50 g/g | Not Reported | Can utilize alternative carbon sources like acetate. | Potential for fatty acid synthesis as a competing pathway.[4] | |
| β-Alanine | Escherichia coli | Glucose | 31.1 | Not Reported | Not Reported | Avoids the need for coenzyme B12.[2][5] | Can be limited by the efficiency of the transaminase and decarboxylase enzymes.[6] |
| Saccharomyces cerevisiae | Glucose | 13.7 | 0.14 Cmol/Cmol | Not Reported | Well-suited for production at lower pH, simplifying downstream processing.[7] | Pathway complexity can lead to metabolic bottlenecks. |
Visualizing the Metabolic Pathways
To elucidate the biochemical transformations involved in each 3-HP synthesis route, the following diagrams were generated using Graphviz (DOT language). These visualizations provide a clear overview of the key enzymatic steps and intermediates.
Caption: The Glycerol-Dependent Pathway for 3-HP Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. arlok.com [arlok.com]
- 4. Recombinant protein production via fed-batch culture of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Metabolic engineering to improve production of this compound from corn-stover hydrolysate in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
validation of 3-hydroxypropionic acid as a sustainable alternative to petroleum-based chemicals
3-Hydroxypropionic Acid: A Viable Sustainable Alternative to Petroleum-Based Chemicals
A Comparative Guide for Researchers and Drug Development Professionals
The escalating demand for sustainable chemical production has propelled this compound (3-HP) into the spotlight as a promising bio-based platform chemical. This guide provides an objective comparison of 3-HP with its petroleum-derived counterparts, supported by experimental data, detailed protocols, and pathway visualizations to validate its potential as a cornerstone of a bio-based economy. 3-HP serves as a versatile precursor to a wide array of valuable chemicals, including acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate) (P3HP).[1][2] Its production from renewable feedstocks, such as glucose and glycerol, presents a sustainable alternative to the fossil fuel-dependent chemical industry, offering the potential for a significantly reduced carbon footprint.[1][3]
Performance Comparison: Bio-based 3-HP vs. Petroleum-Based Chemicals
The primary industrial application of 3-HP is its conversion to acrylic acid, a key component in the manufacturing of plastics, coatings, adhesives, and superabsorbent polymers.[4][5] Traditionally, acrylic acid is produced through the oxidation of propylene, a process reliant on volatile and non-renewable petroleum resources.[6] The bio-based route through 3-HP offers significant environmental advantages.
Life cycle assessments (LCA) and techno-economic analyses (TEA) have demonstrated the potential for bio-based acrylic acid, derived from 3-HP, to be cost-competitive with and have a lower environmental impact than its petrochemical equivalent. Studies have shown that the production of acrylic acid from 3-HP can lead to a 50-75% reduction in greenhouse gas emissions compared to the conventional propylene oxidation process.[3] Furthermore, advancements in microbial fermentation and process optimization are continually improving the economic viability of bio-based 3-HP production.[7]
Table 1: Comparative Performance of 3-HP Production in Engineered Microorganisms
| Microorganism | Carbon Source | Fed-Batch Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol | 76.2 | 0.457 g/g | 1.89 | [7] |
| Escherichia coli | Glucose | 42.8 | 0.4 mol/mol | 0.6 | [2] |
| Klebsiella pneumoniae | Glycerol | 83.8 | - | - | [3] |
| Saccharomyces cerevisiae | Glucose | 13.7 | 0.14 C-mol/C-mol | - | [5] |
| Corynebacterium glutamicum | Glucose & Xylose | 62.6 | - | - | [3] |
Table 2: Environmental Impact Comparison: Bio-based vs. Petroleum-based Acrylic Acid
| Parameter | Bio-based Acrylic Acid (via 3-HP from lignocellulose) | Petroleum-based Acrylic Acid | Reference |
| Global Warming Potential (kg CO2-eq/kg) | 3.00 (2.53–3.38) | 4.07–7.65 | [8] |
| Fossil Energy Consumption (MJ/kg) | 39.9 (31.6–45.1) | - | [8] |
Experimental Protocols
Fed-Batch Fermentation of E. coli for 3-HP Production from Glycerol
This protocol is adapted from high-yield 3-HP production studies.[7]
a. Strain: Metabolically engineered Escherichia coli expressing glycerol dehydratase and an aldehyde dehydrogenase.
b. Media:
-
Seed Culture Medium (per liter): 20 g tryptone, 10 g yeast extract, 5 g NaCl.
-
Batch Fermentation Medium (Modified M9 medium, per liter): 20 g glucose, 6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2, 10 g/L yeast extract, and trace metal solution.
-
Feeding Solution: 500 g/L glycerol, 50 g/L yeast extract.
c. Fermentation Conditions:
-
Bioreactor: 5-L stirred-tank bioreactor.
-
Temperature: 37°C.
-
pH: Maintained at 7.0 by automatic addition of 28% (v/v) ammonium hydroxide.
-
Dissolved Oxygen (DO): Controlled at ≥30% saturation by adjusting the agitation speed and airflow rate.
-
Feeding Strategy: A continuous feeding strategy is initiated after the initial glucose is consumed, indicated by a sharp increase in DO. The feed rate is adjusted to maintain a glycerol concentration of 10-20 g/L.
Fed-Batch Fermentation of Saccharomyces cerevisiae for 3-HP Production from Glucose
This protocol is based on studies of 3-HP production in engineered yeast.[5][9]
a. Strain: Metabolically engineered Saccharomyces cerevisiae expressing a 3-HP biosynthesis pathway (e.g., malonyl-CoA reductase pathway).
b. Media:
-
Seed Culture Medium (per liter): 10 g yeast extract, 20 g peptone, 20 g glucose.
-
Batch Fermentation Medium (Synthetic defined medium, per liter): 20 g glucose, 5 g (NH4)2SO4, 3 g KH2PO4, 0.5 g MgSO4·7H2O, 1 mL vitamin solution, 1 mL trace metal solution.
-
Feeding Solution: 400 g/L glucose.
c. Fermentation Conditions:
-
Bioreactor: 2-L stirred-tank bioreactor.
-
Temperature: 30°C.
-
pH: Maintained at 5.0 with 2 M KOH.
-
Aeration: 1 vvm (volume of air per volume of liquid per minute).
-
Feeding Strategy: A glucose-limited fed-batch cultivation is initiated after the initial glucose is depleted. The feed rate is controlled to maintain a low glucose concentration and avoid ethanol formation.
Purification of 3-HP from Fermentation Broth
This protocol outlines a general procedure for the recovery and purification of 3-HP.[10][11]
a. Cell Removal: The fermentation broth is first centrifuged at 8,000 x g for 20 minutes to pellet the microbial cells. The supernatant is then collected for further processing.
b. Water Removal: A substantial amount of water is removed from the clarified broth using vacuum evaporation to concentrate the 3-HP.
c. Solvent Extraction: The concentrated broth is then subjected to liquid-liquid extraction using an organic solvent with a boiling point below 170°C, such as ethyl acetate. The 3-HP partitions into the organic phase. This step is typically repeated multiple times to maximize recovery.
d. Distillation: The organic solvent is removed from the 3-HP-rich extract by distillation, yielding a purified 3-HP product.
Analytical Quantification of 3-HP by HPLC
This protocol provides a standard method for quantifying 3-HP in fermentation samples.[8]
a. Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter. The filtered sample is diluted with the mobile phase to fall within the calibration range.
b. HPLC System: An Agilent 1200 Series or equivalent HPLC system equipped with a UV/PDA detector.
c. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in water at a flow rate of 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
d. Quantification: A calibration curve is generated using 3-HP standards of known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). The concentration of 3-HP in the samples is determined by comparing their peak areas to the calibration curve.
Visualizations of Biosynthetic Pathways and Experimental Workflows
Biosynthetic Pathways for 3-HP Production
The microbial production of 3-HP from renewable feedstocks primarily utilizes two key metabolic pathways: the conversion of glycerol and the malonyl-CoA pathway from glucose.
1. 3-HP Production from Glycerol:
This pathway involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is subsequently oxidized to 3-HP. This conversion can proceed through either a Coenzyme A-dependent or -independent route.[3]
Caption: Biosynthesis of 3-HP from glycerol via CoA-dependent and -independent pathways.
2. 3-HP Production from Glucose via the Malonyl-CoA Pathway:
In this pathway, glucose is first converted to acetyl-CoA through glycolysis. Acetyl-CoA is then carboxylated to malonyl-CoA, which is subsequently reduced to 3-HP by the bifunctional enzyme malonyl-CoA reductase.[9][12]
Caption: Biosynthesis of 3-HP from glucose via the Malonyl-CoA pathway.
Experimental and Analytical Workflow
The overall process for producing, purifying, and analyzing 3-HP from a microbial fermentation process is summarized in the following workflow diagram.
Caption: General workflow for 3-HP production, purification, and analysis.
References
- 1. Exploring small-scale chemostats to scale up microbial processes: this compound production in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Biological Production of this compound: An Update on the Current Status [mdpi.com]
- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farabi.university [farabi.university]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Engineering a Novel Metabolic Pathway for Improving Cellular Malonyl-CoA Levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradability of Poly(3-hydroxypropionate): A Comparative Analysis in Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable polymeric materials has led to significant interest in biodegradable polymers like poly(3-hydroxypropionate) (P3HP). As a member of the polyhydroxyalkanoate (PHA) family, P3HP is a bio-based polyester with the potential to replace conventional plastics in various applications, including in the biomedical field.[1][2][3] Understanding its degradation behavior in different environmental conditions is crucial for its responsible development and application. This guide provides a comparative assessment of P3HP's biodegradability in key environments, benchmarked against other well-studied bioplastics, polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB).
Comparative Biodegradation Rates
The rate of biodegradation of a polymer is highly dependent on the environmental conditions, including temperature, moisture, and the microbial population present.[4] The following tables summarize the available quantitative data for the biodegradation of P3HP, PLA, and PHB in compost, soil, and marine environments. It is important to note that specific data for the P3HP homopolymer is limited, and much of the available information is derived from studies on copolymers of P3HP, such as poly(3-hydroxybutyrate-co-3-hydroxypropionate) (P(3HB-co-3HP)).
Table 1: Biodegradation in Composting Environments
| Polymer | Biodegradation (%) | Duration (days) | Temperature (°C) | Standard |
| P(3HB-co-3HP) | >90% | 90 | 58 | ISO 14855 |
| PLA | 86% | 120 | 58-60 | ISO 14855-99 |
| PHB/PHBV | >90% | 90 | 58 | ISO 14855-1 |
Table 2: Biodegradation in Soil Environments
| Polymer | Biodegradation (%) | Duration (days) | Temperature (°C) | Standard |
| P(3HB-co-3HP) | Slower than compost | Not specified | Ambient | Not specified |
| PLA | Low | Years | Ambient | Not specified |
| PHB/PHBV | 100% (in 100% RH) | 14 | 25 | Lab study |
Table 3: Biodegradation in Marine Environments
| Polymer | Biodegradation Rate | Duration (days) | Environment | Standard |
| PHA (general) | 0.04–0.09 mg·day⁻¹·cm⁻² | Not specified | Seawater | Meta-study |
| PLA | Negligible | 365 | Seawater | Lab study |
| PHBV | 36% weight loss | 180 | Seawater | Lab study |
Experimental Protocols for Assessing Biodegradability
Standardized testing methodologies are essential for generating comparable and reliable data on polymer biodegradability. The most commonly employed protocols are those developed by organizations such as ASTM International, the International Organization for Standardization (ISO), and the Organisation for Economic Co-operation and Development (OECD).
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)
This test method is designed to evaluate the aerobic biodegradation of plastic materials in a simulated, controlled composting environment at thermophilic temperatures.[5][6][7][8]
Methodology:
-
Sample Preparation: The test material is typically used in powder or film form to maximize the surface area available for microbial attack.
-
Inoculum: A standardized inoculum derived from mature compost is used to provide a rich and diverse microbial community.
-
Test Setup: The test material is mixed with the inoculum and a solid matrix (e.g., vermiculite) in a sealed vessel. The temperature is maintained at a thermophilic level, typically around 58 ± 2 °C.
-
Aeration: A continuous flow of carbon dioxide-free air is supplied to the vessels to ensure aerobic conditions.
-
Measurement: The amount of carbon dioxide evolved from the biodegradation of the test material is measured over time using methods such as gas chromatography or titration.
-
Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test material to its theoretical maximum CO₂ production, which is based on its elemental composition. The test is typically run for a period of up to 180 days.
Ultimate Aerobic Biodegradability in Soil (ISO 17556)
This standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials in soil by measuring either the oxygen demand in a respirometer or the amount of evolved carbon dioxide.[9][10][11][12][13]
Methodology:
-
Soil Preparation: Natural or artificial soil is used as the test medium. The humidity of the soil is optimized to ensure microbial activity.
-
Sample Introduction: The plastic material, serving as the sole carbon source, is mixed with the soil.
-
Incubation: The soil mixture is incubated in a sealed flask at a constant temperature, typically between 20-28°C.
-
Measurement of Biodegradation:
-
Respirometry (Oxygen Demand): The consumption of oxygen by the microorganisms is measured over time.
-
CO₂ Evolution: The amount of carbon dioxide produced is measured by passing CO₂-free air over the soil and trapping the evolved CO₂.
-
-
Calculation: The percentage of biodegradation is determined by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) or the evolved CO₂ to the theoretical carbon dioxide (ThCO₂). The test duration can be up to six months or until a plateau in biodegradation is reached.
Ready Biodegradability in an Aqueous Medium (OECD 301)
The OECD 301 series of tests are screening methods to assess the ready biodegradability of chemical substances, including water-soluble polymers, in an aerobic aqueous medium.[14][15][16][17][18]
Methodology:
-
Test Medium: A mineral medium is inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Incubation: The test substance is added to the inoculated medium and incubated under aerobic conditions in the dark or diffuse light at a controlled temperature (around 22°C).
-
Measurement of Degradation: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ production, or oxygen uptake.
-
Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve specific degradation thresholds (e.g., ≥70% DOC removal or ≥60% of theoretical oxygen demand or CO₂ production) within a 28-day period, and this must occur within a 10-day window that begins once 10% degradation is reached.
References
- 1. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and biodegradation of 3-hydroxypropionate-containing polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D-5338 standard – BPC Instruments [bpcinstruments.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ASTM D5338 - Biodegradation Test - Composting - Situ Biosciences [situbiosciences.com]
- 9. ISO 17556 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 10. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 17. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 18. oecd.org [oecd.org]
A Comparative Life Cycle Assessment of 3-Hydroxypropionic Acid Production from Renewable Resources
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental performance and production methodologies of bio-based 3-hydroxypropionic acid (3-HP).
Introduction
This compound (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the focus on sustainable manufacturing intensifies, the production of 3-HP from renewable resources is gaining considerable attention. This guide provides a comparative life cycle assessment (LCA) of 3-HP production from three key renewable feedstocks: glucose, glycerol, and lignocellulosic biomass. It aims to offer an objective comparison of their environmental performance, supported by available experimental data and detailed methodologies for key production processes.
Comparative Life Cycle Assessment Data
The environmental performance of 3-HP production is evaluated across several key impact categories. The following table summarizes the available quantitative LCA data for different renewable feedstocks. It is important to note that direct comparative studies across all feedstocks and impact categories are limited, and the presented data is compiled from various sources with potentially different system boundaries and assumptions.
| Impact Category | Lignocellulosic Biomass (Corn Stover) | Algae-derived Glycerol |
| Global Warming Potential (GWP) (kg CO₂ eq./kg 3-HP) | 3.00 [2.53–3.38][1] | 5.87[2] |
| Fossil Energy Consumption (FEC) (MJ/kg 3-HP) | 39.9 [31.6–45.1][1] | Not Reported |
| Acidification Potential (AP) (kg SO₂ eq./kg product) | Reported for Sodium Polyacrylate | Not Reported |
| Eutrophication Potential (EP) (kg PO₄³⁻ eq./kg product) | Reported for Sodium Polyacrylate | Not Reported |
| Photochemical Ozone Creation Potential (POCP) (kg C₂H₄ eq./kg product) | Reported for Sodium Polyacrylate* | Not Reported |
*Data is for the final product, sodium polyacrylate, derived from 3-HP produced from pulp mill side streams. The contribution of the 3-HP recovery process to these impacts was reported to be higher than for GWP.[1]
Metabolic Pathways and Production Strategies
The biological production of 3-HP from renewable feedstocks is achieved through various metabolic pathways engineered into microbial hosts such as Escherichia coli and Aspergillus niger.
Production from Glucose
From glucose, a common route is the malonyl-CoA pathway . In this pathway, glucose is converted to acetyl-CoA, which is then carboxylated to malonyl-CoA. Malonyl-CoA is subsequently reduced to 3-HP.
Production from Glycerol
For glycerol, a primary pathway involves a two-step conversion. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research in this field. The following sections provide synthesized methodologies for 3-HP production using genetically engineered E. coli and Aspergillus niger. These protocols are compiled from multiple sources and may require optimization for specific laboratory conditions.
Fed-Batch Fermentation of 3-HP using Engineered Escherichia coli
This protocol outlines a fed-batch fermentation process for 3-HP production from glucose or glycerol using a genetically engineered E. coli strain.
1. Strain and Pre-culture Preparation:
-
Strain: E. coli strain engineered for 3-HP production (e.g., expressing genes for the malonyl-CoA pathway from glucose or the glycerol utilization pathway).
-
Pre-culture Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotic.
-
Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours.
-
Use the overnight pre-culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of 0.1.
-
Incubate the seed culture under the same conditions until it reaches an OD₆₀₀ of 4-6.
-
2. Fed-Batch Fermentation:
-
Fermentation Medium: A defined mineral medium containing a carbon source (glucose or glycerol), nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄, K₂HPO₄), and trace elements.
-
Feeding Solution: A concentrated solution of the carbon source (e.g., 500 g/L glucose or glycerol).
-
Procedure:
-
Prepare the fermenter with the initial batch medium and sterilize.
-
Inoculate the fermenter with the seed culture to a starting OD₆₀₀ of approximately 0.2.
-
Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH), and dissolved oxygen (DO) maintained at a setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and airflow rate.
-
Initiate the fed-batch strategy once the initial carbon source is nearly depleted, as indicated by a sharp increase in DO.
-
Feed the concentrated carbon source solution at a predetermined rate to maintain a low substrate concentration in the fermenter, avoiding overflow metabolism.
-
Induce the expression of the 3-HP production pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 10-20) by adding an inducer (e.g., IPTG) if an inducible promoter system is used.
-
Continue the fermentation for 48-72 hours, periodically taking samples to monitor cell growth (OD₆₀₀) and the concentrations of substrate and 3-HP using HPLC.
-
3-HP Production using Engineered Aspergillus niger
This protocol describes the production of 3-HP from lignocellulosic hydrolysate (containing glucose and xylose) using a genetically engineered Aspergillus niger strain.
1. Strain and Spore Suspension Preparation:
-
Strain: Aspergillus niger strain engineered with the β-alanine pathway for 3-HP production.[3][4]
-
Spore Plate Medium: Potato Dextrose Agar (PDA).
-
Procedure:
-
Grow the engineered A. niger strain on PDA plates at 30°C for 5-7 days until sporulation is abundant.
-
Harvest the spores by adding a sterile saline solution (0.9% NaCl) with 0.05% Tween 80 to the plate and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁸ spores/mL).
-
2. Fermentation:
-
Fermentation Medium: A defined medium suitable for A. niger growth and 3-HP production, containing a carbon source (e.g., corn stover hydrolysate), nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Procedure:
-
Prepare the fermentation medium in flasks or a bioreactor and sterilize.
-
Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubate at a controlled temperature (e.g., 30-35°C) with agitation (e.g., 150-200 rpm for flasks).
-
If in a bioreactor, control the pH at a suitable level for A. niger (e.g., around 5.5) and maintain aeration.
-
The fermentation is typically carried out for 5-7 days.
-
Monitor fungal growth (mycelial dry weight) and 3-HP concentration in the culture supernatant by taking samples at regular intervals.
-
Life Cycle Assessment (LCA) Workflow
The general workflow for conducting a life cycle assessment of 3-HP production from renewable resources is illustrated below. This process involves defining the goal and scope, compiling a life cycle inventory, performing a life cycle impact assessment, and interpreting the results.
Conclusion
The production of this compound from renewable resources presents a promising avenue for a more sustainable chemical industry. This guide highlights that while different feedstocks offer viable routes to bio-based 3-HP, their environmental performance can vary. The available LCA data suggests that lignocellulosic biomass may have a lower global warming potential compared to algae-derived glycerol, although a comprehensive comparison across multiple environmental impact categories is still needed. The provided experimental protocols for E. coli and A. niger serve as a foundation for researchers to develop and optimize their own production processes. Further research focusing on direct, comparative LCAs and the publication of detailed, replicable experimental protocols will be crucial in accelerating the industrial-scale production of sustainable 3-HP.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. One stone two birds: Biosynthesis of this compound from CO2 and syngas-derived acetic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. The Parameters of Aspergillus niger Fermentation Facilitate Its Further Formulation[v1] | Preprints.org [preprints.org]
Benchmarking Host Organisms for Industrial 3-Hydroxypropionic Acid Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bio-based production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical for the synthesis of acrylic acid and other derivatives, has garnered significant interest as a sustainable alternative to petrochemical processes.[1][2] The economic viability of microbial 3-HP production hinges on the selection of a robust host organism and an efficient metabolic pathway. This guide provides an objective comparison of the leading microbial chassis for industrial 3-HP production, supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant metabolic and signaling pathways.
Host Organism Performance Comparison
The selection of a microbial host for 3-HP production is a critical determinant of the overall process efficiency, influencing factors such as substrate utilization, product tolerance, and downstream processing. Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae have emerged as the most extensively studied and engineered organisms for this purpose. The following tables summarize key performance indicators for 3-HP production in these hosts, categorized by the biosynthetic pathway employed.
Malonyl-CoA Pathway
The malonyl-CoA pathway is a popular route for 3-HP production from glucose. It involves the conversion of the central metabolic intermediate acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP.[3]
| Host Organism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Substrate | Reference |
| Escherichia coli | 52 | - | - | Glucose | [4] |
| Escherichia coli | 42.8 | 0.4 (mol/mol) | 0.6 | Glucose | [5] |
| Escherichia coli | 10.08 | - | - | Glucose | [6] |
| Saccharomyces cerevisiae | 9.8 | 0.13 (C-mol/C-mol) | ~0.1 | Glucose | [7][8] |
| Pichia pastoris | 37.05 | - | 0.71 | Glycerol | [4] |
| Yarrowia lipolytica | 16.23 | - | - | Glucose | [6] |
Glycerol-Dependent Pathway
This pathway utilizes glycerol as a direct precursor for 3-HP synthesis. It is particularly attractive due to the increasing availability of crude glycerol as a byproduct of biodiesel production.
| Host Organism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Substrate | Reference |
| Klebsiella pneumoniae | 102.6 | 0.86 | 1.07 | Glycerol | [4] |
| Klebsiella pneumoniae | 83.8 | 0.59 | 1.16 | Glycerol | [4][9] |
| Escherichia coli | 76.2 | 0.457 | 1.89 | Glycerol | [7] |
| Escherichia coli | 71.9 | - | 1.8 | Glycerol & Glucose | [10] |
| Corynebacterium glutamicum | 62.6 | 0.51 | - | Glucose & Xylose | [3][9] |
| Pseudomonas denitrificans | 102 | - | 2.5 | Glycerol | [3] |
β-Alanine Pathway
The β-alanine pathway represents an alternative route from glucose to 3-HP, proceeding through aspartate and β-alanine intermediates.
| Host Organism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Substrate | Reference |
| Escherichia coli | 31.1 | - | - | Glucose | [4][11] |
| Saccharomyces cerevisiae | 13.7 | 0.14 (C-mol/C-mol) | ~0.11 | Glucose | [12][13] |
| Saccharomyces cerevisiae | 7.4 | 0.17 | ~0.06 | Xylose | [10] |
Metabolic and Signaling Pathways
Understanding and engineering the metabolic and regulatory networks of the host organism is paramount for optimizing 3-HP production. The following diagrams illustrate the key biosynthetic routes to 3-HP and a crucial signaling pathway for product tolerance.
Caption: Key metabolic pathways for 3-HP production from glucose and glycerol.
Caption: Signaling pathways involved in E. coli's response to acid stress.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results across different studies. Below are generalized methodologies for key experiments in 3-HP production.
Strain Construction and Genetic Modification
Metabolic engineering of host organisms is fundamental to achieving high titers of 3-HP. Common strategies include the overexpression of pathway enzymes and the deletion of competing byproduct pathways.[14]
General Protocol for Gene Overexpression in E. coli :
-
Gene Amplification: Amplify the target gene(s) (e.g., mcr from Chloroflexus aurantiacus for the malonyl-CoA pathway, or dhaB and an appropriate aldehyde dehydrogenase for the glycerol pathway) using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest both the PCR product and a suitable expression vector (e.g., pTrc99A) with the corresponding restriction enzymes. Ligate the gene insert into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for plasmid propagation, followed by transformation into the production host like BL21(DE3)).
-
Verification: Verify the successful insertion of the gene by colony PCR and DNA sequencing.
General Protocol for Gene Knockout in E. coli using CRISPR-Cas9:
-
Guide RNA Design: Design a specific guide RNA (gRNA) targeting the gene to be deleted (e.g., genes involved in byproduct formation like ldhA for lactate).
-
Plasmid Construction: Clone the gRNA sequence into a Cas9-expressing plasmid.
-
Co-transformation: Co-transform the Cas9-gRNA plasmid and a donor DNA template (containing homologous arms flanking the desired deletion) into the host strain.
-
Selection and Screening: Select for transformants and screen for the desired gene knockout using PCR and sequencing.
Fed-Batch Fermentation
Fed-batch fermentation is a common strategy to achieve high cell densities and product titers by controlling the substrate feed rate.[15]
Typical Fed-Batch Fermentation Protocol:
-
Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable medium (e.g., LB broth) overnight at the optimal temperature (e.g., 37°C for E. coli).
-
Bioreactor Setup: Prepare a bioreactor with a defined mineral medium containing the primary carbon source (e.g., glucose or glycerol).
-
Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture and allow the cells to grow in batch mode until the initial carbon source is nearly depleted.
-
Fed-Batch Phase: Initiate a continuous or intermittent feed of a concentrated carbon source solution to maintain a low substrate concentration, thereby avoiding overflow metabolism and maximizing product yield.
-
Process Control: Maintain optimal fermentation parameters such as pH (typically controlled with the addition of a base like NH4OH), temperature, and dissolved oxygen (DO) throughout the fermentation.
-
Sampling: Periodically collect samples to monitor cell growth (OD600), substrate consumption, and 3-HP production.
Analytical Methods: 3-HP Quantification
Accurate quantification of 3-HP in the fermentation broth is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[16][17][18]
HPLC Protocol for 3-HP Analysis:
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC System: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., a Bio-Rad Aminex HPX-87H column).
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) is commonly used.
-
Detection: Detect 3-HP using a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).
-
Quantification: Determine the concentration of 3-HP by comparing the peak area of the sample to a standard curve prepared with known concentrations of 3-HP.
Conclusion
The choice of host organism for industrial 3-HP production is a multifaceted decision that depends on the desired substrate, the chosen metabolic pathway, and the specific process requirements. K. pneumoniae and P. denitrificans have demonstrated the highest reported titers from glycerol, while engineered E. coli has shown impressive productivity. S. cerevisiae offers the advantage of being more tolerant to acidic conditions, which can simplify downstream processing.[12][13] Further advancements in metabolic engineering, synthetic biology, and fermentation process optimization will continue to enhance the performance of these microbial cell factories, paving the way for the economically competitive bio-production of 3-HP.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Iterative genome editing of Escherichia coli for this compound production (Journal Article) | OSTI.GOV [osti.gov]
- 5. Bioproduction of this compound by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of this compound via malonyl-CoA reductase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of this compound via malonyl-CoA reductase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Klebsiella pneumoniae for the de novo production of 2-butanol as a potential biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Engineering of Escherichia coli for the Production of this compound and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 13. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Engineering of Klebsiella pneumoniae for the Production of 2-Butanone from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. s4science.at [s4science.at]
- 18. waters.com [waters.com]
Comparative Transcriptomics of High and Low 3-HP Producing Strains: A Guide for Researchers
A deep dive into the genetic blueprints of microbial factories reveals key transcriptional differences between high and low producers of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. This guide provides a comparative analysis of transcriptomic data from engineered microbial strains, offering insights for researchers, scientists, and drug development professionals aiming to optimize 3-HP production.
This guide synthesizes findings from studies on various microorganisms, with a central focus on a comparative transcriptomic analysis of a high-producing Saccharomyces cerevisiae strain. By examining the genes and pathways that are differentially expressed, we can identify metabolic bottlenecks and promising targets for future metabolic engineering strategies.
Quantitative Data Summary
The following table summarizes the key production metrics and transcriptomic changes observed in a comparative study of a high 3-HP producing Saccharomyces cerevisiae strain (ST687) and a non-producing strain (ST1). Strain ST687 was engineered with a malonyl-CoA reductase-dependent pathway for 3-HP production.
| Metric | High-Producing Strain (ST687) | Low/Non-Producing Strain (ST1) | Reference |
| 3-HP Titer (g/L) | 9.8 ± 0.4 | 0 | [1] |
| 3-HP Yield (% C-mol/C-mol glucose) | 13 | 0 | [1] |
| Total Differentially Expressed Genes | 474 (vs. ST1) | - | [1] |
| Genes with >2-fold Change | 326 (vs. ST1) | - | [1] |
Key Metabolic Pathways and Gene Expression Changes
Transcriptomic analysis revealed significant upregulation of genes involved in the 3-HP biosynthesis pathway and precursor supply in the high-producing ST687 strain compared to the non-producing ST1 strain.[1] Conversely, pathways competing for precursors were downregulated.
Upregulated Pathways in High-Producing Strain:
-
Malonyl-CoA Pathway: The core of the engineered pathway, showing increased expression of genes responsible for converting acetyl-CoA to 3-HP.
-
Acetyl-CoA Supply: Genes involved in the production of cytosolic acetyl-CoA, a key precursor for malonyl-CoA, were upregulated. This includes genes from the pyruvate dehydrogenase (PDH) bypass pathway.[1]
-
NADPH Regeneration: The production of 3-HP via malonyl-CoA reductase is NADPH-dependent. Genes involved in the pentose phosphate pathway (PPP), a major source of cellular NADPH, showed increased expression.
Downregulated Pathways in High-Producing Strain:
-
Fatty Acid Biosynthesis: This pathway competes with 3-HP production for the malonyl-CoA precursor pool. Transcriptomic data indicated a downregulation of genes involved in fatty acid synthesis in the high-producing strain.[1]
-
Ergosterol Biosynthesis: Another pathway that consumes acetyl-CoA, the ergosterol biosynthesis pathway, also showed reduced gene expression levels.
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the comparative transcriptomic study of high and low 3-HP producing S. cerevisiae strains.[1]
Strain and Cultivation Conditions
The S. cerevisiae strains used were a non-producing strain (ST1) and an engineered high-producing strain (ST687). For transcriptomic analysis, cells were cultivated in defined minimal medium with glucose as the carbon source. Cultures were grown in shake flasks at 30°C with agitation.
RNA Isolation and Sequencing
Total RNA was extracted from yeast cells during the exponential growth phase using a commercial RNA extraction kit. The integrity and quality of the RNA were assessed using a bioanalyzer. Subsequently, mRNA was enriched and used to construct cDNA libraries. These libraries were then sequenced using a high-throughput sequencing platform.
Transcriptomic Data Analysis
The raw sequencing reads were quality-filtered and mapped to the S. cerevisiae reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression levels between the high-producing and non-producing strains. A false discovery rate (FDR) cutoff was applied to minimize false positives. Gene ontology (GO) and pathway enrichment analyses were then conducted to identify the biological processes and metabolic pathways that were significantly affected.
Visualizing Metabolic and Regulatory Networks
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative transcriptomics of 3-HP production.
References
A Comparative Guide to the Validation of Scale-Down Models for 3-Hydroxypropionic Acid Fermentation
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-hydroxypropionic acid (3-HP) production from the laboratory to industrial-scale hinges on the meticulous validation of scale-down models. These models are indispensable for process optimization, characterization, and troubleshooting, offering a cost-effective and efficient means to predict large-scale performance. This guide provides an objective comparison of key aspects of scale-down model validation for 3-HP fermentation, supported by experimental data and detailed methodologies.
The Crucial Role of Scale-Down Models in 3-HP Fermentation
Developing a robust and predictive scale-down model is a critical early step in the commercialization of bio-based 3-HP. A well-qualified model allows for:
-
Rapid Process Optimization: Efficiently screen and optimize media components, feeding strategies, and process parameters without the expense and time required for large-scale runs.
-
Process Characterization: Define the design space and critical process parameters (CPPs) that impact product titer, yield, and purity.
-
Troubleshooting and Process Improvement: Investigate deviations and test process improvements in a controlled, small-scale environment.
-
Regulatory Confidence: Provide regulatory bodies with data-driven assurance of process consistency and control.
Key Principles for Establishing a Validated Scale-Down Model
The fundamental principle of a scale-down model is to replicate the environmental conditions and cellular physiology of the large-scale process at a smaller, more manageable volume. This involves maintaining geometric similarity and matching key engineering parameters that influence microbial growth and product formation.
Geometric Similarity
Maintaining geometric similarity between the large-scale and small-scale bioreactors is a crucial starting point. This includes preserving ratios such as:
-
Aspect Ratio (H/D): The ratio of the liquid height to the tank diameter.
-
Impeller Diameter to Tank Diameter Ratio (d/D): This influences mixing patterns and power dissipation.
-
Baffling: The number and type of baffles should be proportionally similar to ensure comparable mixing.
Key Engineering Parameters for Scaling
Several key engineering parameters are used to ensure that the scale-down model accurately reflects the conditions of the larger process. The choice of which parameter to keep constant across scales depends on the specific requirements of the fermentation.
-
Volumetric Oxygen Mass Transfer Coefficient (kLa): This is often the most critical parameter for aerobic fermentations, as it dictates the oxygen supply to the culture. Matching kLa across scales is a common and effective strategy.
-
Power per Unit Volume (P/V): This parameter relates to the energy dissipated by the impeller and is a good indicator of mixing intensity and shear stress.
-
Impeller Tip Speed: Keeping the tip speed constant can help to achieve similar shear stress environments, which can be important for certain microorganisms.
-
Mixing Time: This parameter characterizes the time required to achieve a homogeneous environment within the bioreactor.
Experimental Validation: A Comparative Look at Different Scales
Data Presentation: Performance Comparison at Different Scales
Table 1: 3-HP Production in E. coli at Flask and Bioreactor Scales
| Parameter | Flask Scale | Bioreactor Scale (Fed-Batch) | Reference |
| Titer (g/L) | 4.4 | 31 | [1] |
| Yield (mol/mol glycerol) | Not Reported | 0.35 | [1] |
| Productivity (g/L/h) | Not Reported | ~0.43 | [1] |
| Byproducts | Propionic acid, 1,3-propanediol, lactic acid | Propionic acid (3.4 g/L), 1,3-propanediol (2.4 g/L), lactic acid (1.6 g/L) | [1] |
Table 2: 3-HP Production in S. cerevisiae from Small-Scale Chemostat to 1-L Fed-Batch
| Parameter | Small-Scale Chemostat (Carbon-Limiting) | 1-L Fed-Batch (Carbon-Limiting) | Small-Scale Chemostat (Phosphate-Limiting) | 1-L Fed-Batch (Phosphate-Limiting) | Reference |
| Yield (%C-mol) | 16.6 | 15.9 | 21.1 | 25.6 | [2] |
| Yield (g/gCDW) | 0.43 | 0.45 | 0.50 | 0.50 | [2] |
These tables highlight that while flask-scale experiments are useful for initial screening, bioreactors with controlled feeding and pH offer significantly improved performance. The study with S. cerevisiae demonstrates a successful transfer of process understanding from a small-scale chemostat to a larger fed-batch system, a key goal of scale-down model development.[2]
Experimental Protocols: A Guide to Validation Experiments
The following are detailed methodologies for key experiments cited in the validation of scale-down models for 3-HP fermentation.
Protocol 1: Shake Flask Cultivation for Initial Strain Screening and Media Optimization
This protocol is adapted from studies optimizing 3-HP production at the flask scale.[1]
1. Microorganism and Inoculum Preparation:
- Use a genetically engineered strain of E. coli or S. cerevisiae capable of producing 3-HP.
- Prepare a seed culture by inoculating a single colony into a suitable liquid medium (e.g., LB for E. coli, YPD for S. cerevisiae) and incubating overnight at the optimal temperature and shaking speed.
2. Fermentation Medium:
- Prepare the fermentation medium containing a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and any necessary supplements (e.g., vitamins, trace metals).
- Sterilize the medium by autoclaving.
3. Fermentation Conditions:
- Inoculate the fermentation medium with the seed culture to a starting OD600 of approximately 0.1.
- Incubate the flasks in a shaking incubator at the desired temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) and agitation speed (e.g., 200-250 rpm).
- Control the liquid-to-flask volume ratio to ensure adequate aeration.
4. Sampling and Analysis:
- Take samples at regular intervals to measure cell density (OD600), substrate concentration, and 3-HP concentration.
- Analyze 3-HP and substrate concentrations using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation in a Lab-Scale Bioreactor
This protocol is based on typical fed-batch fermentation strategies for 3-HP production.[1]
1. Bioreactor Setup:
- Prepare and sterilize a lab-scale bioreactor (e.g., 1-5 L) with the fermentation medium.
- Calibrate pH and dissolved oxygen (DO) probes.
2. Inoculation and Batch Phase:
- Inoculate the bioreactor with a seed culture grown to the mid-exponential phase.
- Run the initial batch phase until the initial carbon source is nearly depleted.
3. Fed-Batch Phase:
- Initiate a feeding strategy to maintain a low concentration of the carbon source, thereby avoiding overflow metabolism and maximizing product yield. The feed can be a concentrated solution of the carbon source and other necessary nutrients.
- Control the pH at a predetermined setpoint (e.g., 7.0) using automated addition of an acid (e.g., H2SO4) and a base (e.g., NH4OH).
- Maintain the DO level above a certain threshold (e.g., 20-30% of air saturation) by controlling the agitation speed and/or airflow rate.
4. Sampling and Analysis:
- Collect samples periodically to monitor cell growth, substrate consumption, 3-HP production, and potential byproduct formation using HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a scale-down validation process, the following diagrams are provided in DOT language.
Caption: Workflow for the validation of a scale-down fermentation model.
Caption: Key parameters for scale-down model validation.
Conclusion: A Pathway to Predictable and Scalable 3-HP Production
The validation of scale-down models is a cornerstone of successful and efficient bioprocess development for this compound. By carefully considering geometric similarity and key engineering parameters, and by rigorously comparing performance metrics across scales, researchers can establish reliable models that accelerate process optimization and de-risk large-scale manufacturing. While direct comparative studies for 3-HP are still emerging, the principles and methodologies outlined in this guide, combined with the available experimental data, provide a robust framework for scientists and engineers to develop and qualify predictive scale-down models for this promising platform chemical.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxypropionic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety, handling, and disposal procedures for 3-Hydroxypropionic acid (CAS: 503-66-2), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a three-carbon carboxylic acid used as a building block in the chemical industry.[1] While it is a valuable platform chemical, it is essential to handle it with care due to its potential hazards.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Classifications:
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from various Safety Data Sheets.[3][4][5]
Personal Protective Equipment (PPE) and Safe Handling
Proper personal protective equipment is mandatory when handling this compound to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust, fumes, or vapors.[5][6]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from sources of ignition.[6]
-
Store in a cool, dry, well-ventilated area in a tightly-closed container.[5][6][7] Recommended storage temperature is 2-8°C.[6]
Spill Response Protocol
In the event of a spill, follow these procedures to ensure safety and proper containment:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[8]
-
Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.[6]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[6] For liquid spills, absorb the material with an inert absorbent such as dry sand.[7] For solid spills, sweep up the material, avoiding dust formation.[8]
-
Collect Waste: Place the absorbed or swept-up material into a suitable, labeled container for disposal.[6][8]
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Waste: Dispose of the collected waste as hazardous material.[5]
Detailed Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Identify the waste as "Hazardous Chemical Waste" containing this compound.
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[6]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification.[6]
-
-
Waste Segregation:
-
Segregate this compound waste from other waste streams to prevent incompatible mixing.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed.[6]
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to handle the disposal of this material.[8]
-
Provide the disposal company with the complete details of the waste, including the chemical name and quantity.
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]
-
-
Disposal of Empty Containers:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound solution 30% in water | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Guide to Handling 3-Hydroxypropionic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxypropionic acid, including detailed operational procedures and disposal plans to build a foundation of trust and safety in your critical work.
Hazard Analysis and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Skin Irritation | H315: Causes skin irritation[1][2] | Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[3] If splashing is likely, consider double-gloving.[3] Lab Coat: A long-sleeved lab coat is required to protect skin and personal clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Eye Protection: ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles are mandatory.[3] A face shield may be necessary in situations with a high risk of splashing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Verify Engineering Controls: Before beginning work, ensure that the chemical fume hood is certified and functioning correctly.[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2. Weighing and Solution Preparation (in a Fume Hood):
-
Tare the Balance: Place a clean weigh boat on an analytical balance and tare it.
-
Dispense the Solid: Carefully dispense the desired amount of this compound onto the weigh boat, avoiding the creation of dust.
-
Transfer the Solid: Gently transfer the weighed powder into an appropriate container (e.g., beaker, flask).
-
Add Solvent: Slowly add the desired solvent to the container.
3. Handling and Experimental Use:
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]
-
Maintain Ventilation: Conduct all procedures within a well-ventilated area or fume hood.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
4. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material in a sealed container for disposal as hazardous waste.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed.[4]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[4] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal Procedure: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5] Contact your institution's hazardous waste management provider for pickup and disposal.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
